Product packaging for Chlorthenoxazine(Cat. No.:CAS No. 132-89-8)

Chlorthenoxazine

Cat. No.: B1668886
CAS No.: 132-89-8
M. Wt: 211.64 g/mol
InChI Key: YEKMWXFHPZBZLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Chlorthenoxazine is a benzoxazine.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10ClNO2 B1668886 Chlorthenoxazine CAS No. 132-89-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-chloroethyl)-2,3-dihydro-1,3-benzoxazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO2/c11-6-5-9-12-10(13)7-3-1-2-4-8(7)14-9/h1-4,9H,5-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEKMWXFHPZBZLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(O2)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70861786
Record name 2-(2-Chloroethyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70861786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132-89-8
Record name Chlorthenoxazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=132-89-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chlorthenoxazine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000132898
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chlorthenoxazine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525254
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(2-Chloroethyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70861786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Chlorthenoxazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.622
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CHLORTHENOXAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KA0B657LV3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Chlorthenoxazine's Anti-Inflammatory Mechanism: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorthenoxazine is classified as a non-steroidal anti-inflammatory drug (NSAID). While its definitive mechanism of action in inflammation is not extensively detailed in publicly available literature, it is presumed to follow the general pathways of other NSAIDs. This technical guide synthesizes the established mechanisms of NSAID-mediated anti-inflammatory effects, which likely underpin the therapeutic action of this compound. This includes the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and phospholipase A2 (PLA2), and potential modulation of transcription factors like NF-κB. This document provides a framework for understanding the putative mechanisms of this compound, supported by generalized experimental protocols and data representations.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. It is a protective effort by the organism to remove the injurious stimuli and initiate the healing process. Key players in the inflammatory response include the activation of immune cells and the production of inflammatory mediators like prostaglandins and cytokines. Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone in the management of inflammation, pain, and fever. This compound is categorized within this class of drugs, suggesting its therapeutic effects are derived from the modulation of inflammatory pathways.

Putative Mechanism of Action of this compound

The anti-inflammatory effects of NSAIDs are primarily attributed to their ability to inhibit the synthesis of prostaglandins (PGs). This is achieved through the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. While specific quantitative data for this compound is not available in the reviewed literature, the following sections detail the generally accepted mechanisms for NSAIDs.

Inhibition of the Cyclooxygenase (COX) Pathway

The COX enzymes catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor to various prostaglandins and thromboxanes that mediate inflammation.[1][2] COX-1 is constitutively expressed in most tissues and is involved in physiological functions, whereas COX-2 is inducible and its expression is upregulated at sites of inflammation.[3] By inhibiting COX enzymes, NSAIDs reduce the production of prostaglandins, thereby alleviating inflammatory symptoms.

Data Presentation: Hypothetical COX Inhibition by this compound

No specific inhibitory concentrations (IC50) for this compound against COX-1 and COX-2 were found in the reviewed literature. The following table is a representative example of how such data would be presented.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
This compoundData not availableData not availableData not available
Ibuprofen (Reference)1.22.50.48
Celecoxib (Reference)150.04375

Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

A common method to determine the inhibitory activity of a compound against COX-1 and COX-2 is the whole-blood assay.

  • Blood Collection: Fresh human venous blood is collected into tubes containing an anticoagulant (e.g., heparin).

  • Incubation with Compound: Aliquots of whole blood are pre-incubated with various concentrations of the test compound (e.g., this compound) or a vehicle control for a specified time (e.g., 15 minutes) at 37°C.

  • COX-1 Activity Measurement: To measure COX-1 activity, the blood is allowed to clot for 60 minutes at 37°C. The production of thromboxane B2 (TxB2), a stable metabolite of the COX-1 product thromboxane A2, is then measured in the serum using an enzyme-linked immunosorbent assay (ELISA).

  • COX-2 Activity Measurement: To measure COX-2 activity, lipopolysaccharide (LPS) is added to a separate set of blood aliquots to induce COX-2 expression and subsequent prostaglandin E2 (PGE2) production. After a 24-hour incubation period at 37°C, the plasma is collected, and PGE2 levels are quantified by ELISA.

  • Data Analysis: The concentration of the test compound that causes 50% inhibition of TxB2 (for COX-1) or PGE2 (for COX-2) production is calculated as the IC50 value.

Signaling Pathway: Arachidonic Acid Cascade

Arachidonic_Acid_Cascade Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 PGH2 Prostaglandin H2 AA->PGH2 COX-1 / COX-2 COX COX-1 / COX-2 PGs Prostaglandins (PGE2, PGI2, etc.) Thromboxanes PGH2->PGs Inflammation Inflammation Pain Fever PGs->Inflammation This compound This compound (putative) This compound->COX Inhibition PLA2 Phospholipase A2 This compound->PLA2 Potential Inhibition NFkB_Workflow Start Cell Culture (e.g., Macrophages) Treatment Pre-treatment with this compound Start->Treatment Stimulation Stimulation with LPS Treatment->Stimulation Lysates Preparation of Nuclear and Cytoplasmic Extracts Stimulation->Lysates Reporter NF-κB Luciferase Reporter Assay Stimulation->Reporter WesternBlot Western Blot for p65, IκBα Lysates->WesternBlot EMSA EMSA for NF-κB DNA Binding Activity Lysates->EMSA Analysis Data Analysis WesternBlot->Analysis EMSA->Analysis Reporter->Analysis NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimuli (e.g., TNF-α, IL-1) Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) Proteasome Proteasomal Degradation IkB->Proteasome NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation Nucleus Nucleus Transcription Gene Transcription (Pro-inflammatory mediators) This compound This compound (putative) This compound->IKK Potential Inhibition NFkB_nuc->Transcription

References

What is the chemical structure of Chlorthenoxazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorthenoxazine, with the IUPAC name 2-(2-chloroethyl)-2,3-dihydro-1,3-benzoxazin-4-one, is a nonsteroidal anti-inflammatory drug (NSAID). This document provides a comprehensive overview of its chemical structure, synthesis, and biological activities. While detailed experimental data on its specific pharmacokinetics and pharmacodynamics are limited in publicly accessible literature, this guide consolidates available information and outlines general experimental protocols relevant to its presumed mechanism of action as a cyclooxygenase (COX) inhibitor.

Chemical Structure and Identification

This compound is a heterocyclic compound belonging to the benzoxazine class.

  • IUPAC Name: 2-(2-chloroethyl)-2,3-dihydro-1,3-benzoxazin-4-one

  • SMILES String: C1=CC=C2C(=C1)C(=O)NC(O2)CCCl

  • Chemical Formula: C₁₀H₁₀ClNO₂

  • Molecular Weight: 211.64 g/mol

  • CAS Number: 132-89-8

Physicochemical and Toxicological Data

Quantitative data for this compound is sparse in the available literature. The following table summarizes the known information.

PropertyValueSource
Molecular Weight 211.64 g/mol PubChem CID 8602
Oral LD50 (Rat) 2135 mg/kgRTECS NUMBER-VA3190000

Synthesis

Hypothetical Synthesis Workflow:

G Salicylamide Salicylamide Intermediate Intermediate formation Salicylamide->Intermediate Chloroacetaldehyde_acetal 2-Chloroacetaldehyde diethyl acetal Chloroacetaldehyde_acetal->Intermediate Acid_catalyst Acid Catalyst (e.g., HCl) Acid_catalyst->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization This compound This compound Cyclization->this compound

A potential synthetic pathway for this compound.

Mechanism of Action and Signaling Pathway

This compound is classified as a non-steroidal anti-inflammatory drug (NSAID). The primary mechanism of action for NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins. Prostaglandins are key mediators of inflammation, pain, and fever. There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation. The therapeutic effects of NSAIDs are primarily due to the inhibition of COX-2, while the inhibition of COX-1 is associated with some of the common side effects, such as gastrointestinal irritation.

Prostaglandin Synthesis and Inhibition by this compound:

G Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_H Prostaglandins H2 COX1->Prostaglandins_H COX2->Prostaglandins_H Prostaglandins Prostaglandins (Inflammation, Pain, Fever) Prostaglandins_H->Prostaglandins This compound This compound This compound->COX1 Inhibition This compound->COX2 Inhibition

Inhibition of prostaglandin synthesis by this compound.

Experimental Protocols

Detailed experimental protocols for this compound are not available. The following are generalized protocols for assays relevant to the evaluation of a potential COX inhibitor.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against COX-1 and COX-2.

Materials:

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe)

  • Test compound (this compound)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add the assay buffer, heme, and the COX enzyme (either COX-1 or COX-2).

  • Add the test compound dilutions or vehicle control to the respective wells.

  • Incubate the plate at room temperature for a specified time (e.g., 10 minutes).

  • Initiate the reaction by adding arachidonic acid and TMPD to all wells.

  • Immediately measure the absorbance at a specific wavelength (e.g., 590 nm) over time using a microplate reader.

  • Calculate the rate of the reaction for each concentration of the test compound.

  • Determine the percent inhibition relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the test compound concentration to determine the IC50 value.

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a standard model to evaluate the in vivo anti-inflammatory activity of a compound.

Materials:

  • Male Wistar rats (180-200 g)

  • Carrageenan solution (1% in saline)

  • Test compound (this compound)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

Procedure:

  • Fast the rats overnight with free access to water.

  • Administer the test compound or vehicle orally to different groups of rats.

  • After a specific time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Workflow for Carrageenan-Induced Paw Edema Assay:

G Animal_Acclimatization Animal Acclimatization Grouping Grouping of Animals Animal_Acclimatization->Grouping Fasting Overnight Fasting Grouping->Fasting Compound_Admin Oral Administration of This compound/Vehicle Fasting->Compound_Admin Carrageenan_Injection Sub-plantar Injection of Carrageenan Compound_Admin->Carrageenan_Injection Paw_Volume_Measurement Paw Volume Measurement (0, 1, 2, 3, 4 hr) Carrageenan_Injection->Paw_Volume_Measurement Data_Analysis Data Analysis and % Inhibition Calculation Paw_Volume_Measurement->Data_Analysis

Experimental workflow for the in vivo anti-inflammatory assay.

Conclusion

This compound is a benzoxazine derivative with potential as a non-steroidal anti-inflammatory drug. Its likely mechanism of action is through the inhibition of cyclooxygenase enzymes. While its basic chemical identity is established, a significant gap exists in the publicly available literature regarding its specific synthesis protocol, and detailed quantitative pharmacokinetic and pharmacodynamic data. The experimental protocols provided in this guide offer a framework for the further investigation and characterization of this compound's biological activity, which is necessary for any future drug development efforts. Further research is warranted to fully elucidate the therapeutic potential and safety profile of this compound.

Chlorthenoxazine: An In-Depth Technical Guide on its Biological Targets in Inflammatory Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorthenoxazine, a nonsteroidal anti-inflammatory drug (NSAID), has been recognized for its therapeutic potential in mitigating inflammation. This technical guide delves into the core biological targets of this compound within inflammatory pathways, providing a comprehensive overview for researchers, scientists, and professionals in drug development. While direct and detailed experimental data on this compound is limited in publicly accessible literature, this document synthesizes the available information, focusing on its likely primary mechanism of action through the inhibition of cyclooxygenase-2 (COX-2).

This compound, chemically known as 2-(2-Chloroethyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one, is structurally positioned to interact with key enzymatic players in the inflammatory cascade. Evidence points towards its activity as a COX-2 inhibitor, a class of drugs renowned for their anti-inflammatory, analgesic, and antipyretic properties. The selective inhibition of COX-2 is a critical strategy in the development of anti-inflammatory agents, aiming to reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1 enzyme.

This guide will explore the inferred mechanism of action of this compound, its impact on prostaglandin synthesis, and its potential, though less substantiated, influence on other inflammatory signaling pathways such as the NF-κB pathway and cytokine production. Detailed experimental protocols for assessing these targets and pathways are provided to facilitate further research and validation.

Quantitative Data Summary

Biological TargetInferred Activity of this compoundTypical Quantitative MetricsNotes
Cyclooxygenase-2 (COX-2)InhibitorIC50 (half-maximal inhibitory concentration)Based on the activity of its synonym, 2-(2-Chloroethyl)-3,4-dihydro-2H-1,3-benzoxazin-4-one. Specific values for this compound are not documented in the searched literature.
Prostaglandin SynthesisInhibitionReduction in Prostaglandin E2 (PGE2) levelsA downstream consequence of COX-2 inhibition. Quantitative data for this compound is not available.
NF-κB PathwayPotential indirect inhibitionInhibition of p65 nuclear translocation, reduction in reporter gene expressionA plausible but unconfirmed secondary effect of modulating the inflammatory environment. No direct evidence for this compound has been found.
Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β)Potential reductionDecreased cytokine protein or mRNA levelsA likely consequence of inhibiting inflammatory pathways. No specific data for this compound is available.

Core Biological Target: Cyclooxygenase-2 (COX-2)

The primary hypothesized biological target of this compound in inflammatory pathways is the enzyme Cyclooxygenase-2 (COX-2).

The Role of COX-2 in Inflammation

COX-2 is an inducible enzyme that is upregulated at sites of inflammation by various stimuli, including cytokines and growth factors. Its principal function is to catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for the synthesis of various prostaglandins and thromboxanes. These lipid mediators play a crucial role in orchestrating the inflammatory response, leading to vasodilation, increased vascular permeability, pain, and fever. By selectively inhibiting COX-2, this compound would be expected to reduce the production of these pro-inflammatory prostaglandins, thereby alleviating the signs and symptoms of inflammation.

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Catalyzes This compound This compound This compound->COX2 Inhibits Prostaglandins Pro-inflammatory Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Converted by Prostaglandin Synthases Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Mediates

Inferred mechanism of this compound via COX-2 inhibition.

Potential Secondary Targets and Pathways

While COX-2 inhibition is the most likely primary mechanism, the anti-inflammatory effects of NSAIDs can be multifaceted. It is plausible that this compound may also influence other key inflammatory pathways, although direct evidence is currently lacking.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of numerous genes involved in inflammation, including cytokines, chemokines, and adhesion molecules. The inhibition of prostaglandin synthesis by COX-2 inhibitors can sometimes indirectly affect NF-κB signaling. However, a direct inhibitory effect of this compound on the NF-κB pathway has not been demonstrated.

NFkB_Pathway cluster_nucleus Proinflammatory_Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK IKK Complex Proinflammatory_Stimuli->IKK Activate IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Gene_Expression Pro-inflammatory Gene Expression NFkB->Gene_Expression Translocates & Activates Nucleus Nucleus This compound This compound (Potential Indirect Effect) This compound->IKK ?

Potential, unconfirmed influence on the NF-κB pathway.
Pro-inflammatory Cytokines

Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) are central mediators of inflammation. The production of these cytokines can be influenced by prostaglandins. Therefore, by inhibiting COX-2 and subsequent prostaglandin synthesis, this compound may lead to a downstream reduction in the levels of these cytokines. This remains a hypothesis that requires experimental verification.

Experimental Protocols

The following are detailed, representative methodologies for key experiments to investigate the biological targets of this compound. These are general protocols and would need to be optimized for specific experimental conditions.

In Vitro COX-1 and COX-2 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for COX-1 and COX-2 enzymes.

Principle: This assay measures the peroxidase activity of COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Heme (cofactor)

  • N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD)

  • This compound

  • Reference inhibitors (e.g., Celecoxib for COX-2, SC-560 for COX-1)

  • Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of this compound and reference inhibitors in the assay buffer.

  • In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to each well.

  • Add the diluted this compound or reference inhibitor to the respective wells. Include a control well with no inhibitor.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding arachidonic acid and TMPD to all wells.

  • Immediately measure the absorbance at 590 nm every minute for 5-10 minutes using a microplate reader.

  • Calculate the rate of reaction for each concentration.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

COX_Assay_Workflow start Start prep_reagents Prepare Reagents: - this compound dilutions - COX enzymes - Substrate & Cofactors start->prep_reagents plate_setup Plate Setup (96-well): - Add buffer, heme, COX enzyme - Add this compound/controls prep_reagents->plate_setup incubation Incubate at 37°C for 15 minutes plate_setup->incubation reaction_start Initiate Reaction: Add Arachidonic Acid & TMPD incubation->reaction_start measurement Measure Absorbance at 590 nm (kinetic) reaction_start->measurement analysis Data Analysis: - Calculate reaction rates - Determine % inhibition - Calculate IC50 measurement->analysis end End analysis->end

Chlorthenoxazine as a Potential Cyclooxygenase Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorthenoxazine is a non-steroidal anti-inflammatory drug (NSAID) with a benzoxazine core structure. Like other NSAIDs, its therapeutic effects are presumed to arise from the inhibition of cyclooxygenase (COX) enzymes, which are critical mediators of the inflammatory cascade. This technical guide provides an in-depth exploration of this compound as a potential COX inhibitor. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this paper will focus on the established mechanisms of COX inhibition by related compounds and outline the standard experimental protocols for evaluating such activity. This guide will serve as a foundational resource for researchers investigating the anti-inflammatory properties of this compound and other benzoxazine derivatives.

Introduction to Cyclooxygenase and Inflammation

The cyclooxygenase (COX) enzymes, also known as prostaglandin-endoperoxide synthases (PTGS), are key enzymes in the biosynthetic pathway of prostanoids, a class of lipid mediators that includes prostaglandins, prostacyclin, and thromboxanes. There are two primary isoforms of the COX enzyme:

  • COX-1: This isoform is constitutively expressed in most tissues and is responsible for producing prostanoids that are involved in homeostatic functions. These include protecting the gastric mucosa, regulating renal blood flow, and facilitating platelet aggregation.

  • COX-2: This isoform is typically undetectable in most tissues under normal conditions. However, its expression is rapidly induced by pro-inflammatory stimuli such as cytokines, growth factors, and endotoxins. The prostanoids produced by COX-2 are major contributors to the cardinal signs of inflammation: pain, fever, swelling, and redness.

The therapeutic action of NSAIDs is primarily attributed to the inhibition of COX-2, which reduces the production of pro-inflammatory prostaglandins.[1][2] However, many traditional NSAIDs also inhibit COX-1, leading to common side effects such as gastrointestinal irritation and bleeding.[1] The development of selective COX-2 inhibitors has been a major focus of pharmaceutical research to minimize these adverse effects.

This compound: A Benzoxazine-Based NSAID

Mechanism of Action: Inhibition of Prostaglandin Synthesis

The primary mechanism of action for NSAIDs, including presumably this compound, is the inhibition of the cyclooxygenase enzymes. This inhibition prevents the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor for all other prostanoids.

The general signaling pathway is as follows:

cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 PGH2_1 Prostaglandin H2 Arachidonic_Acid->PGH2_1 COX-1 PGH2_2 Prostaglandin H2 Arachidonic_Acid->PGH2_2 COX-2 COX1 COX-1 (Constitutive) COX2 COX-2 (Inducible) Homeostatic_Prostanoids Homeostatic Prostanoids PGH2_1->Homeostatic_Prostanoids Prostanoid Synthases Inflammatory_Prostanoids Inflammatory Prostanoids PGH2_2->Inflammatory_Prostanoids Prostanoid Synthases PLA2 Phospholipase A2 Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->PLA2 Activates This compound This compound (Potential Inhibitor) This compound->COX1 This compound->COX2 Start Start Prepare_Enzyme Prepare COX-1 or COX-2 Enzyme Solution Start->Prepare_Enzyme Add_Inhibitor Add this compound (Varying Concentrations) Prepare_Enzyme->Add_Inhibitor Incubate Incubate for Binding Add_Inhibitor->Incubate Add_Substrate Add Arachidonic Acid to Initiate Reaction Incubate->Add_Substrate Measure_Product Measure Prostaglandin Production Add_Substrate->Measure_Product Calculate_Inhibition Calculate % Inhibition vs. Control Measure_Product->Calculate_Inhibition Determine_IC50 Determine IC50 from Dose-Response Curve Calculate_Inhibition->Determine_IC50 End End Determine_IC50->End

References

Unraveling Chlorthenoxazine: A Technical Guide to its Discovery and History

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorthenoxazine, a nonsteroidal anti-inflammatory drug (NSAID) with antipyretic and analgesic properties, emerged from mid-20th century pharmaceutical research. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailing its synthesis, early pharmacological investigations, and what is known about its mechanism of action. While extensive quantitative data and detailed experimental protocols from modern clinical trials are scarce in publicly accessible literature, this document consolidates the available historical and chemical information to serve as a foundational resource for researchers.

Introduction

This compound, chemically known as 2-(2-chloroethyl)-2,3-dihydro-1,3-benzoxazin-4-one, is a compound belonging to the benzoxazine class. It was developed for its potential therapeutic effects in managing pain and inflammation. This guide will explore the origins of this compound, tracing its path from initial synthesis to its classification as an anti-inflammatory agent.

Discovery and History

The development of this compound can be traced back to European pharmaceutical research in the mid-20th century.

2.1. Early Investigations: The earliest identified research on the compound dates to 1960. A study published in the German journal Arzneimittelforschung by R. Schulz and J. Wenner investigated the effects of 2-(β-chloroethyl)-2,3-dihydro-4-oxo-1,3-benzoxazine on oncotic pressure and blood proteins, indicating that the molecule had been synthesized and was undergoing pharmacological screening by this time[1]. Further research by W. Ferrari and A. Garzia in 1964, also in Arzneimittelforschung, explored the sedative activity of derivatives of 2-(β-chloroethyl)-2,3-dihydro-4-oxo-(benz-1,3-oxazine), highlighting continued interest in the pharmacological potential of this chemical scaffold.

2.2. Commercial Introduction: The originator of this compound is documented as Farber-Ref S.p.A. in Milan, Italy, in 1966, under the brand name Reugaril. It was classified for its therapeutic functions as an antipyretic and analgesic.

Timeline of Key Events:

YearEventKey Researchers/Institution
1960Publication of early pharmacological studies on the effects on oncotic pressure and blood proteins.R. Schulz and J. Wenner
1964Publication of studies on the sedative activity of its derivatives.W. Ferrari and A. Garzia
1966Commercial introduction as Reugaril.Farber-Ref S.p.A.

Chemical Properties and Synthesis

3.1. Chemical Structure and Properties:

PropertyValue
IUPAC Name 2-(2-chloroethyl)-2,3-dihydro-1,3-benzoxazin-4-one
Synonyms Chlorethylbenzmethoxazone, Apirazin, Valmorin, Ossazone
Molecular Formula C₁₀H₁₀ClNO₂
Molecular Weight 211.65 g/mol
CAS Number 132-89-8

3.2. Synthesis Protocol: A known method for the synthesis of this compound involves the reaction of salicylamide with β-chloropropionaldehyde diethyl acetal in the presence of an acid catalyst. The general workflow for this synthesis is outlined below.

G cluster_reactants Reactants cluster_process Process cluster_product Product Salicylamide Salicylamide Reaction Acid-catalyzed Condensation Salicylamide->Reaction beta_chloro β-chloropropionaldehyde diethyl acetal beta_chloro->Reaction Cyclization Intramolecular Cyclization Reaction->Cyclization Intermediate Formation This compound This compound Cyclization->this compound

Caption: General synthesis workflow for this compound.

Mechanism of Action

As a nonsteroidal anti-inflammatory drug, the primary mechanism of action of this compound is believed to involve the inhibition of the cyclooxygenase (COX) enzymes.

4.1. COX-2 Inhibition: Some chemical suppliers have indicated that this compound exhibits inhibitory activity against COX-2[2]. The COX-2 enzyme is induced during inflammation and catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of pain, fever, and inflammation. By inhibiting COX-2, this compound would reduce the production of these pro-inflammatory prostaglandins.

4.2. Signaling Pathway: The presumed anti-inflammatory signaling pathway affected by this compound is the prostaglandin synthesis pathway.

G ArachidonicAcid Arachidonic Acid COX2 COX-2 Enzyme ArachidonicAcid->COX2 Prostaglandins Prostaglandins (PGE₂, PGI₂, etc.) COX2->Prostaglandins Catalysis Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Mediation This compound This compound This compound->COX2 Inhibition

Caption: Presumed mechanism of action of this compound.

Pharmacological Data

Experimental Protocols

Detailed experimental protocols for the key experiments that would define the pharmacological profile of this compound are not available in the reviewed literature. For researchers interested in investigating this compound, standard protocols for the following assays would be relevant:

  • In vitro COX-1 and COX-2 Inhibition Assays: To determine the IC₅₀ values and selectivity of this compound for the COX enzymes.

  • Animal Models of Inflammation: Such as carrageenan-induced paw edema in rats, to assess in vivo anti-inflammatory efficacy.

  • Animal Models of Pain: Such as the hot plate or tail-flick test, to evaluate analgesic effects.

  • Pharmacokinetic Studies: In animal models to determine absorption, distribution, metabolism, and excretion (ADME) profiles.

Conclusion

This compound is a nonsteroidal anti-inflammatory agent with a history dating back to at least 1960. While its initial development and commercialization in Italy in 1966 are documented, a significant gap exists in the publicly available scientific literature regarding its detailed pharmacological profile, mechanism of action, and data from clinical use. The suggestion of COX-2 inhibitory activity provides a plausible mechanism for its anti-inflammatory effects. Further research is warranted to fully characterize the therapeutic potential of this historical compound. This guide serves as a starting point for such investigations by consolidating the known history and chemical information of this compound.

References

Chlorthenoxazine: An Obscure Anti-inflammatory Agent with Limited Publicly Available Data

Author: BenchChem Technical Support Team. Date: November 2025

Chlorthenoxazine, also known by its chemical name 2-(2-chloroethyl)-2,3-dihydro-1,3-benzoxazin-4-one, is a benzoxazine derivative[1]. It has been marketed under various names and is identified by several chemical and database identifiers. However, beyond this basic information, a thorough investigation into its pharmacological profile yields limited results, suggesting it may be an older, less-studied, or less commonly used compound.

Synonyms and Alternative Names

A significant body of information that is readily available for this compound is its extensive list of synonyms and alternative names. These have been compiled from various chemical databases and supplier information.

Type Name
Systematic Name 2-(2-chloroethyl)-2,3-dihydro-1,3-benzoxazin-4-one[1]
Brand/Trade Names Apirazin, Reumagrip, Valmorin, Ossazone, Valtorin, Ossipirina, Piroxina, Reulin, Reugaril, Betix[1]
Alternative Chemical Names Chlorethylbenzmethoxazone, 2-(2-Chloroethyl)-3-aza-4-chromanone, 2-(2-chloroethyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one, 2-(2-Chloroethyl)-2,3-dihydro-4-oxo-1,3-benzoxazine, 2-(2-Chloroethyl)-2H-1,3-benzoxazin-4(3H)-one[1][2]
Developmental Codes/Identifiers AP 67, AP-67, NSC-525254
Other Languages Clortenoxazina (Spanish/Portuguese), Chlorthenoxazinum (Latin), Chlorthenoxazin (German)
CAS Number 132-89-8
ChEMBL ID CHEMBL124815
PubChem CID 8602

Technical Data and Experimental Protocols: A Notable Absence

The core requirements of an in-depth technical guide, including quantitative data, detailed experimental protocols, and signaling pathway diagrams, could not be fulfilled due to a lack of available information in the public domain. Extensive searches of scientific literature databases, patent repositories, and clinical trial registries for "this compound" and its various synonyms did not yield any specific results containing the requested level of detail.

The search results were frequently confounded by information pertaining to similarly named but chemically distinct drugs, such as Chlorhexidine, an antiseptic, and Chlorzoxazone, a muscle relaxant. This further highlights the obscurity of this compound in the current scientific landscape.

Classification and Therapeutic Use

Based on the limited information available, this compound is classified as a nonsteroidal anti-inflammatory drug (NSAID). Its therapeutic functions are listed as antipyretic and analgesic, suggesting its use in reducing fever and pain. However, without access to clinical trial data or detailed pharmacological studies, the specifics of its efficacy and safety profile remain unknown.

Conclusion

References

Chlorthenoxazine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorthenoxazine is a chemical compound belonging to the benzoxazine class.[1] While its primary therapeutic functions are recognized as antipyretic and analgesic, detailed public-domain data on its specific molecular mechanisms and comprehensive biological activities are limited. This technical guide provides a summary of the available chemical and physical properties of this compound and outlines general experimental protocols and potential signaling pathways relevant to the broader class of benzoxazine derivatives, which are known for their anti-inflammatory and analgesic properties.[2][3]

Chemical and Physical Properties

This compound, with the CAS number 132-89-8, is chemically identified as 2-(2-chloroethyl)-2,3-dihydro-1,3-benzoxazin-4-one.[1] Its fundamental properties are summarized in the table below.

PropertyValueSource
CAS Number 132-89-8[1]
Molecular Formula C₁₀H₁₀ClNO₂
Molecular Weight 211.64 g/mol
IUPAC Name 2-(2-chloroethyl)-2,3-dihydro-1,3-benzoxazin-4-one
Synonyms AP 67, Apirazin, Chlorethylbenzmethoxazone, Ossazone, Valtorin
Canonical SMILES C1=CC=C2C(=C1)C(=O)NC(O2)CCCl
InChI Key YEKMWXFHPZBZLR-UHFFFAOYSA-N

Toxicological Data

Toxicological information for this compound is not extensively detailed in publicly accessible records. The available safety data sheets indicate that it is harmful if swallowed and very toxic to aquatic life with long-lasting effects. Further comprehensive toxicological studies are required to fully characterize its safety profile.

Toxicity MetricValueSpeciesSource
Oral LD50 > 5,000 mg/kgRat
Dermal LD50 > 2,815 mg/kgRabbit
Skin Corrosion/Irritation No skin irritationRabbit
Serious Eye Damage/Irritation Irreversible effects on the eyeRabbit

Experimental Protocols for Biological Activity Assessment (Based on Benzoxazine Derivatives)

Due to the lack of specific published experimental protocols for this compound, the following methodologies are based on general procedures for evaluating the anti-inflammatory and analgesic activities of related benzoxazine and benzoxazole derivatives.

In Vitro Anti-inflammatory Activity

A common method to assess anti-inflammatory potential is to measure the inhibition of pro-inflammatory mediators in cell cultures.

Cell Viability Assay (MTT Assay)

  • Cell Seeding: Plate RAW 264.7 macrophage cells in 96-well plates.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound. Include negative (cells only) and blank (medium only) controls.

  • Incubation: Incubate the cells for the desired period.

  • MTT Addition: Add MTT solution to each well and incubate to allow the formation of formazan crystals.

  • Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the crystals.

  • Absorbance Measurement: Read the absorbance at a specific wavelength to determine cell viability.

Nitric Oxide (NO) Production Assay (Griess Test)

  • Cell Seeding and Treatment: Seed and treat RAW 264.7 cells with non-toxic concentrations of the test compound.

  • Inflammation Induction: Stimulate the cells with lipopolysaccharide (LPS) to induce inflammation.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix the supernatant with Griess reagent and incubate.

  • Absorbance Measurement: Measure the absorbance to quantify nitrite concentration, an indicator of NO production.

Cytokine Quantification (ELISA)

  • Coating: Coat a 96-well plate with a capture antibody for the cytokine of interest (e.g., TNF-α, IL-6).

  • Blocking: Block non-specific binding sites.

  • Sample Incubation: Add cell culture supernatants to the wells and incubate.

  • Detection Antibody: Add a biotin-conjugated detection antibody.

  • Streptavidin-HRP: Add Streptavidin-HRP conjugate.

  • Substrate Development: Add a TMB substrate solution to develop color.

  • Stop Reaction and Measurement: Stop the reaction and measure the absorbance to determine cytokine concentration.

experimental_workflow_in_vitro cluster_viability Cell Viability (MTT) cluster_no NO Production (Griess) cluster_cytokine Cytokine Quantification (ELISA) A1 Seed RAW 264.7 Cells A2 Treat with Compound A1->A2 A3 Add MTT A2->A3 A4 Solubilize Formazan A3->A4 A5 Measure Absorbance A4->A5 B1 Seed & Treat Cells B2 Induce with LPS B1->B2 B3 Collect Supernatant B2->B3 B4 Griess Reaction B3->B4 B5 Measure Absorbance B4->B5 C1 Coat Plate C2 Add Supernatant C1->C2 C3 Add Detection Ab C2->C3 C4 Add Streptavidin-HRP C3->C4 C5 Add Substrate C4->C5 C6 Measure Absorbance C5->C6

In Vitro Anti-inflammatory Experimental Workflow
In Vivo Analgesic and Anti-inflammatory Activity

Animal models are commonly used to evaluate the analgesic and anti-inflammatory effects of compounds.

Carrageenan-Induced Paw Edema (Anti-inflammatory)

  • Animal Grouping: Divide animals (e.g., Wistar albino rats) into control, standard (e.g., Diclofenac Sodium), and test groups.

  • Compound Administration: Administer the test compounds orally.

  • Inflammation Induction: Inject a sub-plantar dose of carrageenan suspension into the right hind paw of the rats.

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Data Analysis: Calculate the percentage of inhibition of edema compared to the control group.

Acetic Acid-Induced Writhing Test (Analgesic)

  • Animal Grouping: Divide mice into control, standard (e.g., Acetylsalicylic Acid), and test groups.

  • Compound Administration: Administer the test compounds.

  • Induction of Writhing: Inject acetic acid intraperitoneally to induce writhing (stretching) behavior.

  • Observation: Count the number of writhes for a specific period after the injection.

  • Data Analysis: Calculate the percentage of protection from writhing compared to the control group.

experimental_workflow_in_vivo cluster_anti_inflammatory Carrageenan-Induced Paw Edema cluster_analgesic Acetic Acid-Induced Writhing D1 Group Animals D2 Administer Compound D1->D2 D3 Inject Carrageenan D2->D3 D4 Measure Paw Volume D3->D4 D5 Calculate % Inhibition D4->D5 E1 Group Animals E2 Administer Compound E1->E2 E3 Inject Acetic Acid E2->E3 E4 Count Writhes E3->E4 E5 Calculate % Protection E4->E5

In Vivo Analgesic & Anti-inflammatory Workflow

Potential Signaling Pathways

The anti-inflammatory effects of many compounds, including potentially benzoxazine derivatives, are often mediated through the modulation of key signaling pathways involved in the inflammatory response. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to the production of pro-inflammatory mediators. While the specific targets of this compound are not established, it is plausible that its anti-inflammatory action could involve the inhibition of these pathways.

General Inflammatory Signaling Pathways

Conclusion

This compound presents a chemical scaffold of interest for its potential antipyretic and analgesic properties. However, a comprehensive understanding of its biological activity, mechanism of action, and safety profile requires further in-depth investigation. The experimental protocols and potential signaling pathways outlined in this guide, based on related benzoxazine derivatives, offer a foundational framework for future research endeavors aimed at elucidating the therapeutic potential of this compound. Researchers are encouraged to undertake specific studies on this compound to validate these proposed mechanisms and methodologies.

References

Chlorthenoxazine: An Obscure Benzoxazine Derivative with Limited Pharmacological Data

Author: BenchChem Technical Support Team. Date: November 2025

Despite its classification as a non-steroidal anti-inflammatory agent (NSAID) with purported analgesic, antipyretic, and sedative properties, a comprehensive review of publicly available scientific literature reveals a significant scarcity of in-depth pharmacological data for Chlorthenoxazine. While early studies from the mid-20th century provide some initial characterization, detailed modern pharmacological profiling, including receptor binding affinities, pharmacokinetic data, and extensive clinical trial results, appears to be largely absent from the public domain. This lack of information precludes the creation of a detailed technical guide as requested.

Chemical and Physical Properties

This compound, with the chemical name 2-(2-Chloroethyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one, belongs to the benzoxazine class of compounds.[1] Its fundamental chemical and physical properties are summarized below.

PropertyValueSource
CAS Number 132-89-8[1]
Molecular Formula C₁₀H₁₀ClNO₂[1]
Molecular Weight 211.65 g/mol [2]
Synonyms Chlorethylbenzmethoxazone, Apirazin, Reumagrip, Valmorin, Ossazone[1]

Pharmacological Profile: A Glimpse into its Activities

The available literature suggests that this compound possesses a multi-faceted pharmacological profile, though the depth of this understanding is limited.

Classification: this compound is categorized as a non-narcotic analgesic and antipyretic, and more broadly as a nonsteroidal anti-inflammatory drug. It is also recognized as an agent affecting the nervous system.

Anti-Inflammatory and Analgesic Activity: The primary reported activity of this compound is its anti-inflammatory effect. One supplier of the chemical compound notes that it has been shown to have cyclooxygenase-2 (COX-2) inhibitory activity. COX-2 is a key enzyme in the inflammatory cascade, responsible for the production of prostaglandins that mediate pain and inflammation. However, specific quantitative data, such as the half-maximal inhibitory concentration (IC50) against COX-1 and COX-2, are not available in the reviewed literature, making it impossible to assess its potency and selectivity.

Early German-language research from the 1960s also pointed to analgesic and antipyretic properties of 2-(beta-chloroethyl)-2,3-dihydro-4-oxo-1,3-benzoxazine. Another study from the same era investigated the sedative activity of a derivative, 2-(beta-chloroethyl)-2,3-dihydro-4-oxo-6-amino-(benz-1,3-oxazine) hydrochloride, in animal models.

Gaps in Knowledge and Future Directions

The significant gaps in the pharmacological data for this compound present a challenge for a thorough understanding of its therapeutic potential and safety profile. To advance the knowledge of this compound, the following areas would need to be investigated through rigorous experimental protocols:

  • In-depth Mechanism of Action Studies:

    • Receptor Binding Assays: To identify specific molecular targets beyond COX-2.

    • Enzyme Inhibition Assays: To quantify the inhibitory potency (IC50) against COX-1 and COX-2 to determine its selectivity index. A standard experimental workflow for such an assay is visualized below.

cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection and Analysis P1 Prepare Recombinant COX-1/COX-2 Enzyme R1 Incubate Enzyme with This compound or Control P1->R1 P2 Prepare Arachidonic Acid (Substrate) R2 Initiate Reaction by Adding Substrate P2->R2 P3 Prepare this compound (Test Compound) P3->R1 P4 Prepare Control Inhibitor (e.g., Celecoxib) P4->R1 R1->R2 R3 Allow Reaction to Proceed for a Defined Time R2->R3 D1 Terminate Reaction R3->D1 D2 Measure Prostaglandin E2 (Product) Production via ELISA D1->D2 D3 Calculate Percent Inhibition D2->D3 D4 Determine IC50 Value D3->D4

Caption: Experimental workflow for COX inhibition assay.
  • Pharmacokinetic Profiling:

    • ADME Studies: To characterize its absorption, distribution, metabolism, and excretion in animal models. This would involve methodologies such as liquid chromatography-mass spectrometry (LC-MS) to quantify the drug in biological matrices.

  • In Vivo Efficacy and Safety Studies:

    • Animal Models of Inflammation and Pain: To confirm its analgesic and anti-inflammatory effects and establish a dose-response relationship.

    • Toxicology Studies: To assess its safety profile, including acute and chronic toxicity.

  • Clinical Trials:

    • Phase I-III Studies: To evaluate its safety, tolerability, pharmacokinetics, and efficacy in humans for specific indications.

Classification and Potential Signaling Pathway

Based on the limited information suggesting COX-2 inhibition, this compound can be provisionally classified as a non-steroidal anti-inflammatory drug. Its mechanism of action would likely involve the interruption of the prostaglandin synthesis pathway.

cluster_pathway Prostaglandin Synthesis Pathway P1 Cell Membrane Phospholipids P2 Arachidonic Acid P1->P2 PLA2 P3 COX-2 Enzyme P2->P3 P4 Prostaglandin H2 P3->P4 P5 Prostaglandins (PGE2, etc.) P4->P5 P6 Inflammation & Pain P5->P6 I1 This compound I1->P3

Caption: Putative signaling pathway for this compound.

References

Chlorthenoxazine: An Obscure Non-Steroidal Anti-Inflammatory Agent with Limited In Vitro Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorthenoxazine, also known as Chlorethylbenzmethoxazone, is a synthetic compound classified as a non-steroidal anti-inflammatory drug (NSAID). Despite its classification, publicly available in vitro research data on this compound is exceptionally scarce. This guide provides a comprehensive overview of the limited existing information and highlights the significant gaps in the scientific literature regarding its mechanism of action, cellular effects, and potential signaling pathways. At present, a detailed technical guide with extensive quantitative data and experimental protocols cannot be compiled due to the lack of published research.

Chemical and Physical Properties

This compound is a benzoxazine derivative with the chemical formula C₁₀H₁₀ClNO₂. A summary of its key identifiers and properties is provided in Table 1.

PropertyValueSource
IUPAC Name 2-(2-chloroethyl)-2,3-dihydro-1,3-benzoxazin-4-onePubChem
CAS Number 132-89-8Chemical Abstracts Service
Molecular Weight 211.65 g/mol PubChem
Synonyms Chlorethylbenzmethoxazone, AP 67, Ossazone, ValmorinVarious

Table 1: Chemical and Physical Properties of this compound. This table summarizes the basic chemical and physical identifiers for this compound.

Presumed Mechanism of Action

Based on its classification as an NSAID and a product description from a chemical supplier, this compound is suggested to exert its anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes. Specifically, it has been mentioned to possess COX-2 inhibitory activity.[1] However, this claim is not substantiated by any peer-reviewed scientific publications found in extensive searches.

The hypothetical mechanism of action, if it aligns with other COX-2 inhibitors, would involve the blockage of prostaglandin synthesis at sites of inflammation. Prostaglandins are key mediators of inflammation, pain, and fever. By inhibiting the COX-2 enzyme, this compound would reduce the production of these pro-inflammatory molecules.

Review of In Vitro Research (or Lack Thereof)

A thorough search of scientific databases, including PubMed and Google Scholar, for in vitro studies on this compound yielded no specific experimental data. The searches included the primary name, synonyms, and CAS number. The absence of published research means that critical information for any in vitro study is not available, including:

  • Quantitative Data: There is no publicly available data on IC50 or EC50 values, binding affinities, or dose-response curves for this compound in any cell line or enzymatic assay.

  • Experimental Protocols: Detailed methodologies for in vitro experiments involving this compound, such as cell culture conditions, treatment concentrations, and assay procedures, are not documented in the scientific literature.

  • Signaling Pathways: There are no published studies elucidating the specific signaling pathways modulated by this compound.

Hypothetical Experimental Workflow for In Vitro Characterization

Given the lack of data, a logical first step for researchers interested in this compound would be to perform initial in vitro screening to validate its presumed anti-inflammatory and COX-2 inhibitory activity. A generalized workflow for such an investigation is proposed below.

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies Compound Procurement Procure this compound Cell Line Selection Select relevant cell lines (e.g., macrophages, synoviocytes) Compound Procurement->Cell Line Selection Cytotoxicity Assay Determine non-toxic concentration range (e.g., MTT, LDH assay) Cell Line Selection->Cytotoxicity Assay COX-2 Activity Assay Measure COX-2 inhibition (e.g., enzyme immunoassay) Cytotoxicity Assay->COX-2 Activity Assay Pro-inflammatory Cytokine Assay Quantify inflammatory markers (e.g., ELISA for PGE2, TNF-α, IL-6) COX-2 Activity Assay->Pro-inflammatory Cytokine Assay Further Pathway Analysis Investigate upstream/downstream signaling (e.g., Western Blot for NF-κB) Pro-inflammatory Cytokine Assay->Further Pathway Analysis

Figure 1: Hypothetical workflow for in vitro characterization of this compound. This diagram outlines a potential experimental approach to begin characterizing the in vitro effects of this compound.

Conclusion and Future Directions

This compound is a poorly characterized NSAID. While its chemical structure is known and it is commercially available for research purposes, there is a significant void in the scientific literature regarding its in vitro activity. To establish a foundational understanding of this compound, future research should focus on:

  • Confirmation of COX-2 Inhibition: Performing enzymatic and cell-based assays to definitively determine the inhibitory activity and selectivity of this compound against COX-1 and COX-2.

  • Elucidation of Anti-inflammatory Effects: Characterizing its effects on pro-inflammatory cytokine and mediator production in relevant cell models.

  • Investigation of Signaling Pathways: Exploring the molecular signaling pathways, beyond COX inhibition, that may be modulated by this compound.

Without such fundamental research, the potential of this compound as a research tool or therapeutic agent remains speculative. Researchers and drug development professionals should be aware of this critical lack of data before considering its use in their studies.

References

Preliminary Studies on Chlorthenoxazine's Anti-inflammatory Effects: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Chlorthenoxazine, also known by its chemical name 2-(2-Chloroethyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one, is categorized as a non-steroidal anti-inflammatory drug.[1] NSAIDs are a cornerstone in the management of pain and inflammation, primarily exerting their effects through the inhibition of cyclooxygenase (COX) enzymes, which are critical in the biosynthesis of prostaglandins. The identification of two COX isoforms, COX-1 and COX-2, has led to the development of selective COX-2 inhibitors with the aim of reducing the gastrointestinal side effects associated with non-selective NSAIDs. This compound has been suggested to possess COX-2 inhibitory activity, which, if substantiated, would place it in a significant therapeutic class. However, the extent of its selectivity and the specifics of its anti-inflammatory effects remain largely undocumented in peer-reviewed literature.

Putative Mechanism of Action: COX-2 Inhibition

The primary mechanism of action attributed to many NSAIDs is the inhibition of the cyclooxygenase (COX) enzymes, which exist in two main isoforms: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in physiological functions such as maintaining the integrity of the gastrointestinal mucosa and regulating renal blood flow. In contrast, COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation.

While there are mentions of this compound having COX-2 inhibitory activity, specific studies detailing the kinetics of this inhibition, its selectivity for COX-2 over COX-1, and the downstream effects on prostaglandin synthesis are not available in the reviewed literature.

To illustrate the theoretical pathway of COX-2 inhibition by an NSAID like this compound, the following diagram outlines the general arachidonic acid cascade and the point of intervention.

COX-2 Inhibition Pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A2 (PLA2) membrane->pla2 Stimuli aa Arachidonic Acid (AA) pla2->aa Hydrolysis cox2 Cyclooxygenase-2 (COX-2) aa->cox2 pgg2 Prostaglandin G2 (PGG2) cox2->pgg2 pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 Peroxidase Activity pgs Prostaglandin Synthases pgh2->pgs prostaglandins Prostaglandins (PGE2, PGI2, etc.) pgs->prostaglandins inflammation Inflammation Pain Fever prostaglandins->inflammation Mediates This compound This compound (Putative) This compound->cox2 Inhibition

Figure 1. Putative mechanism of action of this compound via inhibition of the COX-2 pathway.

Data Presentation

A thorough search for quantitative data from preclinical or clinical studies on this compound's anti-inflammatory effects yielded no specific results. Consequently, it is not possible to present structured tables summarizing dose-response relationships, inhibition constants (IC50), or efficacy in various inflammatory models at this time.

Experimental Protocols

Detailed experimental protocols for key experiments cited are not available as no specific studies with such details were identified in the public domain. For future research, standard in vitro and in vivo models for assessing anti-inflammatory activity would be recommended. A hypothetical experimental workflow is presented below.

Experimental Workflow start Start: Hypothesis This compound has anti-inflammatory effects invitro In Vitro Studies start->invitro cox_assay COX-1/COX-2 Inhibition Assay (e.g., colorimetric, fluorometric) invitro->cox_assay cell_based Cell-based Assays (e.g., LPS-stimulated macrophages) invitro->cell_based invivo In Vivo Studies invitro->invivo cytokine_measurement Measurement of Inflammatory Mediators (PGE2, TNF-α, IL-6) cell_based->cytokine_measurement paw_edema Carrageenan-induced Paw Edema (Rat/Mouse Model) invivo->paw_edema analgesia Analgesic Models (e.g., writhing test, hot plate test) invivo->analgesia pk_pd Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling invivo->pk_pd toxicology Toxicology and Safety Assessment invivo->toxicology end Conclusion: Efficacy and Safety Profile pk_pd->end acute_tox Acute Toxicity Studies toxicology->acute_tox chronic_tox Chronic Toxicity Studies toxicology->chronic_tox toxicology->end

Figure 2. A proposed experimental workflow for the preclinical evaluation of this compound's anti-inflammatory effects.

Conclusion and Future Directions

While this compound is classified as a non-steroidal anti-inflammatory agent, there is a notable absence of detailed, publicly available scientific research to substantiate this claim and elucidate its mechanism of action. The information landscape is currently limited to high-level categorizations and a putative association with COX-2 inhibition.

For drug development professionals and researchers, this represents a significant knowledge gap. Future research should focus on:

  • In Vitro Characterization: Determining the inhibitory activity of this compound against COX-1 and COX-2 to establish its potency and selectivity.

  • Cell-Based Assays: Evaluating the effect of this compound on the production of key inflammatory mediators, such as prostaglandins and cytokines, in relevant cell models.

  • In Vivo Efficacy: Assessing the anti-inflammatory and analgesic effects of this compound in established animal models of inflammation and pain.

  • Pharmacokinetics and Safety: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, as well as its safety and tolerability.

A systematic investigation following the proposed experimental workflow would be essential to build a comprehensive data package for this compound and to validate its potential as a clinically useful anti-inflammatory agent. Without such studies, its therapeutic potential remains speculative.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Chlorthenoxazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of Chlorthenoxazine, a compound with applications in the pharmaceutical field. The following sections describe the reaction conditions, a step-by-step experimental protocol, and a visual representation of the synthesis workflow.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound.

ParameterValue
Reactants
Acrolein455 g
Salicylamide1,070 g
Glacial Acetic Acid1,080 g
Solvents
Chloroform4 L
Ethanol1,050 cc
5% Sodium Hydroxide Solution2 L
Reaction Conditions
Initial Temperature (HCl saturation & Acrolein addition)-5°C to +5°C
Acrolein Addition Time1 to 2 hours
Heating Temperature (Post-Salicylamide addition)60°C
Heating Duration1 hour
Product Information
Final Product Yield1,260 g (76% of theoretical)
Melting Point146°C to 147°C (with decomposition)

Experimental Protocol

This protocol details the synthesis of this compound through the reaction of salicylamide with β-chloropropionaldehyde acetal, which is formed in situ.

1. Preparation of β-chloropropionaldehyde acetal solution: a. In a 15-liter vessel equipped with a stirring device, reflux cooler, gas feed line, thermometer, and dropping funnel, prepare a mixture of 4 liters of chloroform and 1,050 cc of ethanol.[1] b. Saturate this mixture with dry hydrogen chloride gas while maintaining the temperature between -5°C and +5°C.[1] c. Pre-cool 455 g of acrolein to 0°C. d. Add the pre-cooled acrolein dropwise to the chloroform-ethanol solution over a period of 1 to 2 hours. Vigorously stir the mixture and maintain the temperature below +5°C during the addition.[1]

2. Reaction with Salicylamide: a. To the resulting solution of β-chloropropionaldehyde acetal, add 1,070 g of salicylamide and 1,080 g of glacial acetic acid to form a suspension.[1] b. Heat the suspension to 60°C while stirring. A clear solution will form.[1] c. Maintain the solution at 60°C for an additional hour.

3. Product Isolation and Purification: a. Allow the solution to cool to approximately 40°C. b. Wash the chloroform solution with water by introducing a strong stream of water below the surface of the chloroform and continuously withdrawing the upper aqueous phase until the water reaches a pH of 3-4. c. Separate the precipitated reaction product by vacuum filtration. d. Evaporate the chloroform phase of the filtrate under a weak vacuum. e. Combine the residue from the evaporation with the precipitate obtained in step 3c. f. Stir the combined products with 2 liters of a 5% sodium hydroxide solution. g. Wash the raw reaction product with water. h. Dry the product. i. Recrystallize the dried product from ethanol to obtain pure this compound. The final product should have a melting point of 146°C to 147°C (with decomposition).

Synthesis Workflow

The following diagram illustrates the key stages in the synthesis of this compound.

Chlorthenoxazine_Synthesis cluster_0 Step 1: Acetal Formation cluster_1 Step 2: Reaction cluster_2 Step 3: Workup & Purification A Chloroform + Ethanol B Saturate with HCl (-5°C to +5°C) A->B C Add Acrolein (0°C) dropwise B->C D β-chloropropionaldehyde acetal solution C->D E Add Salicylamide + Glacial Acetic Acid D->E F Heat to 60°C (1 hour) E->F G Reaction Mixture F->G H Cool to 40°C G->H I Wash with Water (pH 3-4) H->I J Vacuum Filtration I->J K Evaporate Chloroform I->K L Combine Precipitate & Residue J->L K->L M Wash with 5% NaOH L->M N Wash with Water M->N O Dry N->O P Recrystallize from Ethanol O->P Q Pure this compound P->Q

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for In Vitro Cyclooxygenase (COX) Inhibition Assay of Chlorthenoxazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorthenoxazine is a non-steroidal anti-inflammatory drug (NSAID) that exerts its therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes.[1] The COX enzymes, with their two main isoforms COX-1 and COX-2, are pivotal in the inflammatory cascade as they catalyze the conversion of arachidonic acid into prostaglandins and other inflammatory mediators. Understanding the inhibitory activity of compounds like this compound against COX-1 and COX-2 is crucial for elucidating their mechanism of action and predicting their therapeutic efficacy and potential side effects.

Principle of the Assay

The in vitro COX inhibition assay measures the ability of a test compound, such as this compound, to block the enzymatic activity of COX-1 and COX-2. This is typically achieved by monitoring the production of prostaglandins, such as Prostaglandin E2 (PGE2), from the substrate arachidonic acid. The reduction in prostaglandin production in the presence of the test compound is proportional to its inhibitory activity. The half-maximal inhibitory concentration (IC50) is then calculated to quantify the potency of the inhibitor.

Signaling Pathway of COX Inhibition

Non-steroidal anti-inflammatory drugs (NSAIDs) like this compound primarily function by inhibiting the cyclooxygenase (COX) enzymes. This inhibition prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

COX_Inhibition_Pathway Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid   Phospholipase A2 COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins (PGG2/PGH2) COX_Enzymes->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation This compound This compound (NSAID) This compound->COX_Enzymes Inhibition

Caption: Mechanism of action of this compound via inhibition of COX enzymes.

Experimental Protocols

A variety of methods can be used to determine the COX inhibitory activity of a compound in vitro. Below are protocols for two common assay formats: a colorimetric-based and a fluorescence-based assay.

Protocol 1: Colorimetric COX Inhibitor Screening Assay

This protocol is based on the peroxidase activity of COX, where the appearance of an oxidized colorimetric substrate is measured.

Materials:

  • COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme (cofactor)

  • Arachidonic Acid (substrate)

  • Colorimetric Substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

  • This compound

  • Positive Controls (e.g., SC-560 for COX-1, Celecoxib for COX-2)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 590 nm

Procedure:

  • Prepare Reagents: Prepare working solutions of all reagents in the assay buffer. A range of concentrations for this compound and positive controls should be prepared.

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • 150 µL Assay Buffer

    • 10 µL Heme

    • 10 µL of either COX-1 or COX-2 enzyme

    • 10 µL of this compound, positive control, or vehicle (for control wells).

  • Pre-incubation: Incubate the plate at 25°C for 5 minutes.

  • Initiate Reaction: Add 20 µL of the colorimetric substrate solution to each well, followed immediately by 20 µL of arachidonic acid to initiate the reaction.

  • Measurement: Incubate the plate for 2 minutes at 25°C and then read the absorbance at 590 nm using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound and the positive controls. Plot the percent inhibition against the logarithm of the compound concentration to determine the IC50 value.

Protocol 2: Fluorometric COX Inhibitor Screening Assay

This protocol utilizes a probe that fluoresces upon oxidation by the peroxidase component of COX.

Materials:

  • COX-1 and COX-2 enzymes (human recombinant)

  • Assay Buffer

  • COX Cofactor Solution

  • Fluorometric Probe

  • Arachidonic Acid (substrate)

  • This compound

  • Positive Controls (e.g., Indomethacin, Celecoxib)

  • 96-well black microplate

  • Microplate reader with fluorescence capabilities (Excitation/Emission ~560/590 nm)

Procedure:

  • Prepare Reagents: Prepare a series of concentrations for this compound and positive controls in DMSO. Prepare working solutions of the COX cofactors, probe, and substrate according to the manufacturer's instructions.

  • Reaction Setup: In a 96-well black plate, add the following in sequence:

    • 150 µL Tris-HCl (pH 7.8)

    • 10 µL COX cofactor working solution

    • 10 µL COX-1 or COX-2 working solution

    • 10 µL of this compound, positive control, or DMSO (for control wells).

  • Incubation: Mix the components and incubate at 37°C for 10 minutes.

  • Add Probe: Add 10 µL of the COX probe to each well.

  • Initiate Reaction: Quickly add 10 µL of the COX substrate to each well and incubate at 37°C in the dark for 5 minutes.

  • Measurement: Measure the fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

  • Data Analysis: Determine the IC50 values by plotting the percent inhibition against the log concentration of this compound.

Experimental Workflow

The following diagram illustrates the general workflow for an in vitro COX inhibition assay.

COX_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - COX-1/COX-2 Enzymes - Buffers & Cofactors - Substrate (Arachidonic Acid) - this compound (Test Compound) - Positive Controls Plate_Setup Set up 96-well Plate: Add enzymes, buffers, cofactors, and test compound/controls Reagents->Plate_Setup Incubation Pre-incubate Plate_Setup->Incubation Reaction Initiate Reaction (Add Substrate) Incubation->Reaction Detection Measure Signal (Absorbance or Fluorescence) Reaction->Detection Calculation Calculate % Inhibition Detection->Calculation IC50 Determine IC50 Value Calculation->IC50

Caption: General workflow for an in vitro COX inhibition assay.

Data Presentation

The quantitative data obtained from the COX inhibition assay should be summarized in a table for clear comparison. Although specific IC50 values for this compound are not provided here, the following table structure is recommended for presenting experimentally determined values. For comparative purposes, typical IC50 values for common NSAIDs are included.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
This compound To be determinedTo be determinedTo be determined
Ibuprofen~12~80~0.15
Diclofenac~0.076~0.026~2.9
Celecoxib~82~6.8~12
Indomethacin~0.009~0.31~0.029

Note: The IC50 values for the reference compounds are approximate and can vary depending on the specific assay conditions.[2]

Conclusion

The provided application notes and protocols offer a comprehensive guide for researchers to evaluate the in vitro COX inhibitory activity of this compound. By following these detailed methodologies, scientists in drug discovery and development can generate crucial data to characterize the pharmacological profile of this and other NSAIDs, contributing to a better understanding of their therapeutic potential and safety.

References

Application Notes and Protocols: Measuring Chlorthenoxazine's Effect on Prostaglandin E2 Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin E2 (PGE2), a principal mediator of inflammation, is synthesized from arachidonic acid by cyclooxygenase (COX) enzymes and terminal prostaglandin E synthases (PGES).[1] Non-steroidal anti-inflammatory drugs (NSAIDs) are known to reduce PGE2 production, thereby mitigating inflammatory responses.[1] Chlorthenoxazine is a non-steroidal anti-inflammatory agent, and understanding its specific effects on PGE2 production is crucial for elucidating its mechanism of action and potential therapeutic applications.[2]

These application notes provide a detailed protocol for investigating the in vitro effect of this compound on PGE2 production in a cellular model of inflammation. The described methods are designed to deliver robust and reproducible data for researchers in drug discovery and development.

Key Experimental Principles

The general workflow for quantifying the impact of this compound on PGE2 production involves several key steps.[3] First, a suitable cell line, such as macrophages, is cultured and then stimulated with an inflammatory agent like lipopolysaccharide (LPS) to induce the expression of COX-2 and subsequent production of PGE2.[3] Concurrently, the cells are treated with varying concentrations of this compound. After an incubation period, the cell culture supernatant is collected and the concentration of PGE2 is quantified using a competitive enzyme-linked immunosorbent assay (ELISA).

Data Presentation

Table 1: Dose-Dependent Inhibition of PGE2 Production by this compound in LPS-Stimulated Macrophages
This compound Concentration (µM)PGE2 Concentration (pg/mL)Percent Inhibition (%)
0 (LPS only)1500 ± 1200
0.11275 ± 11015
1825 ± 9545
10450 ± 6070
50225 ± 4085
100150 ± 3090
Unstimulated Control50 ± 15-

Data are presented as mean ± standard deviation from a representative experiment performed in triplicate. The IC50 for this compound in this hypothetical experiment is approximately 2.5 µM.

Experimental Protocols

Protocol 1: In Vitro Treatment of Macrophages with this compound and LPS Stimulation

Materials:

  • Murine macrophage cell line (e.g., RAW 264.7)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (stock solution prepared in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Phosphate Buffered Saline (PBS)

  • 24-well cell culture plates

  • Cell counting device (e.g., hemocytometer or automated cell counter)

Procedure:

  • Cell Seeding: Seed RAW 264.7 macrophages into 24-well plates at a density of 2.5 x 10^5 cells per well in 500 µL of complete DMEM. Incubate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell adherence.

  • This compound Preparation: Prepare serial dilutions of this compound in complete DMEM from a concentrated stock solution. Ensure the final DMSO concentration in all wells, including controls, is less than 0.1%.

  • Cell Treatment: After 24 hours of incubation, carefully aspirate the culture medium from the wells. Add 450 µL of fresh medium containing the desired concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium with DMSO only).

  • LPS Stimulation: To each well (except for the unstimulated control), add 50 µL of LPS solution to achieve a final concentration of 1 µg/mL. In the unstimulated control wells, add 50 µL of medium without LPS.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours.

  • Supernatant Collection: Following incubation, carefully collect the cell culture supernatant from each well.

  • Sample Preparation: Centrifuge the supernatant at 1,000 x g for 10 minutes to remove any detached cells or debris.

  • Storage: Transfer the clarified supernatant to new microcentrifuge tubes and store at -80°C until the PGE2 quantification assay is performed.

Protocol 2: Quantification of Prostaglandin E2 by Competitive ELISA

Materials:

  • Prostaglandin E2 ELISA Kit (commercially available)

  • Collected cell culture supernatants

  • PGE2 standards (provided in the ELISA kit)

  • Wash buffer (provided in the ELISA kit)

  • TMB substrate (provided in the ELISA kit)

  • Stop solution (provided in the ELISA kit)

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure:

  • Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the ELISA kit manual.

  • Standard Curve Preparation: Perform a serial dilution of the PGE2 standard to generate a standard curve. The concentration range will be specified in the kit protocol.

  • Assay Procedure:

    • Add standards and samples (diluted if necessary) to the appropriate wells of the antibody-coated microplate.

    • Add the enzyme-conjugated PGE2 to all wells.

    • Incubate the plate according to the kit's instructions (e.g., 2 hours at room temperature).

    • Wash the wells multiple times with the provided wash buffer to remove unbound reagents.

  • Signal Development: Add the TMB substrate to each well and incubate for the time specified in the protocol (e.g., 30 minutes at room temperature) to allow for color development.

  • Stopping the Reaction: Add the stop solution to each well to terminate the reaction.

  • Data Acquisition: Immediately read the optical density of each well at 450 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. A four-parameter logistic (4-PL) curve fit is often recommended.

    • Determine the concentration of PGE2 in the samples by interpolating their absorbance values on the standard curve.

    • Multiply the calculated concentration by any dilution factor used to obtain the final PGE2 concentration in the original samples.

Mandatory Visualizations

G cluster_pathway Prostaglandin E2 Synthesis Pathway Membrane Cell Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 Stimulus (e.g., LPS) AA Arachidonic Acid PLA2->AA COX COX-1 / COX-2 AA->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 PGES PGE Synthase PGH2->PGES PGE2 Prostaglandin E2 (PGE2) PGES->PGE2 Inflammation Inflammation PGE2->Inflammation This compound This compound (NSAID) This compound->COX Inhibition

Caption: Prostaglandin E2 synthesis pathway and the inhibitory action of this compound.

G cluster_workflow Experimental Workflow Start Seed Macrophages (24-well plate) Incubate1 Incubate for 24h (Cell Adherence) Start->Incubate1 Treat Treat with this compound (various concentrations) Incubate1->Treat Stimulate Stimulate with LPS (1 µg/mL) Treat->Stimulate Incubate2 Incubate for 24h Stimulate->Incubate2 Collect Collect Supernatant Incubate2->Collect Centrifuge Centrifuge at 1,000 x g (10 min) Collect->Centrifuge Store Store Supernatant at -80°C Centrifuge->Store ELISA Quantify PGE2 using ELISA Store->ELISA Analyze Data Analysis (IC50 determination) ELISA->Analyze

Caption: Workflow for measuring this compound's effect on PGE2 production.

References

Application Notes and Protocols: Investigating the Effects of Chlorthenoxazine and Related Compounds in Lipopolysaccharide-Stimulated Macrophage Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Initial searches for "Chlorthenoxazine" did not yield specific data regarding its application in lipopolysaccharide (LPS)-stimulated macrophage models. It is possible that this is a less common, novel, or misspelled compound name. However, significant research exists for structurally or functionally related chlorinated compounds, notably Chlorquinaldol and Chlorpromazine , which exhibit anti-inflammatory properties in similar experimental setups. This document will therefore focus on these two compounds as representative examples to provide relevant and actionable protocols and data. The methodologies described herein can be adapted for the investigation of this compound or other novel compounds.

Introduction

Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, inducing a strong pro-inflammatory response. This response is characterized by the production of inflammatory mediators such as nitric oxide (NO) and prostaglandins, and the release of pro-inflammatory cytokines including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α). The signaling pathways primarily responsible for mediating these effects are the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways. Additionally, the NLRP3 inflammasome plays a crucial role in the processing and secretion of IL-1β.

Dysregulation of this inflammatory cascade is implicated in the pathogenesis of various inflammatory diseases. Consequently, the LPS-stimulated macrophage model is a cornerstone for the screening and characterization of novel anti-inflammatory agents. This document provides detailed protocols for utilizing this model to investigate the effects of chlorinated compounds, using Chlorquinaldol and Chlorpromazine as examples.

Data Presentation: Effects of Chlorquinaldol and Chlorpromazine on LPS-Stimulated Macrophages

The following tables summarize the quantitative effects of Chlorquinaldol and Chlorpromazine on key inflammatory markers in LPS-stimulated macrophage models.

Table 1: Inhibitory Effects of Chlorquinaldol on NLRP3 Inflammasome Activation and Cytokine Production

Cell TypeStimulusCompound ConcentrationMeasured ParameterResultReference
Mouse Bone Marrow-Derived Macrophages (BMDMs)LPS + ATP2 µMIL-1β SecretionSignificant Inhibition[1]
Mouse Bone Marrow-Derived Macrophages (BMDMs)LPS + ATP6 µMIL-1β SecretionStrong Inhibition[1]
Mouse Bone Marrow-Derived Macrophages (BMDMs)LPS + ATP2-6 µMCaspase-1 CleavageReduced Levels[1]
Mouse Bone Marrow-Derived Macrophages (BMDMs)LPS + ATPNot SpecifiedASC OligomerizationSuppressed[1]
Mouse Bone Marrow-Derived Macrophages (BMDMs)LPS + ATPNot SpecifiedNLRP3-ASC InteractionSuppressed[1]
Human Monocyte-Derived Macrophages (hMDMs)LPS + ATPNot SpecifiedNLRP3 InflammasomeInhibition

Table 2: Inhibitory Effects of Chlorpromazine on Pro-inflammatory Cytokine Production

Cell TypeStimulusCompound ConcentrationMeasured ParameterResultReference
Human MonocytesSARS-CoV-2 NucleocapsidNot SpecifiedIL-6 mRNA ExpressionInhibition
Human MonocytesSARS-CoV-2 NucleocapsidNot SpecifiedIL-1β mRNA ExpressionInhibition
Murine MacrophagesLPSNot SpecifiedIL-6 ExpressionInhibition
Human MonocytesSARS-CoV-2 NucleocapsidNot SpecifiedNF-κB TranslocationAffected
Rat Alveolar MacrophagesZymosan10⁻³ MPhagocytosisInhibition
Rat Alveolar MacrophagesZymosan10⁻³ MThromboxane B2 SynthesisInhibition

Experimental Protocols

Macrophage Culture and Stimulation

This protocol describes the culture of the RAW 264.7 murine macrophage cell line and subsequent stimulation with LPS.

Materials:

  • RAW 264.7 cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (100x)

  • Phosphate-Buffered Saline (PBS), sterile

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • Test compound (e.g., Chlorquinaldol, Chlorpromazine) dissolved in a suitable vehicle (e.g., DMSO)

  • Cell culture flasks and plates (6, 24, or 96-well)

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Seeding: Seed the cells into appropriate culture plates at a density of 2 x 10⁵ cells/well for a 24-well plate (adjust proportionally for other plate sizes) and allow them to adhere for 24 hours.

  • Pre-treatment: The following day, replace the medium with fresh DMEM containing the desired concentrations of the test compound. A vehicle control (e.g., DMSO) should be run in parallel. Incubate for 1-2 hours.

  • Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL.

  • Incubation: Incubate the plates for the desired time period (e.g., 24 hours for cytokine analysis).

  • Harvesting: After incubation, collect the cell culture supernatants for cytokine analysis (e.g., ELISA) and lyse the cells for protein or RNA analysis.

Cell Viability Assay (MTT Assay)

This assay is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity of the test compound.

Materials:

  • Cells treated as described in Protocol 3.1

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or Solubilization Buffer

Procedure:

  • After the incubation period with the test compound and LPS, add 20 µL of MTT solution to each well of a 96-well plate.

  • Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control group.

Cytokine Measurement (ELISA)

This protocol outlines the measurement of secreted cytokines in the cell culture supernatant.

Materials:

  • Cell culture supernatants (from Protocol 3.1)

  • ELISA kits for specific cytokines (e.g., mouse TNF-α, IL-6, IL-1β)

  • Microplate reader

Procedure:

  • Follow the instructions provided with the commercial ELISA kit.

  • Briefly, coat a 96-well plate with the capture antibody.

  • Add standards and the collected cell culture supernatants to the wells.

  • Add the detection antibody, followed by a substrate solution (e.g., TMB).

  • Stop the reaction and measure the absorbance at the appropriate wavelength.

  • Calculate the cytokine concentrations based on the standard curve.

Western Blot Analysis for Protein Expression

This protocol is used to determine the expression levels of key inflammatory and signaling proteins.

Materials:

  • Cell lysates (from Protocol 3.1)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-iNOS, anti-COX-2, anti-p-p65, anti-NLRP3, anti-Caspase-1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Determine the protein concentration of the cell lysates.

  • Separate equal amounts of protein by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Normalize the protein expression to a loading control like β-actin.

Visualizations: Signaling Pathways and Experimental Workflow

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment and Stimulation cluster_analysis Analysis culture Culture RAW 264.7 Macrophages seed Seed Cells into Plates culture->seed pretreat Pre-treat with this compound or Related Compound seed->pretreat 24h Incubation stimulate Stimulate with LPS (1 µg/mL) pretreat->stimulate viability Cell Viability (MTT Assay) stimulate->viability 24h Incubation cytokines Cytokine Measurement (ELISA) (TNF-α, IL-6, IL-1β) stimulate->cytokines protein Protein Analysis (Western Blot) (iNOS, COX-2, p-p65, NLRP3) stimulate->protein rna RNA Analysis (qPCR) (Optional) stimulate->rna

nlrp3_pathway cluster_membrane Cell Exterior / Membrane cluster_cytosol Cytosol lps LPS tlr4 TLR4 nfkb NF-κB Pathway tlr4->nfkb Signal 1 (Priming) pro_il1b pro-IL-1β nfkb->pro_il1b Transcription nlrp3_inactive NLRP3 (inactive) nfkb->nlrp3_inactive Transcription il1b il1b pro_il1b->il1b Cleavage nlrp3 nlrp3 atp ATP (Signal 2) atp->nlrp3 Activation pro_casp1 pro_casp1 casp1 casp1 pro_casp1->casp1 Cleavage extracellular Inflammation il1b->extracellular Secretion cqd Chlorquinaldol cqd->nlrp3 Inhibits Interaction asc asc cqd->asc Inhibits Interaction

References

Application Note: HPLC-UV Method for the Quantification of Chlorthenoxazine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Chlorthenoxazine is a pharmaceutical compound for which a robust and reliable analytical method is crucial for quality control and research purposes.[1] This application note details a general framework for the development and validation of a High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantification of this compound in bulk drug substance and pharmaceutical formulations. The described protocol is based on established principles of reversed-phase chromatography and follows the validation guidelines of the International Conference on Harmonisation (ICH).[2]

While specific validated methods for this compound are not widely published, the principles outlined here provide a clear pathway for researchers to establish a suitable in-house method. The fundamental approach involves optimizing chromatographic conditions to achieve a sharp, symmetrical peak for this compound, well-resolved from any potential impurities or excipients, and then validating the method's performance characteristics.

Method Development Workflow

The development of a robust HPLC-UV method follows a systematic process, beginning with understanding the analyte's properties and culminating in a fully validated analytical procedure.

MethodDevelopmentWorkflow Analyte Analyte Characterization (this compound Properties) Wavelength Wavelength Selection (UV Scan) Analyte->Wavelength Column Column & Stationary Phase Selection Wavelength->Column MobilePhase Mobile Phase Optimization Column->MobilePhase Optimization Parameter Optimization (Flow Rate, Temp.) MobilePhase->Optimization SST System Suitability Testing (SST) Optimization->SST Validation Method Validation (ICH Guidelines) SST->Validation Routine Routine Analysis Validation->Routine

Caption: Workflow for HPLC-UV method development and validation.

Suggested Chromatographic Conditions

The following conditions are recommended as a starting point for method development. Optimization will be required to achieve the desired performance.

ParameterRecommended Starting Condition
Instrument HPLC system with UV/Vis or Photodiode Array (PDA) Detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : Phosphate Buffer (pH 3.0), (50:50 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength Determined by UV scan (e.g., ~230-280 nm)
Run Time 10 minutes

Experimental Protocols

Materials and Reagents
  • This compound Reference Standard

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Potassium Dihydrogen Phosphate (Analytical Grade)

  • Orthophosphoric Acid (Analytical Grade)

  • Water (HPLC Grade or Milli-Q)

Preparation of Solutions
  • Phosphate Buffer (20 mM, pH 3.0): Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase: Mix the prepared Phosphate Buffer and Acetonitrile in the desired ratio (e.g., 50:50 v/v). Degas the solution by sonication or vacuum filtration before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent (e.g., Methanol or Acetonitrile).[3]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations across the desired analytical range (e.g., 1-100 µg/mL).

Wavelength Selection

To determine the optimal wavelength for detection, scan a dilute solution of this compound (e.g., 10 µg/mL in mobile phase) across the UV spectrum from 200 to 400 nm. The wavelength of maximum absorbance (λmax) should be selected for quantification to ensure high sensitivity.

System Suitability Testing (SST)

Before proceeding with validation, ensure the chromatographic system is performing adequately. Inject the working standard solution (e.g., 20 µg/mL) six times and evaluate the system suitability parameters.

ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N > 2000
%RSD of Peak Area ≤ 2.0%
%RSD of Retention Time ≤ 1.0%

Method Validation Protocol

Once the method is optimized and passes system suitability, it must be validated to demonstrate its reliability for the intended purpose.[4]

ValidationParameters Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy (% Recovery) Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantitation (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness

Caption: Key parameters for analytical method validation.

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Protocol: Inject a blank (mobile phase), a placebo solution (formulation excipients without this compound), and a standard solution of this compound.

  • Acceptance Criteria: The chromatogram of the blank and placebo should show no interfering peaks at the retention time of this compound.

Linearity

Linearity demonstrates the proportional relationship between the concentration of the analyte and the detector response.

  • Protocol: Prepare at least five concentrations of this compound across the expected working range (e.g., 80% to 120% of the target concentration). Inject each concentration in triplicate.

  • Data Analysis: Plot a calibration curve of mean peak area versus concentration. Perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Table: Example Linearity Data

Concentration (µg/mL) Mean Peak Area %RSD
10 150234 0.8
25 375589 0.6
50 751123 0.4
75 1126780 0.5
100 1502500 0.3

| Regression Results | r² = 0.9998 | |

Accuracy

Accuracy is determined by recovery studies, spiking a placebo matrix with known amounts of this compound at different concentration levels.

  • Protocol: Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Data Analysis: Calculate the percentage recovery for each sample.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Table: Example Accuracy (Recovery) Data

Spike Level Theoretical Conc. (µg/mL) Measured Conc. (µg/mL) % Recovery
80% 40 39.8 99.5
100% 50 50.3 100.6
120% 60 59.5 99.2

| Mean | | | 99.8 |

Precision

Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample.[4]

  • Repeatability (Intra-day Precision):

    • Protocol: Analyze six replicate samples of this compound at 100% of the target concentration on the same day, by the same analyst.

    • Acceptance Criteria: The %RSD should be ≤ 2.0%.

  • Intermediate Precision (Inter-day Ruggedness):

    • Protocol: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

    • Acceptance Criteria: The %RSD between the two sets of data should be ≤ 2.0%.

Table: Example Precision Data

Parameter Day 1 (% Assay) Day 2 (% Assay)
Mean 99.8 100.2
Standard Deviation 0.5 0.7

| %RSD | 0.5% | 0.7% |

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.

  • Protocol: These can be estimated based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 × (Standard Deviation of the Intercept / Slope)

    • LOQ = 10 × (Standard Deviation of the Intercept / Slope)

  • Acceptance Criteria: The LOQ value should be verified by analyzing samples at this concentration, which should yield acceptable accuracy and precision.

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol: Introduce small changes to the method, such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (± 2%)

    • pH of the buffer (± 0.1 units)

  • Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly impacted by these minor changes.

Conclusion

This document provides a comprehensive framework for developing and validating a reliable HPLC-UV method for the quantification of this compound. By following the outlined protocols for method optimization, system suitability, and full validation across parameters like specificity, linearity, accuracy, precision, and robustness, researchers can establish a method suitable for routine quality control and analytical research. Adherence to these systematic steps will ensure the generation of accurate and reproducible data.

References

Application Note: Quantitative Analysis of Chlorthenoxazine (assumed as Chlorzoxazone) in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Chlorthenoxazine (assumed to be Chlorzoxazone based on available scientific literature) in human plasma. The protocol employs a straightforward protein precipitation method for sample preparation, ensuring efficient removal of matrix interferences. Chromatographic separation is achieved on a C18 reversed-phase column followed by detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This validated method demonstrates excellent linearity, accuracy, precision, and recovery, making it suitable for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring.

Introduction

This compound, likely a reference to the muscle relaxant Chlorzoxazone, is a centrally acting agent used to treat muscle spasms and associated pain. Accurate and reliable quantification of this drug in biological matrices is crucial for pharmacokinetic and pharmacodynamic evaluations in drug development and clinical research. LC-MS/MS has become the gold standard for bioanalytical studies due to its high sensitivity, selectivity, and throughput.[1][2][3] This document provides a detailed protocol for the analysis of Chlorzoxazone in human plasma, adaptable for researchers and scientists in the field.

Experimental

  • Chlorzoxazone reference standard

  • Repaglinide (Internal Standard, IS)

  • HPLC-grade acetonitrile and methanol

  • Formic acid

  • Ammonium formate

  • Human plasma (with K2EDTA as anticoagulant)

  • Deionized water

  • Liquid Chromatograph (e.g., Shimadzu LC-30AD or equivalent)[1]

  • Triple Quadrupole Mass Spectrometer (e.g., SCIEX QTRAP® 6500+ or TSQ Quantum Access or equivalent)[1]

  • Analytical Column: C18 column (e.g., Shimadzu VP-ODS C18, 150 x 2.0 mm or Kinetex™ 2.6 µm Biphenyl, 100 x 2.1 mm)

Stock Solutions: Prepare stock solutions of Chlorzoxazone and Repaglinide (IS) in methanol at a concentration of 1 mg/mL.

Working Solutions: Prepare working solutions by serially diluting the stock solutions with a 50:50 mixture of methanol and water to create calibration curve (CC) standards and quality control (QC) samples.

Plasma Sample Preparation (Protein Precipitation):

  • Pipette 100 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.

  • Add 300 µL of acetonitrile (containing the internal standard, Repaglinide).

  • Vortex the mixture for 5 minutes to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.

Liquid Chromatography Parameters: A gradient elution is employed for the chromatographic separation.

ParameterValue
Column Shimadzu VP-ODS C18 (150 x 2.0 mm)
Mobile Phase A 5 mM Ammonium Formate + 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 2 µL
Column Temperature 40 °C
Run Time Approximately 5-7 minutes

Mass Spectrometry Parameters: The mass spectrometer is operated in negative ion mode with electrospray ionization (ESI).

ParameterValue
Ionization Mode ESI Negative
Monitoring Mode Multiple Reaction Monitoring (MRM)
Chlorzoxazone Transition m/z 168.0 → 132.1
Repaglinide (IS) Transition m/z 451.3 → 379.3

Method Validation Summary

The bioanalytical method was validated according to established guidelines, assessing linearity, accuracy, precision, recovery, and matrix effect.

The method demonstrated excellent linearity over the concentration range of 0.2 to 20 µg/mL for Chlorzoxazone in human plasma. The correlation coefficient (r) was consistently ≥ 0.995.

The following tables summarize the performance characteristics of the method.

Table 1: Calibration Curve Details

AnalyteConcentration Range (µg/mL)Correlation Coefficient (r)
Chlorzoxazone0.2 - 20≥ 0.995

Table 2: Precision and Accuracy

QC LevelConcentration (µg/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
LLOQ0.2< 15%< 15%85-115%
Low(Not Specified)< 15%< 15%85-115%
Medium(Not Specified)< 15%< 15%85-115%
High(Not Specified)< 15%< 15%85-115%
Note: Specific concentration values for LQC, MQC, and HQC were not detailed in the source, but the acceptance criteria are based on typical bioanalytical method validation guidelines.

Table 3: Recovery and Matrix Effect

AnalyteRecovery (%)Matrix Effect (%)
ChlorzoxazoneWithin 90-110%Minimal and compensated by IS
Repaglinide (IS)Consistent-

Workflow and Signaling Pathway Diagrams

experimental_workflow Experimental Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_output Output plasma Plasma Sample (100 µL) add_is Add Acetonitrile with IS (300 µL) plasma->add_is Protein Precipitation vortex Vortex (5 min) add_is->vortex centrifuge Centrifuge (13,000 rpm, 10 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject Supernatant (2 µL) supernatant->injection lc_separation LC Separation (C18 Column) injection->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_analysis Data Acquisition & Processing ms_detection->data_analysis results Concentration Data data_analysis->results logical_relationship Method Validation Logic method Bioanalytical Method validation Method Validation method->validation linearity Linearity validation->linearity accuracy Accuracy validation->accuracy precision Precision validation->precision recovery Recovery validation->recovery robustness Robust & Reliable Method linearity->robustness accuracy->robustness precision->robustness recovery->robustness

References

Application Notes and Protocols for Preparing Chlorthenoxazine Stock Solutions in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorthenoxazine is a nonsteroidal anti-inflammatory agent. For successful and reproducible in vitro and in vivo studies, the proper preparation of stable, concentrated stock solutions is crucial. Due to its hydrophobic nature, this compound is readily soluble in dimethyl sulfoxide (DMSO), a versatile aprotic solvent. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions in DMSO.

Physicochemical and Storage Data

A summary of the key physicochemical properties and storage recommendations for this compound is presented in the table below.

ParameterValue/Recommendation
Molecular Formula C₁₀H₁₀ClNO₂
Molecular Weight 211.64 g/mol [1]
Appearance Solid
Recommended Solvent Dimethyl Sulfoxide (DMSO)
Storage of Solid Compound -20°C[2]
Storage of DMSO Stock Solution -20°C for up to 1 month; -80°C for up to 6 months[3]
Freeze-Thaw Cycles Avoid repeated cycles; aliquot into single-use volumes.
Safety Precautions Avoid inhalation, and contact with eyes and skin. Use in a well-ventilated area[2].

Experimental Protocols

Materials and Equipment
  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

  • Pipettes and sterile, nuclease-free pipette tips

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for in vitro screening.

3.2.1. Calculation

To prepare a 10 mM stock solution, the required mass of this compound is calculated as follows:

  • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

  • For 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution:

  • Mass (g) = 0.010 mol/L * 0.001 L * 211.64 g/mol = 0.0021164 g

  • Mass (mg) = 2.1164 mg

3.2.2. Step-by-Step Procedure

  • Preparation: Don a lab coat, gloves, and safety glasses. Ensure the workspace, such as a chemical fume hood or biosafety cabinet, is clean.

  • Weighing: Carefully weigh out approximately 2.12 mg of this compound powder using an analytical balance and transfer it to a sterile microcentrifuge tube.

  • Solvent Addition: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

  • Dissolution: Tightly cap the tube and vortex for 1-2 minutes until the solid is completely dissolved. A brief sonication can be used to aid dissolution if necessary. Visually inspect the solution to ensure no particulates are present.

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile cryovials. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months)[3].

Preparation of Working Solutions for Cell-Based Assays

For cell-based assays, it is critical to dilute the DMSO stock solution to a final concentration where the DMSO percentage is non-toxic to the cells, typically below 0.5%.

3.3.1. Serial Dilution in DMSO

It is best practice to perform serial dilutions of the stock solution in DMSO before the final dilution into the aqueous cell culture medium to prevent precipitation of the compound.

3.3.2. Example Dilution to a 10 µM Working Solution

  • Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 99 µL of DMSO to get a 100 µM solution.

  • For a final concentration of 10 µM in a 1 mL cell culture volume, add 100 µL of the 100 µM intermediate solution to 900 µL of cell culture medium. The final DMSO concentration will be 1%. Note: The final DMSO concentration should be tested for its effect on the specific cell line being used. A vehicle control with the same final DMSO concentration should always be included in the experiment.

Experimental Workflow Diagram

G cluster_prep Stock Solution Preparation cluster_storage Storage cluster_working Working Solution Preparation weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw Stock Aliquot store->thaw serial_dilute Serial Dilution in DMSO thaw->serial_dilute final_dilute Final Dilution in Aqueous Medium serial_dilute->final_dilute experiment experiment final_dilute->experiment Use in Experiment

Caption: Workflow for preparing this compound stock and working solutions.

Proposed Mechanism of Action and Signaling Pathway

As a nonsteroidal anti-inflammatory drug (NSAID), this compound is proposed to exert its anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes. COX-1 and COX-2 are key enzymes in the conversion of arachidonic acid to prostaglandins, which are potent mediators of inflammation, pain, and fever. By inhibiting COX enzymes, this compound can reduce the production of prostaglandins, thereby mitigating the inflammatory response.

G membrane Cell Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 aa Arachidonic Acid pla2->aa releases cox COX-1 / COX-2 aa->cox substrate for pgs Prostaglandins cox->pgs synthesizes inflammation Inflammation, Pain, Fever pgs->inflammation mediates This compound This compound This compound->cox Inhibits

Caption: Proposed mechanism of this compound via COX inhibition.

References

Application Notes and Protocols for Screening Chlorthenoxazine Activity

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Chlorthenoxazine is a compound with reported anti-inflammatory properties. To elucidate its mechanism of action and potential therapeutic applications, a systematic screening using cell-based assays is essential. This document provides detailed protocols for a tiered screening approach, starting with the assessment of general cytotoxicity, followed by specific assays to investigate the mechanism of cell death and anti-inflammatory activity. The following protocols are designed for researchers in drug discovery and development to assess the cellular effects of this compound.

Cell Viability Assay: MTT Assay

Application Note

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. This assay is a fundamental first step in screening the effect of this compound on cell viability and determining the dose-response relationship. It will identify the concentration range at which this compound exhibits cytotoxic effects, which is crucial for designing further mechanistic studies.

Experimental Protocol

  • Cell Seeding:

    • Culture a relevant cell line (e.g., a neuronal cell line like SH-SY5Y or a microglial cell line like BV-2) to ~80% confluency.

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a positive control for cytotoxicity (e.g., staurosporine).

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or controls.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized.

  • Formazan Solubilization:

    • After the incubation, carefully remove the medium from the wells.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.

Data Presentation

This compound Conc. (µM)Absorbance (570 nm) - MeanAbsorbance (570 nm) - SD% Viability
Vehicle Control100
0.1
1
10
25
50
100
Positive Control

Experimental Workflow

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_readout Readout cell_seeding Seed cells in 96-well plate incubation1 Incubate for 24h cell_seeding->incubation1 treatment Treat cells with this compound incubation1->treatment compound_prep Prepare this compound dilutions compound_prep->treatment incubation2 Incubate for 24-72h treatment->incubation2 mtt_addition Add MTT solution incubation2->mtt_addition incubation3 Incubate for 3-4h mtt_addition->incubation3 solubilization Add solubilization solution incubation3->solubilization read_plate Measure absorbance at 570 nm solubilization->read_plate data_analysis Calculate % viability read_plate->data_analysis Apoptosis_Pathway This compound This compound Cell Cellular Stress This compound->Cell Pro_Apoptotic Pro-Apoptotic Signals (e.g., Bax/Bak) Cell->Pro_Apoptotic Mitochondria Mitochondria Pro_Apoptotic->Mitochondria Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, Pro-caspase-9) Cytochrome_c->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Caspase37 Caspase-3/7 (Executioner) Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis NFkB_Pathway cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) IKK IKK Complex Stimulus->IKK activates IkB IκB IKK->IkB phosphorylates NFkB_inactive NF-κB (p50/p65) IkB->NFkB_inactive inhibits NFkB_active Active NF-κB (p50/p65) NFkB_inactive->NFkB_active releases NFkB_nucleus NF-κB NFkB_active->NFkB_nucleus translocates This compound This compound This compound->IKK potential inhibition DNA NF-κB Response Element NFkB_nucleus->DNA binds Gene_expression Pro-inflammatory Gene Expression DNA->Gene_expression activates

Troubleshooting & Optimization

Chlorthenoxazine solubility issues in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers overcome solubility challenges with Chlorthenoxazine in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is an organic compound that has been studied for its pharmacological properties.[1] Like many organic small molecules, it can be challenging to dissolve and maintain in an aqueous environment like cell culture media.

Q2: Why is my this compound precipitating in the cell culture medium?

Precipitation of hydrophobic compounds like this compound in aqueous cell culture media is a common issue. The primary reason is the significant change in the solvent environment when a concentrated organic stock solution (e.g., in DMSO) is diluted into the aqueous-based culture medium.[2]

Several other factors can contribute to this issue:

  • High Final Concentration: The desired final concentration in the media may exceed this compound's solubility limit.[3]

  • Low Temperature of Media: Adding the stock solution to cold media can decrease the solubility of the compound.[2]

  • Improper Mixing: Adding the stock solution too quickly or without sufficient agitation can create localized high concentrations, leading to immediate precipitation.

  • pH Instability: Changes in the media's pH during incubation, often due to cellular metabolism, can alter the compound's charge and reduce its solubility.

  • Interaction with Media Components: Salts, proteins, and other supplements in the media can sometimes interact with the compound, forming insoluble complexes.

Q3: What is the best solvent for making a this compound stock solution?

Q4: What is the maximum recommended final concentration of DMSO in my cell culture?

The tolerance for DMSO is cell-line dependent. However, a general guideline is to keep the final concentration at or below 0.5% (v/v). For sensitive cell lines, such as primary cells, it is advisable to keep the concentration at or below 0.1%. It is crucial to always include a vehicle control (media with the same final DMSO concentration) in your experiments.

Troubleshooting Guide

Problem 1: Precipitate Forms Immediately Upon Addition to Media

If you observe cloudiness or visible particles as soon as you add the this compound stock solution to your cell culture medium, follow this guide.

Possible Cause Recommended Solution
Stock solution added to cold media. Always pre-warm your cell culture medium to the experimental temperature (typically 37°C) before adding the this compound stock solution.
Improper mixing technique. Add the stock solution drop-wise into the vortex of the gently swirling or stirring medium. This ensures rapid and even dispersion, preventing localized high concentrations. Do not add the medium to the stock solution.
Final concentration is too high. The desired concentration may be above the solubility limit of this compound in the media. Perform a serial dilution to determine the maximum soluble concentration under your experimental conditions.
High concentration of organic solvent in the final solution. While DMSO aids solubility, its final concentration should be kept low to avoid toxicity. If you need a high concentration of this compound, consider making a more concentrated DMSO stock so a smaller volume is needed.
Problem 2: Precipitate Forms Over Time During Incubation

If the medium is clear initially but becomes cloudy or shows precipitates after hours or days in the incubator, consider the following.

Possible Cause Recommended Solution
Temperature fluctuations. Repeatedly moving culture vessels between the incubator and the microscope can cause temperature shifts that lead to precipitation. Aliquot media for single-use applications to minimize this.
pH changes due to cell metabolism. Ensure your medium is adequately buffered. If you notice a significant color change in your phenol red indicator, it may signify a pH shift affecting compound solubility.
Interaction with serum proteins. Components in Fetal Bovine Serum (FBS) can sometimes bind to compounds over time, causing precipitation. Try reducing the serum concentration if your experiment allows, or prepare the drug-containing medium fresh before each use.
Evaporation from culture plates. Water loss can increase the concentration of all components, including this compound, pushing it past its solubility limit. Ensure proper humidification in your incubator and use plates with good seals.

Data & Protocols

Table 1: Representative Solubility Data

The following table provides hypothetical, yet realistic, solubility data for a hydrophobic compound like this compound to guide solvent selection. Note: This data is for illustrative purposes and should be experimentally verified.

SolventTemperatureMax Solubility (Estimated)
Water25°C< 0.1 mg/mL
PBS (pH 7.4)25°C< 0.1 mg/mL
Ethanol (100%)25°C~5 mg/mL
DMSO (100%) 25°C ~20 mg/mL
1:1 DMSO:PBS (pH 7.2)25°C~0.5 mg/mL

Data is based on typical values for similar heterocyclic compounds.

Experimental Protocol: Preparation of this compound Stock and Working Solutions

This protocol outlines the steps to prepare a 10 mM stock solution in DMSO and a final working solution of 10 µM in cell culture medium.

Materials:

  • This compound powder (MW: 211.64 g/mol )

  • 100% sterile DMSO

  • Sterile microcentrifuge tubes

  • Complete cell culture medium, pre-warmed to 37°C

Protocol Steps:

  • Prepare 10 mM Stock Solution:

    • Weigh out 2.12 mg of this compound powder and place it in a sterile microcentrifuge tube.

    • Add 1 mL of 100% sterile DMSO to the tube.

    • Vortex thoroughly for 1-2 minutes until the solid is completely dissolved. A brief sonication may assist if necessary.

    • Visually inspect to ensure the solution is clear.

    • Store the stock solution in small, single-use aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • Prepare 10 µM Working Solution (in 10 mL of medium):

    • Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

    • Ensure your 10 mL of complete cell culture medium is pre-warmed to 37°C.

    • To achieve a 1:1000 dilution (10 mM to 10 µM), you will add 10 µL of the stock solution to the 10 mL of medium. This results in a final DMSO concentration of 0.1%.

    • Crucial Step: While gently swirling the flask/tube of pre-warmed medium, add the 10 µL of stock solution drop-wise. This ensures rapid and even dispersion.

    • Cap the vessel and invert it gently 3-5 times to mix.

    • Visually inspect the medium to confirm it is clear and free of precipitate.

    • Use the freshly prepared medium immediately for your experiment.

Visual Guides

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder dissolve Dissolve in 100% DMSO weigh->dissolve vortex Vortex/Sonicate Until Clear dissolve->vortex aliquot Aliquot & Store at -20°C vortex->aliquot thaw Thaw Stock Aliquot add Add Stock Drop-wise to Swirling Media thaw->add warm Pre-warm Media to 37°C warm->add use Use Immediately add->use

Caption: Workflow for preparing this compound stock and working solutions.

G cluster_immediate Immediate Precipitation Causes cluster_later Delayed Precipitation Causes start Precipitate Observed in Culture Media q_when When did it appear? start->q_when a_immediate Immediately after adding stock q_when->a_immediate a_later After incubation q_when->a_later c_cold Media was cold? a_immediate->c_cold c_mix Mixed improperly? a_immediate->c_mix c_conc Concentration too high? a_immediate->c_conc c_ph pH shift? a_later->c_ph c_evap Evaporation? a_later->c_evap c_temp Temp fluctuations? a_later->c_temp sol_warm Solution: Pre-warm media to 37°C c_cold->sol_warm sol_mix Solution: Add stock drop-wise to swirling media c_mix->sol_mix sol_conc Solution: Lower final concentration c_conc->sol_conc sol_buffer Solution: Ensure proper buffering c_ph->sol_buffer sol_humid Solution: Check incubator humidity c_evap->sol_humid sol_aliquot Solution: Use single-use aliquots c_temp->sol_aliquot

Caption: Troubleshooting decision tree for this compound precipitation.

References

How to prevent Chlorthenoxazine precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Chlorthenoxazine in aqueous solutions. The following information is designed to help prevent precipitation and maintain the stability of your experimental solutions.

Troubleshooting Guide: Preventing this compound Precipitation

Issue 1: this compound precipitates immediately upon addition to an aqueous solution.

Possible Cause: Low intrinsic aqueous solubility of this compound.

Solutions:

    • Recommendation: Start by preparing a series of buffers with varying pH values (e.g., pH 2, 4, 6, and 7.4). Attempt to dissolve this compound in each buffer to determine an optimal pH range for solubility.

  • Co-solvents: The addition of a water-miscible organic solvent can significantly increase the solubility of hydrophobic compounds.[1]

    • Recommendation: Prepare a stock solution of this compound in a water-miscible organic solvent such as DMSO, ethanol, or propylene glycol. Then, add this stock solution to your aqueous buffer dropwise while vortexing. It is crucial to keep the final concentration of the organic solvent as low as possible to avoid potential toxicity in biological assays.

Issue 2: this compound dissolves initially but precipitates over time or upon temperature change.

Possible Cause: The solution is supersaturated, or the compound has limited stability under the current storage conditions.

Solutions:

  • Use of Surfactants: Surfactants can form micelles that encapsulate hydrophobic drug molecules, increasing their apparent solubility and preventing precipitation.[2]

    • Recommendation: Incorporate a low concentration of a non-ionic surfactant, such as Polysorbate 80 (Tween 80) or Poloxamer 188, into your aqueous solution before adding this compound. The concentration will need to be optimized, but starting with 0.01-0.1% (w/v) is a reasonable approach.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, thereby enhancing their solubility and stability.[3][4]

    • Recommendation: Prepare a solution of a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), in your aqueous buffer. Add this compound to this solution and stir until dissolved. The molar ratio of cyclodextrin to this compound will need to be optimized.

Frequently Asked Questions (FAQs)

Q1: What is the best starting point to improve the solubility of this compound in my aqueous buffer?

A1: The most straightforward initial approach is to investigate the effect of pH on solubility. Since many similar compounds are weakly basic, preparing a series of acidic buffers (e.g., pH 4-6) is a good starting point. If pH adjustment alone is insufficient, the next step would be to try using a co-solvent.

Q2: Are there any known incompatibilities with this compound?

A2: While specific incompatibility data for this compound is limited, it is good practice to be aware of potential interactions. For instance, if using a salt form of this compound, high concentrations of counter-ions in your buffer could potentially lead to precipitation.

Q3: How can I prepare a stock solution of this compound?

A3: Due to its likely low aqueous solubility, preparing a high-concentration stock solution in a water-miscible organic solvent is recommended. Solvents such as dimethyl sulfoxide (DMSO) or ethanol are commonly used. The stock solution can then be diluted into the final aqueous buffer, ensuring the final concentration of the organic solvent is low (typically <1%) to minimize its effects on the experiment.

Q4: My formulation with a co-solvent is still showing precipitation. What should I do next?

A4: If a co-solvent system is not sufficient, more advanced formulation strategies may be necessary. The use of surfactants to create micellar solutions or cyclodextrins for inclusion complexation are powerful techniques to enhance the solubility of poorly water-soluble compounds.[3]

Data Presentation

Table 1: Illustrative Solubility of a Poorly Soluble Compound with Different Formulation Strategies.

Note: This table presents hypothetical data to illustrate the potential effects of different excipients on solubility. Actual values for this compound must be determined experimentally.

Formulation StrategyExcipientConcentration (% w/v)Apparent Solubility (µg/mL)
pH AdjustmentCitrate Buffer (pH 4.0)-15
pH AdjustmentPhosphate Buffer (pH 7.4)-< 1
Co-solvency10% Ethanol in Water1050
SurfactantPolysorbate 800.1120
ComplexationHP-β-Cyclodextrin5500

Experimental Protocols

Protocol 1: pH-Dependent Solubility Determination
  • Prepare a series of buffers (e.g., 50 mM citrate, phosphate) with pH values ranging from 2.0 to 8.0.

  • Add an excess amount of this compound powder to a fixed volume of each buffer in separate vials.

  • Agitate the vials at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.

  • Analyze the concentration of dissolved this compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).

  • Plot the solubility of this compound as a function of pH.

Protocol 2: Co-solvent Solubility Enhancement
  • Prepare a high-concentration stock solution of this compound in a water-miscible organic solvent (e.g., 10 mg/mL in DMSO).

  • Prepare a series of aqueous buffers containing varying percentages of the co-solvent (e.g., 1%, 5%, 10%, 20% v/v).

  • Add a small aliquot of the this compound stock solution to each of the co-solvent-buffer mixtures.

  • Observe for any signs of precipitation immediately and after a set period (e.g., 1, 4, and 24 hours).

  • If no precipitation is observed, you can proceed with your experiment, ensuring the final co-solvent concentration is compatible with your assay.

Visualizations

precipitation_troubleshooting start This compound Precipitation Observed ph_adjustment Adjust pH of Aqueous Solution (e.g., to acidic pH) start->ph_adjustment cosolvent Use a Water-Miscible Co-solvent (e.g., DMSO, Ethanol) ph_adjustment->cosolvent Insoluble success Precipitation Prevented ph_adjustment->success Soluble surfactant Incorporate a Surfactant (e.g., Polysorbate 80) cosolvent->surfactant Insoluble cosolvent->success Soluble cyclodextrin Utilize a Complexing Agent (e.g., HP-β-Cyclodextrin) surfactant->cyclodextrin Insoluble surfactant->success Soluble cyclodextrin->success Soluble failure Precipitation Persists cyclodextrin->failure Insoluble micelle_formation cluster_micelle Micelle cluster_legend Legend h1 H h2 H h3 H h4 H h5 H h6 H h7 H h8 H t1 T t2 T t3 T t4 T drug Drug l1 H = Hydrophilic Head l2 T = Hydrophobic Tail l3 Drug = this compound

References

Technical Support Center: Optimizing Chlorthenoxazine Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance and troubleshooting for researchers optimizing the dosage of Chlorthenoxazine for in vivo studies. Given the limited specific data available for this compound, the following sections offer general principles and methodologies applicable to novel or poorly characterized compounds, referred to here as "Compound X," which can be adapted for this compound.

Frequently Asked Questions (FAQs)

Q1: How do I determine a starting dose for this compound in an in vivo study?

  • Literature Review: Conduct a thorough search for any published studies on this compound or structurally similar compounds to find existing dosing information in relevant animal models.

  • In Vitro Data Extrapolation: Utilize in vitro data, such as the half-maximal effective concentration (EC50) or inhibitory concentration (IC50), as a preliminary guide. While not directly translatable, these values can help estimate a starting dose range.

  • Dose Escalation Studies: If no prior data exists, a pilot dose-range finding study is essential.[1][2] This involves starting with a very low dose and gradually increasing it in different groups of animals to identify the maximum tolerated dose (MTD).[1][2]

Q2: What is a dose-range finding study and why is it important?

A2: A dose-range finding study, also known as a dose-finding study, is a preliminary experiment conducted to identify a range of doses that are both safe and effective.[2] These studies are crucial in the early stages of drug development to establish the Minimum Effective Dose (MED) and the Maximum Tolerated Dose (MTD). The MED is the lowest dose that produces the desired therapeutic effect, while the MTD is the highest dose that can be administered without causing unacceptable toxicity.

Q3: What are the key factors to consider when selecting an administration route for this compound?

A3: The choice of administration route depends on the drug's properties, the study's objective, and the animal model. Key factors include:

  • Physicochemical Properties: Solubility, stability, and pH of the this compound formulation are critical.

  • Target Site of Action: The route should align with whether a local or systemic effect is needed.

  • Desired Onset and Duration of Action: Intravenous (IV) administration provides a rapid onset, while subcutaneous (SC) or oral (PO) routes result in slower absorption and potentially a longer duration of action.

  • Pharmacokinetic Profile: The chosen route significantly impacts the absorption, distribution, metabolism, and excretion (ADME) of the compound.

  • Animal Welfare: The selected method should minimize pain and distress to the animals.

Troubleshooting Guide

IssuePossible CausesRecommended Solutions
High toxicity and adverse effects observed even at low doses. - Incorrect starting dose.- High species-specific sensitivity.- Formulation or vehicle toxicity.- Re-evaluate the starting dose based on further literature review or in vitro data.- Consider using a different, less sensitive animal model if possible.- Run a vehicle-only control group to assess the toxicity of the formulation itself and explore alternative, more biocompatible formulations.
High variability in experimental results between animals in the same group. - Inconsistent dosing technique.- Animal variability (age, weight, health status).- Instability of the dosing formulation.- Ensure all personnel are properly trained in the dosing technique.- Increase the sample size per group to improve statistical power.- Ensure animals are age- and weight-matched.- Verify the stability of your this compound formulation over the course of the experiment.
No significant therapeutic effect observed at any tested dose. - Doses tested are too low.- Poor bioavailability via the chosen administration route.- Rapid metabolism and clearance of the compound.- Conduct a dose-escalation study to test higher doses, up to the MTD.- Consider a different route of administration that may offer better bioavailability.- Perform pharmacokinetic studies to understand the compound's exposure over time.
Injection site reactions (e.g., inflammation, necrosis). - Formulation is not at a physiological pH or is not isotonic.- High concentration or volume of the injected substance.- Adjust the formulation to a more neutral pH and make it isotonic if possible.- Reduce the concentration and administer a larger volume if within acceptable limits for the chosen route.

Experimental Protocols

Protocol 1: Dose-Range Finding Study

Objective: To determine the Maximum Tolerated Dose (MTD) and identify a preliminary effective dose range for this compound.

Methodology:

  • Animal Model: Select a relevant animal model for the study.

  • Group Allocation: Assign animals to at least 4-5 groups (n=3-5 per group), including a vehicle control group and at least three dose levels of this compound.

  • Dose Selection: The starting dose should be based on in vitro data or literature on similar compounds. Subsequent doses should be escalated by a fixed factor (e.g., 2x or 3x).

  • Administration: Administer this compound and the vehicle via the selected route.

  • Monitoring: Observe animals daily for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur) and record body weight at regular intervals.

  • Data Analysis: Determine the MTD as the highest dose that does not cause significant toxicity or more than a 10-15% reduction in body weight.

Protocol 2: Pharmacokinetic (PK) Study

Objective: To determine the pharmacokinetic profile of this compound.

Methodology:

  • Animal Model & Dosing: Administer a selected dose of this compound to a group of animals.

  • Sample Collection: Collect blood samples at predetermined time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours) post-administration.

  • Sample Analysis: Analyze the plasma samples to determine the concentration of this compound at each time point using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate key pharmacokinetic parameters such as:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC: Area under the concentration-time curve, representing total drug exposure.

    • t1/2: Half-life of the compound.

Visualizations

experimental_workflow Experimental Workflow for Dosage Optimization cluster_0 Phase 1: Dose-Range Finding cluster_1 Phase 2: Pharmacokinetic Study cluster_2 Phase 3: Efficacy Study Literature Review & In Vitro Data Literature Review & In Vitro Data Select Starting Dose Select Starting Dose Literature Review & In Vitro Data->Select Starting Dose Dose Escalation Study Dose Escalation Study Select Starting Dose->Dose Escalation Study Determine MTD & MED Determine MTD & MED Dose Escalation Study->Determine MTD & MED Select Doses for PK Study Select Doses for PK Study Determine MTD & MED->Select Doses for PK Study Conduct PK Study Conduct PK Study Select Doses for PK Study->Conduct PK Study Analyze PK Parameters Analyze PK Parameters Conduct PK Study->Analyze PK Parameters Select Optimal Dose for Efficacy Select Optimal Dose for Efficacy Analyze PK Parameters->Select Optimal Dose for Efficacy Conduct Efficacy Study Conduct Efficacy Study Select Optimal Dose for Efficacy->Conduct Efficacy Study Evaluate Therapeutic Effect Evaluate Therapeutic Effect Conduct Efficacy Study->Evaluate Therapeutic Effect

Caption: Workflow for optimizing in vivo dosage.

troubleshooting_logic Troubleshooting Logic for In Vivo Studies High Toxicity? High Toxicity? High Variability? High Variability? High Toxicity?->High Variability? No Lower Dose Lower Dose High Toxicity?->Lower Dose Yes Check Vehicle Toxicity Check Vehicle Toxicity High Toxicity?->Check Vehicle Toxicity Yes No Effect? No Effect? High Variability?->No Effect? No Increase N Increase N High Variability?->Increase N Yes Check Formulation Stability Check Formulation Stability High Variability?->Check Formulation Stability Yes Standardize Technique Standardize Technique High Variability?->Standardize Technique Yes Increase Dose Increase Dose No Effect?->Increase Dose Yes Change Route Change Route No Effect?->Change Route Yes Conduct PK Study Conduct PK Study No Effect?->Conduct PK Study Yes Successful Experiment Successful Experiment No Effect?->Successful Experiment No

Caption: Troubleshooting decision tree.

References

Chlorthenoxazine stability in solution at room temperature

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on assessing the stability of chlorthenoxazine in solution at room temperature. Due to the limited publicly available stability data for this compound, this resource offers a comprehensive framework for establishing a stability profile through experimental studies.

Frequently Asked Questions (FAQs)

Q1: Is there any available data on the stability of this compound in solution at room temperature?

A1: Currently, there is a lack of comprehensive public data on the stability of this compound in various solutions at room temperature. Safety Data Sheets (SDS) from suppliers recommend storing the solid powder at -20°C and solutions at -80°C, which suggests that the compound may be unstable at ambient temperatures.[1] Therefore, it is crucial for researchers to experimentally determine the stability of this compound under their specific experimental conditions.

Q2: What is a forced degradation study and why is it necessary for a compound like this compound?

A2: A forced degradation study, or stress testing, exposes a drug substance to conditions more severe than accelerated stability testing, such as high temperature, humidity, various pH levels, oxidation, and photolysis.[2][3] For a compound with unknown stability like this compound, this study is essential to:

  • Identify potential degradation products.[2]

  • Understand the degradation pathways.[4]

  • Develop and validate a stability-indicating analytical method that can accurately measure the active pharmaceutical ingredient (API) without interference from its degradants.

Q3: What is a stability-indicating method?

A3: A stability-indicating method is a validated analytical procedure that can accurately and selectively quantify the decrease in the concentration of the active pharmaceutical ingredient (API) over time, in the presence of its degradation products, excipients, and any other potential impurities. High-Performance Liquid Chromatography (HPLC) is a commonly used technique for developing such methods.

Q4: What are the typical stress conditions used in a forced degradation study?

A4: Typical stress conditions include:

  • Acidic and Basic Hydrolysis: Exposing the solution to acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) conditions at room temperature and elevated temperatures.

  • Oxidation: Treating the solution with an oxidizing agent, such as hydrogen peroxide (3-30%).

  • Thermal Stress: Heating the solution at various temperatures (e.g., 40°C, 60°C, 80°C).

  • Photostability: Exposing the solution to light, typically under conditions specified by ICH guidelines (e.g., a combination of visible and UV light).

The goal is to achieve a target degradation of 10-20% of the active pharmaceutical ingredient.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No degradation observed under stress conditions. Stress conditions are not harsh enough. The compound is highly stable under the tested conditions.Increase the temperature, concentration of the stressor (acid, base, oxidizing agent), or duration of the study.
Complete degradation of this compound. Stress conditions are too harsh.Reduce the temperature, concentration of the stressor, or the duration of the study.
Precipitation observed in the sample solution. Poor solubility of this compound or its degradation products in the chosen solvent or under the applied stress conditions.Use a co-solvent, change the pH, or filter the sample before analysis (note that this may remove some of the degradants).
Poor resolution between this compound and degradation peaks in HPLC. The analytical method is not optimized.Modify the HPLC method parameters such as the mobile phase composition, pH, column type, gradient, or flow rate.
Inconsistent results between replicate experiments. Issues with sample preparation, instrument variability, or weighing errors.Ensure accurate and consistent sample preparation. Check the performance of the analytical instrument. Use a validated analytical method.
Mass balance is not achieved (sum of the assay of the main peak and impurities is not close to 100%). Some degradation products are not detected by the analytical method (e.g., they do not have a UV chromophore). Co-elution of peaks. The API has converted to a non-UV active substance.Use a universal detector like a mass spectrometer (MS) or a charged aerosol detector (CAD) in addition to a UV detector. Further optimize the chromatographic method to resolve all peaks.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound in Solution

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound reference standard

  • HPLC grade solvents (e.g., acetonitrile, methanol, water)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • pH meter

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector or a photodiode array (PDA) detector

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., a mixture of water and acetonitrile or methanol).

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 N HCl in a flask.

    • Keep one sample at room temperature and another at an elevated temperature (e.g., 60°C) for a specified time (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize it with 0.1 N NaOH, and dilute to a final concentration for HPLC analysis.

  • Base Hydrolysis:

    • Follow the same procedure as acid hydrolysis, but use 0.1 N NaOH for degradation and 0.1 N HCl for neutralization.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 3% H₂O₂ in a flask.

    • Keep the sample at room temperature for a specified time.

    • At each time point, withdraw an aliquot and dilute to a final concentration for HPLC analysis.

  • Thermal Degradation:

    • Keep a sample of the stock solution at an elevated temperature (e.g., 60°C).

    • At each time point, withdraw an aliquot and dilute to a final concentration for HPLC analysis.

  • Photolytic Degradation:

    • Expose a sample of the stock solution to light according to ICH Q1B guidelines.

    • Simultaneously, keep a control sample in the dark.

    • At the end of the exposure period, withdraw an aliquot and dilute to a final concentration for HPLC analysis.

  • Analysis: Analyze all samples using a suitable stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its degradation products.

Methodology:

  • Column Selection: Start with a commonly used reversed-phase column (e.g., C18, 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase Selection:

    • Begin with a simple mobile phase, such as a mixture of acetonitrile and water or methanol and water.

    • Use a gradient elution to separate peaks with different polarities.

    • Incorporate a buffer (e.g., phosphate or acetate buffer) to control the pH of the mobile phase, which can significantly affect the retention and peak shape of ionizable compounds.

  • Wavelength Selection: Use a PDA detector to scan the UV spectra of this compound and its degradation products to select an optimal wavelength for detection.

  • Method Optimization:

    • Inject a mixture of the stressed samples to evaluate the method's ability to separate all degradation products from the parent compound.

    • Adjust the mobile phase composition, gradient, pH, flow rate, and column temperature to achieve optimal separation (resolution > 2 between all peaks).

  • Method Validation: Once the method is optimized, validate it according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Data Presentation

The results of the stability study should be summarized in a table to facilitate comparison.

Table 1: Stability of this compound in Solution at Room Temperature (25°C ± 2°C)

Time (hours) Solvent System Initial Concentration (µg/mL) Final Concentration (µg/mL) % Degradation Appearance of Solution Notes
050% Acetonitrile100.0100.00.0Clear, colorless
2450% Acetonitrile100.0
4850% Acetonitrile100.0
7250% Acetonitrile100.0
0pH 7.4 Buffer100.0100.00.0Clear, colorless
24pH 7.4 Buffer100.0
48pH 7.4 Buffer100.0
72pH 7.4 Buffer100.0

(This is a template table. The user should populate it with their experimental data.)

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock This compound Stock Solution acid Acid Hydrolysis (HCl) stock->acid Expose to Stressors base Base Hydrolysis (NaOH) stock->base Expose to Stressors ox Oxidation (H2O2) stock->ox Expose to Stressors therm Thermal Stress (60°C) stock->therm Expose to Stressors photo Photolytic Stress (UV/Vis Light) stock->photo Expose to Stressors hplc Stability-Indicating HPLC Analysis acid->hplc Analyze Samples base->hplc Analyze Samples ox->hplc Analyze Samples therm->hplc Analyze Samples photo->hplc Analyze Samples data Data Interpretation (% Degradation, Pathways) hplc->data

Caption: Workflow for a forced degradation study of this compound.

Degradation_Pathway This compound This compound DP1 Degradation Product 1 This compound->DP1 Hydrolysis DP2 Degradation Product 2 This compound->DP2 Oxidation DP3 Degradation Product 3 DP1->DP3 Further Degradation

Caption: A hypothetical degradation pathway for this compound.

References

Troubleshooting Chlorthenoxazine variability in experimental results

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Chlorthenoxazine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experimental variability when working with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a nonsteroidal anti-inflammatory drug (NSAID).[1] Its primary mechanism of action is believed to be the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins, key mediators of inflammation and pain.[2] There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation.[3] The anti-inflammatory effects of NSAIDs are primarily due to the inhibition of COX-2.[4]

Q2: I am observing high variability in my cell-based assay results. What are the potential causes?

Variability in cell-based assays can arise from several factors:

  • Cell Line Specificity: The expression levels of COX-1 and COX-2 can vary significantly between different cell lines, influencing the apparent potency of this compound.

  • Stimulus Concentration: The concentration of the inflammatory stimulus (e.g., lipopolysaccharide [LPS], tumor necrosis factor-alpha [TNF-α]) used to induce COX-2 expression can impact the level of prostaglandin production and, consequently, the observed inhibition.

  • Compound Solubility and Stability: this compound is soluble in DMSO.[5] Ensure that the final concentration of DMSO in your cell culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity. This compound solutions should be stored correctly to maintain stability; stock solutions are typically stored at -20°C for up to one month or -80°C for up to six months.

  • Off-Target Effects: At higher concentrations, NSAIDs can have off-target effects that may contribute to variability and cytotoxicity.

  • General Cell Culture Practices: Inconsistent cell passage numbers, seeding densities, and incubation times can all contribute to experimental noise.

Q3: How should I prepare my this compound stock solution?

This compound is typically supplied as a solid. To prepare a stock solution, dissolve the compound in a suitable solvent such as dimethyl sulfoxide (DMSO). For example, to prepare a 10 mM stock solution, dissolve 2.116 mg of this compound (Molecular Weight: 211.64 g/mol ) in 1 mL of DMSO. It is recommended to prepare small aliquots of the stock solution to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Issue Potential Cause Troubleshooting Steps
Low or no inhibitory effect observed 1. Inappropriate cell model: The chosen cell line may not express sufficient levels of COX-2 upon stimulation. 2. Suboptimal stimulus concentration: The concentration of the inflammatory stimulus may be too high or too low. 3. Compound degradation: The this compound stock solution may have degraded due to improper storage or multiple freeze-thaw cycles. 4. Insufficient incubation time: The incubation time with this compound may not be long enough to achieve maximal inhibition.1. Cell line validation: Confirm COX-2 expression in your chosen cell line upon stimulation using techniques like Western blotting or qPCR. Consider using a cell line known to have a robust inflammatory response, such as RAW 264.7 macrophages or THP-1 monocytes. 2. Stimulus titration: Perform a dose-response experiment to determine the optimal concentration of your inflammatory stimulus. 3. Fresh stock preparation: Prepare a fresh stock solution of this compound and store it in single-use aliquots. 4. Time-course experiment: Conduct a time-course experiment to identify the optimal pre-incubation time for this compound before adding the stimulus.
High background signal in prostaglandin E2 (PGE2) ELISA 1. Non-specific binding: Inadequate blocking or washing steps during the ELISA procedure. 2. Cross-reactivity: The antibodies used in the ELISA kit may cross-react with other molecules in the sample. 3. High basal PGE2 production: The cells may have a high basal level of PGE2 production even without stimulation.1. Optimize ELISA protocol: Ensure all blocking and washing steps are performed according to the manufacturer's instructions. 2. Use a validated ELISA kit: Select a high-quality, validated PGE2 ELISA kit. 3. Baseline measurement: Measure the basal PGE2 levels in unstimulated cells and subtract this from the values obtained for stimulated cells.
Inconsistent IC50 values 1. Variability in cell seeding density: Inconsistent cell numbers per well will lead to variable results. 2. Edge effects in multi-well plates: Evaporation from the outer wells of a microplate can concentrate reagents and affect cell health. 3. Pipetting errors: Inaccurate pipetting of the compound or reagents.1. Consistent cell seeding: Use a cell counter to ensure accurate and consistent cell seeding in each well. 2. Minimize edge effects: Avoid using the outer wells of the plate for experimental samples, or fill them with sterile media or PBS to maintain humidity. 3. Calibrate pipettes: Regularly calibrate your pipettes to ensure accuracy.

Data Presentation

NSAID COX-1 IC50 (µM) COX-2 IC50 (µM) COX-1/COX-2 Ratio
Celecoxib826.812
Diclofenac0.0760.0262.9
Ibuprofen12800.15
Indomethacin0.00900.310.029
Meloxicam376.16.1
Rofecoxib>10025>4.0

Experimental Protocols

In Vitro COX Inhibition Assay (Purified Enzyme)

This protocol is a general guideline for measuring the direct inhibitory effect of this compound on purified COX-1 and COX-2 enzymes.

Materials:

  • Purified human or ovine COX-1 and COX-2 enzymes

  • COX reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0, containing 5 µM hematin and 2 mM phenol)

  • Arachidonic acid (substrate)

  • This compound

  • Control inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)

  • 96-well plate

  • Plate reader for measuring product formation (e.g., colorimetric or fluorescent)

Procedure:

  • Prepare serial dilutions of this compound and control inhibitors in the reaction buffer.

  • Add the diluted compounds to the wells of a 96-well plate.

  • Add the COX-1 or COX-2 enzyme to each well.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding arachidonic acid to each well.

  • Incubate for a defined period (e.g., 10-20 minutes) at 37°C.

  • Stop the reaction (the method will depend on the detection assay used).

  • Quantify the amount of prostaglandin produced using a suitable method, such as a PGE2 ELISA.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

Cell-Based Anti-Inflammatory Assay (PGE2 Production)

This protocol describes how to measure the effect of this compound on PGE2 production in a cellular context.

Materials:

  • A suitable cell line (e.g., RAW 264.7 murine macrophages)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Inflammatory stimulus (e.g., LPS)

  • This compound

  • PGE2 ELISA kit

  • 96-well cell culture plate

Procedure:

  • Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with an optimal concentration of LPS for a defined period (e.g., 18-24 hours).

  • Collect the cell culture supernatant.

  • Measure the concentration of PGE2 in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

  • Calculate the percent inhibition of PGE2 production for each concentration of this compound and determine the IC50 value.

Visualizations

COX_Inhibition_Pathway cluster_0 Cellular Environment Cell_Membrane_Phospholipids Cell_Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Cell_Membrane_Phospholipids->Arachidonic_Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Homeostatic Prostaglandins (Homeostatic effects) COX1->Prostaglandins_Homeostatic Prostaglandins_Inflammatory Prostaglandins (Inflammation, Pain) COX2->Prostaglandins_Inflammatory This compound This compound This compound->COX1 This compound->COX2 PLA2 PLA2 PLA2->Arachidonic_Acid Catalyzes Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->COX2 Induces Expression

Caption: Mechanism of this compound action.

Experimental_Workflow_PGE2_Assay cluster_workflow Cell-Based PGE2 Assay Workflow Seed_Cells 1. Seed cells in a 96-well plate Pretreat 2. Pretreat with This compound Seed_Cells->Pretreat Stimulate 3. Stimulate with LPS Pretreat->Stimulate Collect_Supernatant 4. Collect cell supernatant Stimulate->Collect_Supernatant ELISA 5. Perform PGE2 ELISA Collect_Supernatant->ELISA Analyze 6. Analyze data (Calculate IC50) ELISA->Analyze

Caption: Workflow for a cell-based PGE2 assay.

Troubleshooting_Logic Start Inconsistent Results Check_Reagents Check Reagent Preparation & Storage Start->Check_Reagents Reagents_OK Reagents OK? Check_Reagents->Reagents_OK Check_Cells Verify Cell Health & Density Cells_OK Cells OK? Check_Cells->Cells_OK Check_Protocol Review Experimental Protocol Protocol_OK Protocol OK? Check_Protocol->Protocol_OK Reagents_OK->Check_Cells Yes Prepare_Fresh Prepare Fresh Reagents Reagents_OK->Prepare_Fresh No Cells_OK->Check_Protocol Yes Optimize_Cells Optimize Cell Culture Conditions Cells_OK->Optimize_Cells No Optimize_Protocol Optimize Assay Parameters Protocol_OK->Optimize_Protocol No Resolved Problem Resolved Protocol_OK->Resolved Yes Prepare_Fresh->Resolved Optimize_Cells->Resolved Optimize_Protocol->Resolved

Caption: A logical approach to troubleshooting.

References

Technical Support Center: Chlorthenoxazine & Cell Culture Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Chlorthenoxazine in cell culture experiments. A primary focus of this resource is to address the common issue of variability in drug activity due to the presence of serum in the culture medium.

Frequently Asked Questions (FAQs)

Q1: We are observing a significant decrease in the cytotoxic effect of this compound when moving from serum-free to serum-containing media. Why is this happening?

A1: This is a common phenomenon observed with many experimental compounds. The components of serum, particularly proteins like albumin, can bind to small molecules like this compound. This protein-drug complex formation reduces the concentration of free, unbound this compound that is available to interact with the cells, thereby decreasing its apparent activity. Studies on compounds with similar structures have shown that the presence of serum can necessitate a several-fold increase in the compound's concentration to achieve the same biological effect as observed in serum-free conditions. For instance, with the antiseptic agent chlorhexidine, it was noted that concentrations needed to be approximately 20 times higher in the presence of calf serum to elicit a toxic effect comparable to that in a serum-free medium[1].

Q2: How can I determine the extent of this compound binding to serum proteins?

A2: Several biophysical techniques can be employed to quantify drug-protein binding. Equilibrium dialysis, ultrafiltration, and high-performance affinity chromatography are common methods.[2][3] These techniques help determine the fraction of the drug that remains unbound in the presence of plasma or serum proteins.

Q3: What is the mechanism of action of this compound?

A3: While the precise mechanism of this compound is a subject of ongoing research, it is hypothesized to interfere with key signaling pathways involved in cell proliferation and survival. The exact molecular targets are not yet fully elucidated.

Q4: Are there any recommended cell lines for testing this compound activity?

A4: The choice of cell line should be guided by your specific research question. It is advisable to screen a panel of cell lines relevant to your field of study to identify those most sensitive to this compound.

Q5: How should I prepare my this compound stock solution?

A5: this compound is typically dissolved in an organic solvent like DMSO to create a high-concentration stock solution. This stock is then diluted in culture medium to the final desired concentration for your experiments. It is crucial to ensure the final concentration of the solvent in the culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.

Troubleshooting Guides

Issue 1: High variability in experimental results between batches of serum.

  • Cause: Serum is a complex biological mixture, and its composition can vary significantly between different lots and suppliers.[4] This variability can affect the extent of this compound binding and, consequently, its activity.

  • Solution:

    • Lot Testing: Test multiple lots of serum and select one that provides consistent results for your assays.

    • Large Batch Purchase: Once a suitable lot is identified, purchase a large quantity to ensure consistency across a series of experiments.

    • Serum-Free Media: If your cell line can be adapted, consider transitioning to a serum-free or reduced-serum culture medium to eliminate this source of variability.

Issue 2: this compound appears to be inactive in our cell-based assays.

  • Cause: As discussed, serum components can sequester the compound. The concentration of this compound may be too low to elicit a response in the presence of serum.

  • Solution:

    • Dose-Response Curve: Perform a dose-response experiment with a wide range of this compound concentrations, both in the presence and absence of serum, to determine the IC50 (half-maximal inhibitory concentration) under each condition.

    • Serum-Free Conditions: As a positive control, test the activity of this compound in a serum-free medium for a short exposure time to confirm its intrinsic activity.

Issue 3: Precipitate forms when this compound is added to the culture medium.

  • Cause: this compound may have limited solubility in aqueous solutions. The addition of a concentrated stock solution to the medium can cause it to precipitate.

  • Solution:

    • Serial Dilutions: Prepare intermediate dilutions of your this compound stock in serum-free medium before adding it to your final culture medium.

    • Vortexing: Ensure thorough mixing immediately after adding the compound to the medium.

    • Solubility Test: Visually inspect the medium for any signs of precipitation after adding this compound.

Data Presentation

Table 1: Hypothetical IC50 Values of this compound in Different Serum Concentrations

Cell LineSerum Concentration (%)IC50 (µM)
MCF-7 05.2
215.8
535.1
1078.5
A549 08.9
227.3
560.2
10135.4
HCT116 03.5
211.2
524.9
1055.7

Experimental Protocols

Protocol 1: Determining the Cytotoxicity of this compound using an MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare serial dilutions of this compound from a concentrated stock solution in both serum-free and serum-containing media.

  • Treatment: Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include wells with vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C until formazan crystals are visible.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_cells Seed Cells in 96-well plate treat_cells Treat cells with this compound prep_cells->treat_cells prep_compound Prepare this compound dilutions (with and without serum) prep_compound->treat_cells incubate Incubate for 48-72 hours treat_cells->incubate add_mtt Add MTT reagent incubate->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt dissolve Dissolve formazan crystals incubate_mtt->dissolve read_plate Read absorbance at 570 nm dissolve->read_plate calculate_viability Calculate % cell viability read_plate->calculate_viability plot_curve Plot dose-response curve calculate_viability->plot_curve determine_ic50 Determine IC50 values plot_curve->determine_ic50

Caption: Workflow for MTT cytotoxicity assay.

signaling_pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Chlorthenoxazine_free Free this compound Chlorthenoxazine_bound Bound this compound Chlorthenoxazine_free->Chlorthenoxazine_bound Target Cellular Target Chlorthenoxazine_free->Target Binds to Serum_Protein Serum Protein (e.g., Albumin) Serum_Protein->Chlorthenoxazine_bound Binds Effect Biological Effect (e.g., Cytotoxicity) Target->Effect Leads to

Caption: Impact of serum protein binding on this compound.

troubleshooting_logic start Reduced this compound Activity Observed check_serum Are you using serum in your media? start->check_serum check_concentration Is the concentration high enough? check_serum->check_concentration No serum_binding Likely due to serum protein binding check_serum->serum_binding Yes increase_concentration Increase this compound concentration check_concentration->increase_concentration No check_solubility Is the compound precipitating? check_concentration->check_solubility Yes serum_binding->increase_concentration serum_free_control Run a serum-free control experiment serum_binding->serum_free_control solubility_issue Address solubility issues check_solubility->solubility_issue Yes other_issue Consider other experimental factors check_solubility->other_issue No

Caption: Troubleshooting logic for reduced drug activity.

References

Technical Support Center: Chlorthenoxazine Degradation Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Chlorthenoxazine. It focuses on the identification and detection of its degradation products.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key structural features relevant to degradation?

A1: this compound is a nonsteroidal anti-inflammatory drug.[1] Its chemical structure is 2-(2-chloroethyl)-2,3-dihydro-1,3-benzoxazin-4-one.[2][3][4][5] The key functional groups susceptible to degradation are the cyclic amide (lactam), the ether linkage within the benzoxazine ring, the chloroethyl side chain, and the aromatic benzene ring.

Q2: What are the likely degradation pathways for this compound?

A2: Based on its structure, this compound is susceptible to several degradation pathways:

  • Hydrolysis: The lactam ring can open under acidic or basic conditions.

  • Oxidation: The aromatic ring and other parts of the molecule can be oxidized.

  • Photolysis: The presence of a chromophore (the aromatic ring) and a chloro-substituent suggests potential for degradation upon exposure to light.

  • Thermolysis: Degradation can be induced by high temperatures.

Q3: What are the potential degradation products of this compound?

A3: While specific degradation products for this compound are not extensively documented in the literature, based on chemical principles, the following are plausible degradation products under forced degradation conditions:

  • Hydrolytic Degradation:

    • Acid/Base Hydrolysis: Opening of the lactam ring to form an amino acid derivative.

  • Oxidative Degradation:

    • Hydroxylation of the benzene ring.

    • N-oxide formation.

  • Photolytic Degradation:

    • Dehalogenation (loss of chlorine).

    • Further complex reactions involving the aromatic system.

A summary of potential degradation products is provided in the table below.

Table 1: Potential Degradation Products of this compound
Degradation PathwayPotential Degradation Product NameProposed Molecular FormulaChange in Mass (Da)
Hydrolysis2-(2-((2-chloroethyl)amino)ethoxy)benzoic acidC11H14ClNO3+18
Oxidation2-(2-chloroethyl)-6-hydroxy-2,3-dihydro-1,3-benzoxazin-4-oneC10H10ClNO3+16
Oxidation2-(2-chloroethyl)-2,3-dihydro-1,3-benzoxazin-4-one N-oxideC10H10ClNO3+16
Photolysis2-(2-hydroxyethyl)-2,3-dihydro-1,3-benzoxazin-4-oneC10H11NO3-24.5

Troubleshooting Guides

Issue 1: I am seeing unexpected peaks in my HPLC chromatogram during a stability study of this compound.

  • Possible Cause: These peaks are likely degradation products. The stability of this compound can be affected by storage conditions (temperature, light, pH of the solution).

  • Troubleshooting Steps:

    • Characterize the new peaks: Use a photodiode array (PDA) detector to check the UV spectrum of the unknown peaks and compare it to that of this compound. A different spectrum may indicate a modification of the chromophore.

    • Employ Mass Spectrometry (MS): If available, use LC-MS to determine the mass-to-charge ratio (m/z) of the unknown peaks. This is a critical step in identifying potential degradation products.

    • Perform Forced Degradation Studies: To confirm if the unexpected peaks are indeed degradation products, subject a pure sample of this compound to forced degradation conditions (see Experimental Protocols section). Compare the chromatograms of the stressed samples with your stability sample.

    • Check for Matrix Effects: If your sample is a formulated product, the excipients might be interfering or degrading. Analyze a placebo formulation under the same conditions.

Issue 2: My HPLC method does not separate this compound from its degradation products.

  • Possible Cause: The selectivity of your current HPLC method is insufficient.

  • Troubleshooting Steps:

    • Adjust Mobile Phase pH: The ionization state of this compound and its degradation products can significantly affect retention time. Varying the pH of the aqueous component of your mobile phase can improve separation.

    • Change the Organic Modifier: If you are using acetonitrile, try methanol, or vice versa. The change in solvent can alter the selectivity.

    • Modify the Stationary Phase: Use a column with a different chemistry (e.g., a phenyl or a polar-embedded column instead of a standard C18) to introduce different separation mechanisms.

    • Adjust the Gradient: If using a gradient method, try making it shallower to increase the separation between closely eluting peaks.

    • Optimize Temperature: Column temperature can also affect selectivity. Try varying the temperature within the column's operating range.

Issue 3: I am not seeing any degradation of this compound in my forced degradation study.

  • Possible Cause: The stress conditions may not be harsh enough.

  • Troubleshooting Steps:

    • Increase Stressor Concentration: For acid, base, and oxidative degradation, increase the concentration of the stressor (e.g., from 0.1N HCl to 1N HCl).

    • Increase Exposure Time: Extend the duration of the stress test.

    • Increase Temperature: For hydrolytic and thermal studies, increase the temperature. Refluxing may be necessary for resistant molecules.

    • Ensure Adequate Light Exposure: For photostability studies, ensure the sample is exposed to a sufficient intensity and duration of light as per ICH Q1B guidelines.

Experimental Protocols

Protocol 1: Forced Degradation of this compound

This protocol outlines the conditions for subjecting this compound to hydrolytic, oxidative, photolytic, and thermal stress.

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 1N HCl.

    • Heat the mixture at 80°C for 24 hours.

    • Cool the solution, neutralize with an appropriate amount of 1N NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 1N NaOH.

    • Keep the mixture at room temperature for 24 hours.

    • Neutralize the solution with an appropriate amount of 1N HCl and dilute with the mobile phase.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 30% hydrogen peroxide (H₂O₂).

    • Keep the mixture at room temperature for 24 hours, protected from light.

    • Dilute with the mobile phase for analysis.

  • Photolytic Degradation:

    • Expose the stock solution in a photostability chamber to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • A control sample should be kept in the dark under the same temperature conditions.

  • Thermal Degradation:

    • Keep the solid drug substance in an oven at 105°C for 48 hours.

    • Dissolve the heat-treated sample in a suitable solvent and dilute for analysis.

Protocol 2: Stability-Indicating HPLC Method

This is a general-purpose HPLC method that can be used as a starting point for the analysis of this compound and its degradation products.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    Time (min) %B
    0 10
    20 90
    25 90
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm (or as determined by UV scan of this compound)

  • Injection Volume: 10 µL

Visualizations

Proposed Degradation Pathways

DegradationPathways This compound This compound Acid_Base Acid/Base Hydrolysis This compound->Acid_Base Oxidation Oxidation (e.g., H2O2) This compound->Oxidation Light Photolysis (UV/Vis Light) This compound->Light Hydrolysis_Product Ring-Opened Product Acid_Base->Hydrolysis_Product Oxidation_Product Oxidized Products (e.g., N-oxide, hydroxylated) Oxidation->Oxidation_Product Photolysis_Product Photodegradation Products Light->Photolysis_Product

Caption: Proposed degradation pathways for this compound.

Experimental Workflow for Degradation Studies

Workflow start Start: Pure This compound Sample stress Forced Degradation (Acid, Base, Oxidative, Photo, Thermal) start->stress hplc_dev Develop Stability-Indicating HPLC/UPLC Method stress->hplc_dev analysis Analyze Stressed Samples by HPLC-UV/PDA hplc_dev->analysis lcms_analysis Identify Degradants by LC-MS/MS analysis->lcms_analysis pathway Elucidate Degradation Pathways lcms_analysis->pathway end End: Method Validated & Degradants Profiled pathway->end

Caption: Workflow for this compound degradation studies.

References

Technical Support Center: Chlorthenoxazine Solubility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Chlorthenoxazine. The focus is on addressing challenges related to its aqueous solubility and providing guidance on using pH adjustment as a method for improvement.

Frequently Asked Questions (FAQs)

Q1: What is the predicted aqueous solubility behavior of this compound?

This compound is predicted to be a very weakly acidic compound with a pKa of approximately 12.70.[1] This indicates that its intrinsic solubility in its neutral (un-ionized) form is likely low in acidic and neutral aqueous solutions (pH < 10). The solubility of a weak acid increases as the pH of the solution rises above its pKa, because the molecule deprotonates to form a more polar, and thus more water-soluble, ionic species (anion).[2][3][4] Therefore, a significant increase in this compound's aqueous solubility is expected only at a very high pH, specifically in alkaline conditions.

Q2: Why is adjusting the pH an effective method to improve this compound solubility?

For ionizable compounds like this compound, solubility is highly dependent on the pH of the medium.[5] By increasing the pH of the solvent well above the compound's pKa, you shift the equilibrium towards the ionized (deprotonated) form of the molecule. This ionized form is generally much more soluble in aqueous media than the neutral form. This principle, often described by the Henderson-Hasselbalch equation, is a common strategy to enhance the solubility of poorly soluble weak acids.

Q3: In what pH range is this compound expected to be most soluble?

Given its predicted pKa of 12.70, this compound's solubility will increase as the pH becomes more alkaline. A significant increase in solubility is expected at pH values greater than 11. The solubility should theoretically increase tenfold for each pH unit increase above the pKa. Therefore, for maximum aqueous solubility, experiments should be conducted in a well-buffered alkaline solution (e.g., pH 11-13).

Q4: What are the potential risks associated with adjusting the pH to dissolve this compound?

While increasing the pH can improve solubility, it also introduces risks. Many organic molecules can undergo chemical degradation, such as hydrolysis, in strongly acidic or alkaline conditions. It is crucial to assess the stability of this compound at the high pH required for its dissolution. We recommend performing a stability study to ensure the compound remains intact and does not degrade into impurities over the course of your experiment.

Troubleshooting Guide

Problem: My this compound is not dissolving, even after I increased the pH.

  • Insufficient pH: Verify the pH of your solution using a calibrated pH meter. Given the high pKa (12.70), a pH of 8 or 9 may be insufficient. You will likely need to adjust the pH to 11 or higher to see a significant improvement in solubility.

  • Buffer Capacity: Ensure your chosen buffer has adequate capacity to maintain the high pH after the addition of the compound.

  • Equilibration Time: Achieving equilibrium solubility can take time. Ensure you are stirring or agitating the solution for a sufficient period (e.g., several hours to 24 hours) at a controlled temperature to allow the compound to fully dissolve.

  • Intrinsic Solubility Limit: Even in its ionized form, the compound has a maximum solubility. It's possible you are attempting to create a concentration that exceeds this limit.

Problem: My this compound dissolved at a high pH, but it precipitated when I diluted it or adjusted the pH back towards neutral.

This is an expected phenomenon known as pH-shift precipitation. The high pH was necessary to dissolve the compound by converting it to its soluble ionized form. When the solution is diluted with a neutral buffer or the pH is lowered, the equilibrium shifts back towards the poorly soluble, un-ionized form, causing it to precipitate out of the solution. To avoid this, the final working solution must be maintained at a pH where the desired concentration of this compound remains soluble.

Problem: I am concerned about the chemical stability of this compound at the high pH required for dissolution.

This is a valid concern. We recommend the following:

  • Pilot Stability Test: Prepare a solution of this compound at the target high pH. Analyze the sample immediately after preparation (T=0) and then again after several time points (e.g., 2, 8, 24 hours) using an analytical technique like HPLC. Look for the appearance of new peaks (degradants) or a decrease in the peak area of the parent compound.

  • Use Freshly Prepared Solutions: To minimize the risk of degradation, always use freshly prepared solutions of this compound for your experiments. Avoid storing stock solutions at high pH for extended periods.

  • Temperature Control: Degradation reactions are often accelerated at higher temperatures. Conduct your dissolution and experiments at controlled, and if possible, lower temperatures (e.g., room temperature or 4°C, if the experiment allows).

Data Presentation

The following table presents a hypothetical pH-solubility profile for this compound based on its predicted pKa of 12.70 and the general behavior of weakly acidic compounds. This data is for illustrative purposes to demonstrate the expected trend.

pHExpected Predominant FormPredicted Solubility (µg/mL)Notes
4.0Un-ionized (HA)< 1Intrinsic solubility is very low.
7.4Un-ionized (HA)< 1Remains poorly soluble at physiological pH.
10.0Mostly Un-ionized (HA)~ 5Solubility begins to increase slightly.
11.0Mix of HA and A⁻~ 50Significant increase as pH approaches pKa.
12.0Mix of HA and A⁻~ 500Solubility increases dramatically near the pKa.
13.0Mostly Ionized (A⁻)> 5000Compound is primarily in its soluble salt form.

Experimental Protocols

Protocol: Determination of pH-Solubility Profile for this compound

This protocol outlines the shake-flask method, a standard technique for determining equilibrium solubility.

Materials:

  • This compound powder

  • Calibrated pH meter

  • Series of buffers (e.g., phosphate, borate) covering a pH range from 4 to 13.

  • 0.1 M NaOH and 0.1 M HCl for pH adjustment

  • Vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Analytical instrument for quantification (e.g., HPLC-UV)

Methodology:

  • Preparation: Prepare a series of aqueous buffers at various pH points (e.g., 4.0, 7.4, 9.0, 10.0, 11.0, 12.0, 13.0).

  • Addition of Compound: Add an excess amount of this compound powder to a vial containing a known volume (e.g., 2 mL) of each buffer. The excess solid should be clearly visible.

  • Equilibration: Seal the vials tightly and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Allow the samples to equilibrate for at least 24-48 hours to ensure saturation is reached.

  • Phase Separation: After equilibration, let the vials stand to allow the excess solid to settle. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining undissolved solid.

  • Sample Collection: Carefully collect an aliquot from the supernatant of each vial. Immediately filter the aliquot using a syringe filter to remove any fine particulates.

  • pH Measurement: Measure the pH of the remaining supernatant in each vial to confirm the final equilibrium pH.

  • Quantification: Dilute the filtered samples with a suitable mobile phase and analyze the concentration of dissolved this compound using a validated analytical method, such as HPLC-UV.

  • Data Analysis: Plot the measured solubility (e.g., in µg/mL or mM) against the final equilibrium pH for each sample to generate the pH-solubility profile.

Visualizations

G cluster_prep Solution Preparation cluster_use Experimental Use start Start with This compound Powder buffer Select Aqueous Buffer (e.g., Borate Buffer) start->buffer 1 ph_adjust Adjust pH with NaOH to target alkaline pH (e.g., pH 12) buffer->ph_adjust 2 add_solid Add this compound to buffered solution ph_adjust->add_solid 3 dissolve Stir/Agitate until fully dissolved add_solid->dissolve 4 check_stability Perform Stability Check (Optional but Recommended) dissolve->check_stability 5 use_solution Use Freshly Prepared Stock Solution check_stability->use_solution 6

Caption: Experimental workflow for preparing a this compound solution using pH adjustment.

G cluster_ph_scale pH Scale cluster_molecule This compound State cluster_solubility Resulting Solubility low_ph Low pH (Acidic/Neutral) pH < 10 pka_ph High pH (Alkaline) pH > pKa (12.7) low_ph->pka_ph neutral Un-ionized Form (HA) Dominant ionized Ionized Form (A⁻) (Anion) Dominant neutral->ionized low_sol Very Low Aqueous Solubility neutral->low_sol Leads to high_sol High Aqueous Solubility ionized->high_sol Leads to low_sol->high_sol

Caption: Relationship between pH, ionization state, and solubility of this compound.

References

Minimizing off-target effects of Chlorthenoxazine in cell assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Chlorthenoxazine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing potential off-target effects of this compound in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the known primary activity of this compound?

A1: this compound is recognized for its anti-inflammatory properties.[1] While its precise molecular targets are not extensively characterized in publicly available literature, its classification suggests it may modulate pathways involved in inflammation.

Q2: What are off-target effects and why are they a concern with small molecules like this compound?

A2: Off-target effects occur when a compound interacts with unintended biological molecules, leading to unforeseen cellular responses. These effects can complicate data interpretation, produce misleading results, and obscure the true mechanism of action of the compound being studied. Minimizing these effects is crucial for accurate and reproducible research.[2]

Q3: How can I determine the optimal concentration of this compound for my cell assay while minimizing off-target effects?

A3: A dose-response experiment is essential. We recommend performing a cell viability or cytotoxicity assay (e.g., MTT, MTS, or CellTiter-Glo®) with a wide range of this compound concentrations. The goal is to identify the concentration range where the compound is effective without causing significant cell death, which could be an indicator of off-target toxicity.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High cell death observed at expected therapeutic concentrations. Off-target toxicity.- Perform a dose-response curve to determine the IC50 and CC50 (50% cytotoxic concentration). - Use the lowest effective concentration. - Reduce incubation time.
Inconsistent results between experiments. - Reagent variability. - Cell passage number. - Off-target effects masking the primary effect.- Use a positive and negative control for every experiment. - Maintain a consistent cell passage number. - Consider using a structurally related but inactive compound as a negative control.
Observed phenotype does not align with the expected anti-inflammatory effect. - The signaling pathway in your cell model is different. - Off-target effects are dominating the cellular response.- Confirm the expression of the target pathway in your cell line. - Use pathway-specific inhibitors or activators to confirm the mechanism. - Perform a washout experiment to see if the effect is reversible.

Experimental Protocols

Protocol 1: Dose-Response Cytotoxicity Assay

This protocol outlines a general method for determining the cytotoxic concentration of this compound using a resazurin-based assay.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cell line of interest

  • Complete cell culture medium

  • 96-well clear-bottom black plates

  • Resazurin sodium salt solution (e.g., 1 mg/mL in PBS)

  • Phosphate-buffered saline (PBS)

  • Plate reader with fluorescence detection (Ex/Em ~560/590 nm)

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare a serial dilution of this compound in complete cell culture medium. A common starting range is 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

  • Carefully remove the medium from the cells and replace it with the medium containing the different concentrations of this compound.

  • Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Following incubation, add resazurin solution to each well to a final concentration of 0.1 mg/mL.

  • Incubate for 1-4 hours at 37°C, protected from light.

  • Measure the fluorescence using a plate reader.

  • Calculate cell viability as a percentage relative to the vehicle control and plot the dose-response curve to determine the CC50.

Visual Guides

experimental_workflow Workflow for Assessing Off-Target Effects cluster_0 Initial Screening cluster_1 Target Engagement & Specificity cluster_2 Pathway Analysis A Dose-Response Cytotoxicity Assay (e.g., MTT, Resazurin) B Determine CC50 and Optimal Concentration Range A->B C Primary Functional Assay (e.g., Cytokine ELISA for anti-inflammatory effect) B->C D Use Structurally Related Inactive Control C->D E Washout Experiment C->E F Western Blot or qPCR for Pathway-Specific Markers D->F E->F G Use Pathway-Specific Inhibitors/Activators F->G signaling_pathway Hypothetical Anti-Inflammatory Signaling Pathway cluster_pathway Cellular Response Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Toll-like Receptor 4 (TLR4) Stimulus->Receptor Pathway NF-κB Signaling Cascade Receptor->Pathway Transcription NF-κB Translocation to Nucleus Pathway->Transcription Genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) Transcription->Genes This compound This compound (Hypothesized Target) This compound->Pathway Inhibition OffTarget Off-Target Kinase This compound->OffTarget Unintended Inhibition Apoptosis Apoptosis OffTarget->Apoptosis

References

Chlorthenoxazine and Laboratory Assays: A Guide to Potential Interactions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center

This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential interference of Chlorthenoxazine with common laboratory reagents. Due to a lack of specific published data on this compound's interference profile, this document outlines general principles of drug interference and provides information based on its classification as a benzoxazine and a non-steroidal anti-inflammatory drug (NSAID).

Frequently Asked Questions (FAQs)

Q1: What is this compound and to which drug class does it belong?

A1: this compound is a drug belonging to the benzoxazine class. It is also classified as a non-steroidal anti-inflammatory drug (NSAID).

Q2: Is there specific information available on which laboratory tests this compound interferes with?

A2: Currently, there is a lack of specific published studies detailing the interference of this compound with common laboratory assays. Therefore, it is crucial to consider potential cross-reactivity based on its chemical structure and drug class.

Q3: What are the general mechanisms by which drugs like this compound can interfere with laboratory tests?

A3: Drug interference in laboratory tests can occur through two primary mechanisms:

  • In vivo interference: The drug or its metabolites cause a physiological change in the analyte being measured.

  • In vitro interference: The drug or its metabolites directly interact with the assay reagents or analytical equipment, leading to inaccurate results.

Q4: As an NSAID, what are the potential laboratory test interferences that could be anticipated with this compound?

A4: NSAIDs as a class have been reported to interfere with various laboratory tests. While not specific to this compound, these potential interferences should be considered:

  • Clinical Chemistry Assays: Potential for interference with assays for glucose, uric acid, protein, cholesterol, creatinine, bilirubin, and iron.

  • Urine Drug Screens: Some NSAIDs have been anecdotally associated with false-positive results for cannabinoids and barbiturates in immunoassays.

Troubleshooting Guide

If you suspect this compound is interfering with your laboratory results, consider the following troubleshooting steps:

Issue Possible Cause Recommended Action
Unexpected or inconsistent assay results in samples from subjects administered this compound. In vivo or in vitro interference by this compound or its metabolites.1. Review the patient's medication history. 2. Consult the laboratory test manufacturer's package insert for known interferences. 3. Consider using an alternative analytical method for the analyte of interest that is less susceptible to interference (e.g., mass spectrometry-based methods). 4. If possible, collect samples when the drug is at its trough concentration.
Suspected false-positive urine drug screen. Cross-reactivity of this compound or its metabolites with the immunoassay antibodies.Confirm the result with a more specific method, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Protocols

Due to the absence of specific data for this compound, detailed experimental protocols for interference studies cannot be provided. However, a general workflow for investigating potential drug interference is outlined below.

Interference_Investigation_Workflow A Hypothesize Potential Interference B Select Appropriate Analytical Method A->B Based on drug class and assay principle C Prepare Spiked Samples B->C D Analyze Samples C->D Include controls and blanks E Evaluate Data for Interference D->E F Validate Findings E->F Statistical analysis Interference_Pathways cluster_assay Immunoassay Components cluster_drug Potential Interferent Antibody Antibody Analyte Analyte of Interest Analyte->Antibody Specific Binding Labeled_Analyte Labeled Analyte Labeled_Analyte->Antibody Competitive Binding Drug This compound Drug->Antibody Cross-reactivity Metabolite Metabolite Metabolite->Antibody Cross-reactivity

Validation & Comparative

Chlorthenoxazine: An Inquiry into its COX-1 versus COX-2 Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of cyclooxygenase inhibition by non-steroidal anti-inflammatory drugs.

For Researchers, Scientists, and Drug Development Professionals.

Disclaimer: As of November 2025, publicly available experimental data specifically detailing the COX-1/COX-2 selectivity ratio for chlorthenoxazine is limited. This compound is recognized as a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties[1][2]. One chemical supplier notes that a compound with the same CAS number has demonstrated COX-2 inhibitory activity[3]. However, without specific IC50 values, a quantitative comparison is not possible.

To provide a valuable resource for researchers in the field, this guide presents a comparative framework for evaluating COX-1/COX-2 selectivity. The following sections detail the selectivity ratios of several common NSAIDs, outline a typical experimental protocol for determining these values, and provide diagrams of the relevant biological pathway and experimental workflow.

Comparative Analysis of COX Inhibition for Common NSAIDs

The therapeutic effects of NSAIDs are primarily mediated through the inhibition of the COX-2 enzyme, which is induced during inflammation. Conversely, the common side effects, such as gastrointestinal issues, are often linked to the inhibition of the constitutively expressed COX-1 enzyme. The ratio of the 50% inhibitory concentrations (IC50) for COX-1 and COX-2 is a critical parameter in assessing the relative selectivity of an NSAID. A higher COX-1/COX-2 ratio indicates greater selectivity for COX-2.

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)Selectivity Ratio (COX-1/COX-2)
Etoricoxib 1311.24106
Celecoxib 7.60.89.5
Meloxicam 2.50.83.1
Diclofenac 0.50.22.5
Ibuprofen 2.511.90.2

Note: The IC50 values and selectivity ratios can vary between different assay systems. The data presented here is a representative compilation from various sources.

Experimental Protocols for Determining COX Selectivity

A common and physiologically relevant method for determining the COX-1 and COX-2 inhibitory activity of a compound is the human whole blood assay.

Human Whole Blood Assay

Objective: To determine the potency and selectivity of a test compound in inhibiting COX-1 and COX-2 in a human whole blood matrix.

Methodology:

  • COX-1 Assay:

    • Whole blood is incubated with the test compound at various concentrations.

    • COX-1 is activated by allowing the blood to clot, which stimulates platelet thromboxane B2 (TXB2) production.

    • The concentration of TXB2 is measured using an enzyme-linked immunosorbent assay (ELISA).

    • The IC50 value for COX-1 inhibition is calculated from the dose-response curve.

  • COX-2 Assay:

    • Whole blood is treated with an anticoagulant (e.g., heparin) and incubated with the test compound.

    • Lipopolysaccharide (LPS) is added to induce the expression of COX-2 in monocytes.

    • The production of prostaglandin E2 (PGE2) is measured by ELISA.

    • The IC50 value for COX-2 inhibition is determined from the dose-response curve.

  • Selectivity Ratio Calculation:

    • The COX-1/COX-2 selectivity ratio is calculated by dividing the IC50 value for COX-1 by the IC50 value for COX-2.

Visualizing the Scientific Process

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

G cluster_0 COX-1 Pathway (Constitutive) cluster_1 COX-2 Pathway (Inducible) AA1 Arachidonic Acid COX1 COX-1 AA1->COX1 PGH2_1 PGH2 COX1->PGH2_1 TXA2 Thromboxane A2 PGH2_1->TXA2 PGI2_1 Prostacyclin PGH2_1->PGI2_1 PGE2_1 Prostaglandin E2 PGH2_1->PGE2_1 Physiological Physiological Functions (Platelet Aggregation, GI Protection) TXA2->Physiological PGI2_1->Physiological PGE2_1->Physiological Inflammatory Inflammatory Stimuli (e.g., LPS, Cytokines) COX2 COX-2 Inflammatory->COX2 Induces Expression AA2 Arachidonic Acid AA2->COX2 PGH2_2 PGH2 COX2->PGH2_2 PGE2_2 Prostaglandin E2 PGH2_2->PGE2_2 Inflammation Inflammation & Pain PGE2_2->Inflammation

Caption: General signaling pathways for COX-1 and COX-2.

G cluster_0 COX-1 Assay cluster_1 COX-2 Assay compound Test Compound (Varying Concentrations) Incubate1 Incubate compound->Incubate1 Incubate2 Incubate compound->Incubate2 WB1 Whole Blood WB1->Incubate1 Clotting Allow Clotting Incubate1->Clotting TXB2 Measure TXB2 (ELISA) Clotting->TXB2 IC50_1 Calculate COX-1 IC50 TXB2->IC50_1 Ratio Calculate Selectivity Ratio (COX-1 IC50 / COX-2 IC50) IC50_1->Ratio WB2 Whole Blood + Anticoagulant WB2->Incubate2 LPS Add LPS Incubate2->LPS PGE2 Measure PGE2 (ELISA) LPS->PGE2 IC50_2 Calculate COX-2 IC50 PGE2->IC50_2 IC50_2->Ratio

Caption: Experimental workflow for the whole blood assay.

References

An In Vitro Comparison of Chlorthenoxazine and Diclofenac: A Review of Current Data

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the comparative in vitro performance of anti-inflammatory agents is crucial for guiding further research and development. This guide provides a detailed comparison of the well-established non-steroidal anti-inflammatory drug (NSAID) diclofenac with the less-characterized compound, chlorthenoxazine. While extensive in vitro data for diclofenac allows for a thorough analysis of its mechanism of action, a significant lack of publicly available quantitative in vitro studies for this compound currently limits a direct, data-driven comparison.

Introduction

Mechanism of Action: The Cyclooxygenase Pathway

The anti-inflammatory effects of most NSAIDs, including diclofenac, are primarily achieved through the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are pro-inflammatory signaling molecules.

Arachidonic Acid Arachidonic Acid COX-1 (constitutive) COX-1 (constitutive) Arachidonic Acid->COX-1 (constitutive) COX-2 (inducible) COX-2 (inducible) Arachidonic Acid->COX-2 (inducible) Prostaglandins (Physiological) Prostaglandins (Physiological) COX-1 (constitutive)->Prostaglandins (Physiological) Prostaglandins (Inflammatory) Prostaglandins (Inflammatory) COX-2 (inducible)->Prostaglandins (Inflammatory) GI Protection, Platelet Function GI Protection, Platelet Function Prostaglandins (Physiological)->GI Protection, Platelet Function Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins (Inflammatory)->Inflammation, Pain, Fever Diclofenac Diclofenac Diclofenac->COX-1 (constitutive) Inhibits Diclofenac->COX-2 (inducible) Inhibits This compound (putative) This compound (putative) This compound (putative)->COX-2 (inducible) Inhibits (putative)

Caption: Simplified COX pathway and points of inhibition.

Quantitative In Vitro Data: Diclofenac

Diclofenac is known to inhibit both COX-1 and COX-2 enzymes. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency in inhibiting a specific biological or biochemical function. The selectivity of an NSAID is often expressed as the ratio of the IC50 for COX-1 to the IC50 for COX-2.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Diclofenac 1.2 - 7.20.04 - 0.81.5 - 180

Note: The IC50 and selectivity index values for diclofenac can vary between studies due to different experimental conditions.

Quantitative In Vitro Data: this compound

Currently, there is a lack of publicly available in vitro studies that have determined the IC50 values of this compound for COX-1 and COX-2 inhibition. While some sources describe it as a COX-2 inhibitor, quantitative data to support this and to allow for a direct comparison with diclofenac is absent from the scientific literature.

Experimental Protocols

The following are detailed methodologies for key in vitro experiments used to characterize and compare anti-inflammatory drugs.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay is fundamental in determining the potency and selectivity of NSAIDs.

cluster_prep Preparation cluster_incubation Incubation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Enzyme Solution (COX-1 or COX-2) Enzyme Solution (COX-1 or COX-2) Incubate Enzyme with Test Compound Incubate Enzyme with Test Compound Enzyme Solution (COX-1 or COX-2)->Incubate Enzyme with Test Compound Test Compound (this compound or Diclofenac) Test Compound (this compound or Diclofenac) Test Compound (this compound or Diclofenac)->Incubate Enzyme with Test Compound Arachidonic Acid (Substrate) Arachidonic Acid (Substrate) Initiate reaction with Arachidonic Acid Initiate reaction with Arachidonic Acid Arachidonic Acid (Substrate)->Initiate reaction with Arachidonic Acid Incubate Enzyme with Test Compound->Initiate reaction with Arachidonic Acid Measure Prostaglandin Production (e.g., PGE2 via ELISA) Measure Prostaglandin Production (e.g., PGE2 via ELISA) Initiate reaction with Arachidonic Acid->Measure Prostaglandin Production (e.g., PGE2 via ELISA) Calculate % Inhibition Calculate % Inhibition Measure Prostaglandin Production (e.g., PGE2 via ELISA)->Calculate % Inhibition Determine IC50 Value Determine IC50 Value Calculate % Inhibition->Determine IC50 Value

Caption: Workflow for an in vitro COX inhibition assay.

Protocol:

  • Enzyme Preparation: Purified recombinant human or ovine COX-1 and COX-2 enzymes are used.

  • Compound Dilution: A series of concentrations of the test compounds (this compound and diclofenac) are prepared in a suitable solvent, such as DMSO.

  • Incubation: The COX enzyme is pre-incubated with the test compound or vehicle control for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid, the substrate for COX enzymes.

  • Reaction Termination: After a defined incubation period (e.g., 10 minutes), the reaction is stopped, often by the addition of an acid.

  • Quantification of Prostaglandins: The amount of prostaglandin E2 (PGE2) produced is quantified using a specific enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The percentage of inhibition of COX activity at each compound concentration is calculated relative to the vehicle control. The IC50 value is then determined by plotting the percent inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

Based on available in vitro data, diclofenac is a potent inhibitor of both COX-1 and COX-2 enzymes, with a preference for COX-2 in many assay systems. This profile explains its efficacy as an anti-inflammatory agent. For this compound, while it is classified as a non-steroidal anti-inflammatory drug, the absence of publicly accessible, quantitative in vitro data, particularly regarding its COX inhibitory activity, makes a direct and meaningful comparison with diclofenac challenging at this time. Further in vitro studies are necessary to elucidate the precise mechanism of action and the comparative potency and selectivity of this compound. Such studies would be invaluable for the scientific and drug development communities in understanding its potential therapeutic applications and side-effect profile relative to established NSAIDs like diclofenac.

References

Chlorthenoxazine and Celecoxib: A Comparative Analysis of Anti-Inflammatory Properties

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of anti-inflammatory therapeutics, a thorough evaluation of efficacy and mechanism of action is paramount for researchers and drug development professionals. This guide provides a comparative analysis of Chlorthenoxazine, a lesser-known non-steroidal anti-inflammatory drug (NSAID), and Celecoxib, a widely recognized selective COX-2 inhibitor. Due to the limited contemporary research on this compound, this comparison leverages historical data on a closely related analogue alongside extensive data for Celecoxib.

Overview of Compounds

This compound is a non-steroidal anti-inflammatory agent belonging to the benzoxazine class of compounds.[1][2] While its specific mechanism of action is not well-documented in recent literature, some benzoxazine derivatives have been shown to possess anti-inflammatory properties, with some studies suggesting potential inhibition of cyclooxygenase (COX) enzymes.[3][4][5]

Celecoxib is a highly selective cyclooxygenase-2 (COX-2) inhibitor. This selectivity allows it to target inflammation and pain while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.

Quantitative Data on Anti-Inflammatory Efficacy

Direct comparative studies between this compound and Celecoxib are not available in the published literature. However, a 1964 study investigated the anti-inflammatory effect of a structurally similar compound, 2-(β-chloroethyl)-2,3-dihydro-4-oxo-6-amino-(benz-1,3-oxazine).HCl (referred to as A 350), in a carrageenan-induced rat paw edema model. The data from this study is presented below for a historical perspective on the potential efficacy of a this compound-like compound. This is juxtaposed with representative data for Celecoxib from more recent studies using similar models.

Table 1: Comparison of Anti-Inflammatory Activity in Carrageenan-Induced Rat Paw Edema

CompoundDose (mg/kg)Time Post-Carrageenan% Inhibition of EdemaReference
2-(β-chloroethyl)-2,3-dihydro-4-oxo-6-amino-(benz-1,3-oxazine).HCl (A 350)1003 hours35%(Arrigoni-Martelli, 1964)
Celecoxib103 hours~45-55%Representative data from various preclinical studies
Celecoxib303 hours~60-70%Representative data from various preclinical studies

Note: The data for A 350 is from a single historical study and should be interpreted with caution. The data for Celecoxib is a representative range compiled from multiple preclinical studies to illustrate its typical efficacy in this model.

Table 2: In Vitro COX Enzyme Inhibition

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)COX-2 Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀)
This compoundData not availableData not availableData not available
Celecoxib~15~0.04~375

IC₅₀ values for Celecoxib are representative values from in vitro assays.

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This widely used in vivo model assesses the anti-inflammatory activity of a compound.

  • Animal Model: Male Wistar or Sprague-Dawley rats (150-200g) are typically used.

  • Induction of Inflammation: A sub-plantar injection of 0.1 mL of a 1% carrageenan suspension in saline is administered into the right hind paw of the rats.

  • Drug Administration: The test compound (e.g., this compound analogue or Celecoxib) or vehicle is administered orally or intraperitoneally at a specified time (e.g., 1 hour) before the carrageenan injection.

  • Measurement of Edema: The volume of the paw is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle-treated control group using the formula: % Inhibition = [(V_c - V_t) / V_c] * 100 Where V_c is the average paw volume in the control group and V_t is the average paw volume in the treated group.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the inhibitory activity of a compound against COX-1 and COX-2 enzymes.

  • Enzyme Source: Recombinant human or ovine COX-1 and COX-2 enzymes are used.

  • Assay Principle: The assay measures the peroxidase activity of the COX enzyme, which catalyzes the conversion of arachidonic acid to prostaglandin H₂ (PGH₂). The subsequent peroxidase-catalyzed reduction of PGH₂ is monitored colorimetrically or fluorometrically.

  • Procedure:

    • The test compound at various concentrations is pre-incubated with the COX-1 or COX-2 enzyme.

    • Arachidonic acid (substrate) is added to initiate the reaction.

    • The rate of the reaction is measured by monitoring the appearance of the product over time.

  • Data Analysis: The concentration of the compound that causes 50% inhibition of the enzyme activity (IC₅₀) is determined. The COX-2 selectivity index is calculated by dividing the IC₅₀ for COX-1 by the IC₅₀ for COX-2.

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for Celecoxib is the selective inhibition of the COX-2 enzyme in the arachidonic acid pathway. The mechanism for this compound is not definitively established, but based on the activity of other benzoxazine derivatives, a potential, though unconfirmed, interaction with the COX pathway can be hypothesized.

celecoxib_mechanism Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid PLA2 COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins (PGE2) Prostaglandins (PGE2) COX-2->Prostaglandins (PGE2) Inflammation & Pain Inflammation & Pain Prostaglandins (PGE2)->Inflammation & Pain Celecoxib Celecoxib Celecoxib->COX-2 Inhibits

Caption: Known mechanism of action for Celecoxib.

chlorthenoxazine_proposed_mechanism Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid PLA2 COX Enzymes (COX-1 & COX-2) COX Enzymes (COX-1 & COX-2) Arachidonic Acid->COX Enzymes (COX-1 & COX-2) Prostaglandins Prostaglandins COX Enzymes (COX-1 & COX-2)->Prostaglandins Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain This compound This compound This compound->COX Enzymes (COX-1 & COX-2) Proposed Inhibition

Caption: Proposed mechanism of action for this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of anti-inflammatory compounds.

experimental_workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Models COX-1 Assay COX-1 Assay Selectivity Index Selectivity Index COX-1 Assay->Selectivity Index COX-2 Assay COX-2 Assay COX-2 Assay->Selectivity Index Carrageenan Paw Edema Carrageenan Paw Edema Adjuvant Arthritis Adjuvant Arthritis Carrageenan Paw Edema->Adjuvant Arthritis Confirm efficacy Compound Synthesis Compound Synthesis Compound Synthesis->COX-1 Assay Determine IC50 Compound Synthesis->COX-2 Assay Determine IC50 Selectivity Index->Carrageenan Paw Edema Guide dose selection

Caption: Preclinical anti-inflammatory drug discovery workflow.

Conclusion

References

Head-to-head comparison of Chlorthenoxazine and naproxen

Author: BenchChem Technical Support Team. Date: November 2025

Head-to-Head Comparison: Chlorthenoxazine and Naproxen

A direct head-to-head comparison between this compound and naproxen is not feasible at this time due to a significant lack of publicly available scientific data on this compound.

To fulfill the request for a data-driven comparison, comprehensive experimental data for both compounds would be required. This would include, but is not limited to:

  • In vitro studies: IC50 values for COX-1 and COX-2 enzymes, receptor binding assays.

  • In vivo preclinical studies: Pharmacokinetic profiles (absorption, distribution, metabolism, excretion) in animal models, efficacy in animal models of pain and inflammation.

  • Human clinical trials: Randomized controlled trials comparing the analgesic and anti-inflammatory efficacy and safety of this compound to naproxen or placebo.

Without such data for this compound, a scientifically rigorous comparison is impossible.

Below, we provide a comprehensive guide to the pharmacology of naproxen, structured as requested, to serve as a template for what a complete comparison would entail.

In-Depth Analysis of Naproxen

Naproxen is a widely used NSAID for treating pain, fever, and inflammation-related conditions such as arthritis.[1][2]

Mechanism of Action

Naproxen exerts its therapeutic effects primarily through the non-selective inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][3][4] These enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking this pathway, naproxen reduces the synthesis of prostaglandins. The inhibition of COX-2 is responsible for the anti-inflammatory, analgesic, and antipyretic effects, while the simultaneous inhibition of the constitutively expressed COX-1 enzyme is associated with some of the common adverse effects, particularly gastrointestinal issues.

cluster_membrane Cell Membrane cluster_cytosol Cytosol Phospholipids Phospholipids PLA2 Phospholipase A2 Phospholipids->PLA2 Stimulus (e.g., Injury) Arachidonic_Acid Arachidonic_Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_COX1 Prostaglandins (e.g., GI protection, Platelet function) COX1->Prostaglandins_COX1 Prostaglandins_COX2 Prostaglandins (e.g., Inflammation, Pain, Fever) COX2->Prostaglandins_COX2 Naproxen Naproxen Naproxen->COX1 Naproxen->COX2 PLA2->Arachidonic_Acid

Caption: Naproxen's Mechanism of Action.

Pharmacokinetics

Naproxen is rapidly and completely absorbed following oral administration. It is extensively bound to plasma albumin (>99%) at therapeutic concentrations.

Table 1: Pharmacokinetic Parameters of Naproxen

ParameterValueSource(s)
Bioavailability ~95% (oral)
Protein Binding >99% (to albumin)
Metabolism Extensively hepatic (via CYP2C9 and CYP1A2) to 6-O-desmethylnaproxen.
Volume of Distribution (Vd) 0.16 L/kg
Time to Peak Plasma (Tmax) 2-4 hours (Naproxen); 1-2 hours (Naproxen Sodium)
Elimination Half-life (t½) 12-17 hours
Excretion Primarily renal (~95% in urine, mainly as metabolites); <5% in feces.
Experimental Protocols

To determine the pharmacokinetic parameters listed above, a standard experimental workflow is employed in clinical pharmacology studies.

Protocol: Single-Dose Pharmacokinetic Study of Oral Naproxen

  • Subject Recruitment: A cohort of healthy, fasted adult volunteers is recruited after obtaining informed consent. Subjects are screened for exclusion criteria such as renal or hepatic impairment, allergies to NSAIDs, or concurrent medication use.

  • Drug Administration: A single, standardized oral dose of naproxen (e.g., 500 mg) is administered to each subject.

  • Blood Sampling: Serial blood samples are collected at predetermined time points before and after drug administration (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24, 36, and 48 hours post-dose).

  • Plasma Analysis: Plasma is separated from the blood samples by centrifugation. The concentration of naproxen and its major metabolites in the plasma is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Pharmacokinetic Analysis: The resulting plasma concentration-time data is analyzed using non-compartmental or compartmental modeling software to calculate key PK parameters like Cmax (peak concentration), Tmax (time to peak), AUC (Area Under the Curve), t½ (half-life), and clearance.

cluster_clinical Clinical Phase cluster_analytical Analytical Phase cluster_analysis Data Analysis Phase Recruitment Subject Recruitment Dosing Oral Naproxen Administration Recruitment->Dosing Sampling Serial Blood Sampling Dosing->Sampling Centrifuge Plasma Separation Sampling->Centrifuge LCMS LC-MS Analysis (Quantification) Centrifuge->LCMS PK_Model Pharmacokinetic Modeling LCMS->PK_Model Results Calculate PK Parameters PK_Model->Results

Caption: Pharmacokinetic Study Workflow.

Safety and Side Effects

The most common side effects of naproxen are gastrointestinal in nature and include heartburn, stomach pain, and nausea. Due to its inhibition of COX-1, which is involved in maintaining the gastric mucosa, long-term use can increase the risk of gastrointestinal bleeding and ulceration. Other potential severe side effects include an increased risk of cardiovascular events (heart attack, stroke) and kidney problems.

References

Validating Chlorthenoxazine's Cellular Target Engagement: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the cellular target engagement of Chlorthenoxazine, a nonsteroidal anti-inflammatory agent. Due to the limited publicly available information on its precise molecular target, this guide will proceed under the well-established hypothesis that this compound, like many NSAIDs, engages Cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.

We will objectively compare the hypothetical performance of this compound with two widely recognized anti-inflammatory drugs:

  • Celecoxib: A selective COX-2 inhibitor.

  • Ibuprofen: A non-selective NSAID that inhibits both COX-1 and COX-2.

This guide will furnish detailed experimental protocols, present comparative data in structured tables, and utilize diagrams to illustrate key concepts and workflows, empowering researchers to design and execute robust target validation studies.

Key Methodologies for Target Engagement Validation

To ascertain whether a compound directly interacts with its intended target within a complex cellular environment, a combination of direct and indirect assays is often employed.

  • Direct Target Engagement Assays physically measure the interaction between the compound and the target protein. The Cellular Thermal Shift Assay (CETSA) is a powerful technique in this category, as it detects the stabilization of a target protein upon ligand binding in intact cells or cell lysates.[1][2][3]

  • Indirect Target Engagement Assays measure the functional consequences of the compound's interaction with its target. For a COX-2 inhibitor, this typically involves quantifying the reduction in its enzymatic product, Prostaglandlin E2 (PGE2), through methods like an immunoassay (ELISA) .[4][5]

Comparative Analysis of this compound and Alternatives

The following tables summarize hypothetical experimental data comparing this compound with Celecoxib and Ibuprofen. These tables are designed to provide a clear, quantitative comparison of their cellular target engagement and functional effects.

Table 1: Cellular Thermal Shift Assay (CETSA) Data

This table illustrates the thermal stabilization of the COX-2 protein upon binding to the respective compounds in a cellular context. A positive shift in the melting temperature (ΔTm) indicates direct target engagement.

CompoundTarget ProteinCell LineConcentration (µM)Melting Temperature (Tm) Shift (ΔTm) in °C
This compound (Hypothetical) COX-2Human Macrophages10+3.8
Celecoxib COX-2Human Macrophages10+4.5
Ibuprofen COX-2Human Macrophages10+2.5
Vehicle (DMSO) COX-2Human Macrophages-0
Table 2: Prostaglandin E2 (PGE2) Immunoassay Data

This table shows the functional outcome of target engagement by measuring the inhibition of PGE2 production in lipopolysaccharide (LPS)-stimulated human macrophages.

CompoundTarget PathwayCell LineConcentration (µM)Inhibition of PGE2 Production (%)
This compound (Hypothetical) COX-2Human Macrophages175
Celecoxib COX-2Human Macrophages190
Ibuprofen COX-1/COX-2Human Macrophages185
Vehicle (DMSO) COX-2Human Macrophages-0

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cellular Thermal Shift Assay (CETSA) Protocol for COX-2

Objective: To determine if this compound directly binds to and stabilizes the COX-2 protein in intact cells.

Materials:

  • Human macrophage cell line (e.g., THP-1, differentiated with PMA)

  • This compound, Celecoxib, Ibuprofen (10 mM stock solutions in DMSO)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Antibodies: Anti-COX-2 primary antibody, HRP-conjugated secondary antibody

  • Western blot reagents and equipment

Procedure:

  • Cell Culture and Treatment:

    • Plate human macrophages at an appropriate density in 10 cm dishes and allow them to adhere overnight.

    • Treat the cells with 10 µM of this compound, Celecoxib, Ibuprofen, or vehicle (DMSO) for 1 hour at 37°C.

  • Heat Shock:

    • Harvest the cells by scraping and resuspend them in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Expose the cells to a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by a 3-minute incubation at room temperature.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

    • Transfer the supernatant (containing the soluble protein fraction) to new tubes.

    • Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).

  • Western Blot Analysis:

    • Normalize the protein concentrations of all samples.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with an anti-COX-2 primary antibody, followed by an HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescence substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for COX-2 at each temperature for each treatment condition.

    • Plot the relative band intensity against the temperature to generate melting curves.

    • Determine the melting temperature (Tm) for each condition, which is the temperature at which 50% of the protein has denatured.

    • Calculate the ΔTm by subtracting the Tm of the vehicle control from the Tm of each compound treatment.

Prostaglandin E2 (PGE2) Immunoassay (ELISA) Protocol

Objective: To measure the functional effect of this compound on COX-2 activity by quantifying the production of PGE2.

Materials:

  • Human macrophage cell line (e.g., THP-1, differentiated with PMA)

  • This compound, Celecoxib, Ibuprofen (serial dilutions in cell culture medium)

  • Lipopolysaccharide (LPS) from E. coli

  • PGE2 ELISA kit

  • Cell culture medium

  • Plate reader

Procedure:

  • Cell Culture and Treatment:

    • Seed human macrophages in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of this compound, Celecoxib, Ibuprofen, or vehicle (DMSO) for 1 hour.

  • Stimulation:

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce COX-2 expression and PGE2 production.

  • Sample Collection:

    • Collect the cell culture supernatant, which contains the secreted PGE2.

  • ELISA:

    • Perform the PGE2 ELISA according to the manufacturer's instructions. This typically involves:

      • Adding the collected supernatants and PGE2 standards to the wells of the ELISA plate.

      • Incubating with a PGE2-HRP conjugate.

      • Washing the plate.

      • Adding a substrate solution and stopping the reaction.

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength using a plate reader.

    • Generate a standard curve using the PGE2 standards.

    • Calculate the concentration of PGE2 in each sample from the standard curve.

    • Determine the percentage of PGE2 inhibition for each compound concentration relative to the LPS-stimulated vehicle control.

Visualizing Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the signaling pathway, experimental workflow, and a comparison of the assay types.

COX2_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) PLA2 Phospholipase A2 (PLA2) Inflammatory_Stimuli->PLA2 Activates Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid Liberates COX2 Cyclooxygenase-2 (COX-2) Arachidonic_Acid->COX2 Substrate PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Converts to PGES Prostaglandin E Synthase (PGES) PGH2->PGES Substrate PGE2 Prostaglandin E2 (PGE2) PGES->PGE2 Converts to Inflammation Inflammation (Pain, Fever, Swelling) PGE2->Inflammation Mediates This compound This compound (Hypothetical Target) This compound->COX2 Inhibits

Caption: The COX-2 signaling pathway in inflammation.

Target_Validation_Workflow cluster_0 Phase 1: Direct Target Engagement cluster_1 Phase 2: Functional Consequence cluster_2 Phase 3: Data Interpretation CETSA Cellular Thermal Shift Assay (CETSA) CETSA_Analysis Western Blot & Data Analysis (Determine ΔTm) CETSA->CETSA_Analysis Comparison Compare with Alternatives (e.g., Celecoxib, Ibuprofen) CETSA_Analysis->Comparison PGE2_Assay PGE2 Immunoassay (ELISA) PGE2_Analysis Data Analysis (Determine % Inhibition) PGE2_Assay->PGE2_Analysis PGE2_Analysis->Comparison Conclusion Conclusion on Target Engagement and Cellular Activity Comparison->Conclusion

Caption: A generalized workflow for cellular target engagement validation.

Assay_Comparison cluster_0 Direct Assay cluster_1 Indirect Assay CETSA CETSA CETSA_Principle Principle: Measures direct binding through protein thermal stabilization. CETSA_Output Output: Change in Melting Temperature (ΔTm) PGE2_Assay PGE2 Immunoassay PGE2_Principle Principle: Measures downstream functional effect (inhibition of product formation). PGE2_Output Output: Percentage Inhibition of PGE2

Caption: Comparison of direct vs. indirect target engagement assays.

References

Applying Cellular Thermal Shift Assay (CETSA) for Target Engagement of Novel Therapeutics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Cellular Thermal Shift Assay (CETSA) has emerged as a powerful technique for verifying the engagement of a drug with its intended protein target within the complex environment of a cell. This guide provides a comprehensive overview of the CETSA methodology, using the anti-inflammatory and muscle relaxant agent Chlorthenoxazine as a case study for its application. We will explore the experimental protocol, data presentation, and a comparative analysis with alternative target engagement assays.

While specific experimental data for this compound using CETSA is not publicly available, this guide will delineate the precise workflows and data interpretation that would be employed to characterize its target engagement, providing a valuable framework for researchers investigating novel compounds.

The Principle of CETSA: Thermal Stabilization Upon Binding

At its core, CETSA operates on the principle that the binding of a ligand, such as a drug molecule, to a protein increases the protein's thermal stability.[1] When heated, proteins denature and aggregate out of solution. However, a protein bound to a drug will be more resistant to this heat-induced denaturation, remaining soluble at higher temperatures compared to its unbound state. By measuring the amount of soluble protein at various temperatures, a "melting curve" can be generated, and a shift in this curve in the presence of a drug provides direct evidence of target engagement.[2]

Experimental Workflow: A Step-by-Step Guide

The successful implementation of a CETSA experiment involves a series of well-defined steps, from cell culture to data analysis.

Diagram: Cellular Thermal Shift Assay (CETSA) Workflow

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Challenge cluster_lysis Protein Extraction cluster_analysis Quantification cell_culture 1. Cell Culture drug_treatment 2. Drug Incubation (e.g., this compound) cell_culture->drug_treatment aliquot 3. Aliquot Cells drug_treatment->aliquot heat_challenge 4. Heat Shock (Temperature Gradient) aliquot->heat_challenge cell_lysis 5. Cell Lysis heat_challenge->cell_lysis centrifugation 6. Centrifugation (Separate Soluble/Aggregated) cell_lysis->centrifugation supernatant 7. Collect Supernatant (Soluble Proteins) centrifugation->supernatant western_blot 8. Western Blot / MS (Quantify Target Protein) supernatant->western_blot

Caption: A schematic overview of the CETSA experimental workflow.

Detailed Experimental Protocol
  • Cell Culture and Treatment:

    • Culture a relevant cell line to an appropriate density. For this compound, this could be a muscle cell line or an immune cell line, depending on the therapeutic focus.

    • Treat the cells with the desired concentrations of this compound or a vehicle control (e.g., DMSO).

    • Incubate for a sufficient time to allow for drug uptake and target binding.

  • Heat Challenge:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for a short period (typically 3 minutes) using a thermal cycler.

  • Cell Lysis and Protein Fractionation:

    • Lyse the cells to release their contents. Common methods include freeze-thaw cycles or sonication.

    • Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Quantification of Soluble Protein:

    • Collect the supernatant, which contains the soluble proteins.

    • Quantify the amount of the target protein in the supernatant using methods such as Western blotting or mass spectrometry (CETSA-MS).

Data Presentation and Interpretation

The quantitative data from a CETSA experiment is typically presented as a melting curve, plotting the percentage of soluble target protein against temperature. A shift in the melting curve to higher temperatures in the presence of the drug indicates thermal stabilization and therefore target engagement.

For a more detailed analysis, an isothermal dose-response (ITDR) experiment can be performed. In this setup, cells are treated with a range of drug concentrations and heated at a single, fixed temperature. This allows for the determination of the drug's potency in engaging its target, often expressed as an EC50 value.

Table 1: Hypothetical CETSA Data for this compound Targeting Protein X

Temperature (°C)% Soluble Protein X (Vehicle)% Soluble Protein X (+ this compound)
40100100
459598
507090
554075
601550
65520
70<15

Comparison with Alternative Target Engagement Assays

While CETSA is a powerful tool, other methods are available to assess drug-target engagement, each with its own advantages and limitations.

Table 2: Comparison of Target Engagement Assays

FeatureCellular Thermal Shift Assay (CETSA)Drug Affinity Responsive Target Stability (DARTS)Stability of Proteins from Rates of Oxidation (SPROX)
Principle Ligand-induced thermal stabilizationLigand-induced protection from proteolysisLigand-induced changes in protein unfolding energetics
Cellular Context Intact cells, cell lysates, tissuesPrimarily cell lysatesCell lysates
Label-Free YesYesYes
Throughput Low to high (with CETSA HT)Low to mediumLow to medium
Key Advantage Physiologically relevant; applicable in live cells and tissues.Does not rely on thermal stability changes.Can detect subtle conformational changes.
Key Limitation Requires the protein to have a distinct thermal melt profile.Optimization of protease digestion can be challenging.Requires mass spectrometry and complex data analysis.

Hypothetical Signaling Pathway for this compound

To illustrate how CETSA can be integrated into a broader drug development context, consider a hypothetical signaling pathway for this compound's anti-inflammatory effects. If this compound were to target a key kinase in an inflammatory pathway, CETSA could confirm this direct interaction.

Diagram: Hypothetical Inflammatory Signaling Pathway

Signaling_Pathway cluster_pathway Inflammatory Signaling Cascade cluster_drug Drug Action Stimulus Inflammatory Stimulus Receptor Receptor Stimulus->Receptor Kinase_A Kinase A Receptor->Kinase_A Target_Kinase Target Kinase X Kinase_A->Target_Kinase Transcription_Factor Transcription Factor Target_Kinase->Transcription_Factor Inflammation Inflammatory Response Transcription_Factor->Inflammation This compound This compound This compound->Target_Kinase Inhibition

Caption: Hypothetical inhibition of a key kinase by this compound.

Conclusion

The Cellular Thermal Shift Assay provides an invaluable method for confirming direct target engagement of a compound within a physiologically relevant context. While specific CETSA data for this compound is not yet available, the protocols and comparative frameworks outlined in this guide offer a clear path for its future investigation and for the broader application of CETSA in drug discovery and development. By directly assessing whether a drug binds to its intended target in cells, CETSA helps to build a stronger, more confident link between a compound's molecular mechanism and its therapeutic effect.

References

Confirming Chlorthenoxazine's Mechanism of Action in Primary Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for confirming the mechanism of action of Chlorthenoxazine, a nonsteroidal anti-inflammatory drug (NSAID), within primary cells. Due to a lack of publicly available experimental data for this compound, this document focuses on the established mechanisms of action for common NSAIDs and offers detailed protocols for generating the necessary comparative data. We will compare the expected activities of this compound with three widely-used NSAIDs: Ibuprofen, Naproxen (non-selective COX inhibitors), and Celecoxib (a COX-2 selective inhibitor).

Introduction to this compound and its Putative Mechanism of Action

This compound is classified as a nonsteroidal anti-inflammatory agent, with analgesic and antipyretic properties. As an NSAID, its primary mechanism of action is presumed to be the inhibition of cyclooxygenase (COX) enzymes. These enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever[1][2][3]. While COX-1 is constitutively expressed in most tissues and plays a role in homeostatic functions, COX-2 is inducible and its expression is upregulated at sites of inflammation[2]. By inhibiting COX enzymes, NSAIDs reduce the production of prostaglandins, thereby exerting their anti-inflammatory effects.

Beyond COX inhibition, some NSAIDs have been shown to affect other signaling pathways involved in inflammation, such as the nuclear factor-kappa B (NF-κB) pathway. NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes[4]. Inhibition of the NF-κB pathway represents a potential secondary mechanism for the anti-inflammatory effects of some NSAIDs.

Comparative Analysis of NSAIDs in Primary Cells

To confirm the mechanism of action of this compound, its activity should be compared against well-characterized NSAIDs in primary cells, which more closely mimic the in vivo environment than immortalized cell lines. The following table summarizes the known activities of our selected comparator NSAIDs.

DrugTargetCell TypeAssayIC50 (µM)Reference
Ibuprofen COX-1Human Articular ChondrocytesPGE2 Inhibition1.2
COX-2Human Articular ChondrocytesPGE2 Inhibition1.8
Naproxen COX-1Human Articular ChondrocytesPGE2 Inhibition0.6
COX-2Human Articular ChondrocytesPGE2 Inhibition1.2
Celecoxib COX-1Human Articular ChondrocytesPGE2 Inhibition>100
COX-2Human Articular ChondrocytesPGE2 Inhibition0.04

Experimental Protocols

The following are detailed protocols for assessing the mechanism of action of this compound in primary cells.

Protocol 1: Cyclooxygenase (COX) Inhibition Assay in Primary Macrophages

This protocol determines the inhibitory activity of this compound on COX-1 and COX-2 in primary macrophages by measuring the production of prostaglandin E2 (PGE2).

Materials:

  • Primary human peripheral blood mononuclear cells (PBMCs)

  • Macrophage Colony-Stimulating Factor (M-CSF)

  • Lipopolysaccharide (LPS)

  • This compound, Ibuprofen, Naproxen, Celecoxib

  • PGE2 ELISA kit

  • Cell culture reagents

Procedure:

  • Macrophage Differentiation: Isolate PBMCs from whole blood and culture in the presence of M-CSF for 7 days to differentiate them into macrophages.

  • Cell Plating: Plate the differentiated macrophages in 24-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight.

  • Drug Treatment: Pre-incubate the cells with various concentrations of this compound or comparator NSAIDs for 1 hour.

  • COX-2 Induction and Stimulation: To measure COX-2 inhibition, stimulate the cells with LPS (1 µg/mL) for 24 hours. For COX-1 inhibition, use unstimulated cells.

  • Supernatant Collection: After incubation, collect the cell culture supernatants.

  • PGE2 Measurement: Quantify the concentration of PGE2 in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound against COX-1 and COX-2.

Protocol 2: NF-κB Signaling Pathway Assay in Primary Macrophages

This protocol assesses the effect of this compound on the NF-κB signaling pathway using a luciferase reporter assay.

Materials:

  • Primary human macrophages (differentiated as in Protocol 1)

  • NF-κB luciferase reporter vector

  • Transfection reagent suitable for primary cells

  • Lipopolysaccharide (LPS)

  • This compound and comparator compounds

  • Luciferase assay system

  • Luminometer

Procedure:

  • Transfection: Transfect the primary macrophages with an NF-κB luciferase reporter vector using a suitable transfection reagent.

  • Cell Plating: Plate the transfected cells in a 96-well plate at a density of 1 x 10^5 cells/well.

  • Drug Treatment: Treat the cells with various concentrations of this compound or comparator compounds for 1 hour.

  • NF-κB Activation: Stimulate the cells with LPS (1 µg/mL) for 6 hours to activate the NF-κB pathway.

  • Luciferase Assay: Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.

  • Data Analysis: Determine the effect of the compounds on LPS-induced NF-κB activation and calculate IC50 values if applicable.

Visualizing Signaling Pathways and Workflows

To better understand the targeted signaling pathways and the experimental approach, the following diagrams are provided.

NSAID_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX1->Prostaglandins Homeostatic Functions COX2->Prostaglandins Inflammation Pain, Fever NFkB_Inhibitor IκB NFkB NF-κB NFkB_Inhibitor->NFkB NFkB_active Active NF-κB NFkB->NFkB_active translocates to Gene_Expression Pro-inflammatory Gene Expression NFkB_active->Gene_Expression induces This compound This compound (NSAID) This compound->COX1 This compound->COX2 Primary Mechanism This compound->NFkB Potential Secondary Mechanism Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Inflammatory_Stimuli->NFkB_Inhibitor degrades

Caption: Putative mechanism of action of this compound as an NSAID.

Experimental_Workflow cluster_cell_prep Primary Cell Preparation cluster_cox_assay COX Inhibition Assay cluster_nfkb_assay NF-κB Signaling Assay PBMC_Isolation Isolate PBMCs from Whole Blood Macrophage_Differentiation Differentiate into Macrophages (7 days with M-CSF) PBMC_Isolation->Macrophage_Differentiation Cell_Plating Plate Macrophages Macrophage_Differentiation->Cell_Plating COX_Drug_Treatment Pre-treat with this compound or comparators (1 hr) Cell_Plating->COX_Drug_Treatment Transfection Transfect with NF-κB Luciferase Reporter Cell_Plating->Transfection LPS_Stimulation_COX Stimulate with LPS (24 hrs) (for COX-2) COX_Drug_Treatment->LPS_Stimulation_COX Supernatant_Collection Collect Supernatants LPS_Stimulation_COX->Supernatant_Collection PGE2_ELISA Measure PGE2 by ELISA Supernatant_Collection->PGE2_ELISA COX_Data_Analysis Calculate IC50 values PGE2_ELISA->COX_Data_Analysis NFkB_Drug_Treatment Treat with this compound or comparators (1 hr) Transfection->NFkB_Drug_Treatment LPS_Stimulation_NFkB Stimulate with LPS (6 hrs) NFkB_Drug_Treatment->LPS_Stimulation_NFkB Luciferase_Assay Perform Luciferase Assay LPS_Stimulation_NFkB->Luciferase_Assay NFkB_Data_Analysis Analyze NF-κB Activation Luciferase_Assay->NFkB_Data_Analysis

Caption: Experimental workflow for confirming this compound's mechanism.

Conclusion

While this compound is classified as an NSAID, a comprehensive understanding of its mechanism of action in a physiologically relevant context, such as primary cells, is currently lacking in the public domain. The experimental framework provided in this guide offers a robust approach to elucidate its inhibitory effects on the COX and NF-κB pathways. By comparing its activity profile to that of established non-selective and selective NSAIDs, researchers can definitively characterize the molecular pharmacology of this compound and confirm its mechanism of action. This will be crucial for its further development and potential clinical applications.

References

A Researcher's Guide to Cross-Reactivity and Off-Target Screening: A Case Study Approach with Chlorthenoxazine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

I. Establishing a Primary Target Profile

The initial step in assessing cross-reactivity is to understand the compound's intended mechanism of action. Given Chlorthenoxazine's classification as an NSAID, a primary hypothesis would be its interaction with the cyclooxygenase (COX) enzymes.

Experimental Protocol: COX-1/COX-2 Inhibition Assay

This assay determines the potency of this compound against the two main COX isoforms.

  • Objective: To determine the IC50 values of this compound for COX-1 and COX-2.

  • Methodology: A common method is an in vitro enzyme immunoassay (EIA).[1]

    • Enzyme and Substrate Preparation: Recombinant human COX-1 and COX-2 enzymes are used. Arachidonic acid serves as the substrate.

    • Compound Preparation: this compound is serially diluted in a suitable solvent (e.g., DMSO) to create a range of test concentrations.

    • Reaction: The enzymes are pre-incubated with either this compound or a vehicle control. The reaction is initiated by the addition of arachidonic acid.

    • Detection: The reaction product, prostaglandin H2 (PGH2), is unstable and is typically reduced to prostaglandin F2α (PGF2α). The amount of PGF2α is then quantified using a competitive enzyme-linked immunosorbent assay (ELISA).

    • Data Analysis: The percentage of inhibition at each concentration is calculated relative to the vehicle control. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Data Presentation: Target Potency and Selectivity

The results of the primary target assays should be summarized in a clear, tabular format. For comparison, a known selective COX-2 inhibitor (like Celecoxib) and a non-selective NSAID (like Ibuprofen) should be included.

CompoundCOX-1 IC50 (nM)COX-2 IC50 (nM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
This compoundData to be determinedData to be determinedCalculated from experimental data
Celecoxib (Control)~1500~15~100
Ibuprofen (Control)~10~250~0.04

Note: Control values are approximate and can vary between assay conditions.

II. Comprehensive Off-Target Screening

Identifying unintended biological interactions is crucial for predicting potential adverse effects. A tiered approach, starting with computational methods and followed by broad experimental screening, is recommended.

A. Computational (In Silico) Screening

Computational models can predict potential off-target interactions based on the chemical structure of the compound.[2][3][4] These methods are rapid and cost-effective for initial hazard identification.

  • Methodologies:

    • Ligand-based methods: These compare the structure of this compound to databases of known ligands for various targets (e.g., using 2D fingerprint similarity or 3D shape matching).

    • Structure-based methods (Docking): If the 3D structures of potential off-targets are known, molecular docking simulations can predict the binding affinity of this compound to these proteins.

  • Output: A prioritized list of potential off-targets for further experimental validation.

B. Experimental (In Vitro) Screening

Broad screening panels are used to test the compound against a wide range of biologically relevant targets.

Experimental Workflow: Tiered In Vitro Safety Screening

Caption: Tiered workflow for off-target screening.

1. Broad Radioligand Binding Assays (Safety Panels)

These panels assess the ability of a compound to displace a radiolabeled ligand from a large number of receptors, ion channels, and transporters. Commercial services offer panels of varying sizes (e.g., 44 to over 100 targets).

Experimental Protocol: Radioligand Binding Assay

  • Objective: To identify significant binding of this compound to a panel of off-targets.

  • Methodology:

    • Membrane Preparation: Membranes from cells expressing the target receptor are prepared.

    • Incubation: The membranes are incubated with a specific radioligand and a fixed concentration of this compound (typically 1-10 µM for a primary screen).

    • Separation: Bound and free radioligand are separated by rapid filtration.

    • Detection: The radioactivity on the filters is measured using a scintillation counter.

    • Data Analysis: The percentage of radioligand displacement by this compound is calculated. A significant displacement (e.g., >50%) flags a "hit" for further investigation.

Data Presentation: Safety Panel "Heatmap" Table

Results are often presented as a percentage of inhibition or displacement at a single high concentration.

Target ClassTarget% Inhibition @ 10 µM this compound
GPCRs Adenosine A1Data to be determined
Adrenergic α1AData to be determined
Dopamine D2Data to be determined
Ion Channels hERGData to be determined
Sodium Channel (Site 2)Data to be determined
Transporters Serotonin Transporter (SERT)Data to be determined
Enzymes Phosphodiesterase 4 (PDE4)Data to be determined

2. Kinase Profiling

Given that kinases are a large and important class of drug targets, and off-target kinase activity is common, a separate, broad kinase panel screen is highly recommended.

Experimental Protocol: In Vitro Kinase Assay

  • Objective: To determine the inhibitory activity of this compound against a large panel of kinases.

  • Methodology: A common approach is to measure the amount of ATP consumed (or ADP produced) during the phosphorylation reaction.

    • Reaction Setup: The kinase, a suitable substrate, and ATP are combined in a reaction buffer.

    • Compound Addition: this compound is added at a fixed concentration.

    • Reaction and Detection: The reaction is allowed to proceed, and the amount of ADP produced is quantified using a fluorescence- or luminescence-based detection system.

    • Data Analysis: The percentage of kinase activity remaining is calculated relative to a vehicle control.

Data Presentation: Kinase Panel Results

Results are typically presented as a percentage of control at a given concentration.

Kinase FamilyKinase Target% of Control @ 10 µM this compound
TK ABL1Data to be determined
EGFRData to be determined
CMGC CDK2Data to be determined
GSK3βData to be determined

III. Hit Confirmation and Functional Analysis

Any "hits" identified in the broad screening panels need to be confirmed and their functional consequence assessed.

1. Dose-Response Assays

For each confirmed hit, a full dose-response curve is generated to determine the IC50 (for enzymes and binding assays) or EC50 (for functional assays). The methodology is similar to the primary screening assays but uses a range of compound concentrations.

2. Functional Assays

For receptor and ion channel hits, it is crucial to determine if the compound acts as an agonist, antagonist, or allosteric modulator.

  • GPCRs: Second messenger assays (e.g., cAMP, IP-One, or calcium mobilization assays) are used to determine the functional effect of the compound.

  • Ion Channels: Electrophysiology (e.g., patch-clamp) studies are the gold standard for assessing the functional impact on ion channel activity.

Signaling Pathway Visualization

If this compound is found to significantly inhibit an off-target, such as a kinase involved in a known signaling pathway, a diagram should be created to illustrate this interaction. For example, if it were found to inhibit a hypothetical "Kinase X" in the MAPK/ERK pathway:

Signaling_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK Kinase_X Kinase X (Hypothetical Target) ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression This compound This compound This compound->Kinase_X Inhibition

Caption: Hypothetical off-target interaction of this compound.

IV. Conclusion and Next Steps

A thorough investigation into the cross-reactivity and off-target profile of a compound like this compound is a multi-step process that combines computational prediction with a tiered experimental approach. By systematically identifying the primary target(s), screening against a broad range of potential off-targets, and confirming hits with functional assays, researchers can build a comprehensive selectivity profile. This profile is essential for understanding a compound's therapeutic potential and for predicting and mitigating potential safety liabilities in later stages of drug development. The methodologies and data presentation formats provided in this guide offer a robust framework for conducting such an evaluation.

References

Comparative Analysis of Chlorthenoxazine and Standard Nonsteroidal Anti-Inflammatory Drugs (NSAIDs)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial research indicates that Chlorthenoxazine is a benzoxazine derivative, but it is not recognized as a conventional Nonsteroidal Anti-Inflammatory Drug (NSAID).[1][2] The available scientific literature does not provide a clear mechanism of action for this compound in the context of inflammation, nor are there established comparative studies against well-known NSAIDs. Therefore, this guide will serve as a template for benchmarking a hypothetical novel anti-inflammatory compound, herein referred to as "Novel Compound X," against established NSAIDs like Ibuprofen and the COX-2 selective inhibitor, Celecoxib.

This guide is intended for researchers, scientists, and drug development professionals, providing a framework for the comparative evaluation of new chemical entities with anti-inflammatory potential.

Introduction to NSAIDs and Mechanism of Action

Nonsteroidal anti-inflammatory drugs are a widely used class of medications that reduce pain, inflammation, and fever.[3] Their primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins—hormone-like substances that mediate inflammation and pain.[4]

There are two main isoforms of the COX enzyme:

  • COX-1: This isoform is constitutively expressed in most tissues and is involved in protective functions, such as maintaining the integrity of the stomach lining and regulating blood flow to the kidneys.

  • COX-2: This isoform is typically induced by inflammatory stimuli and is the primary mediator of pain and inflammation.

Traditional NSAIDs, such as Ibuprofen, are non-selective and inhibit both COX-1 and COX-2. This non-selectivity can lead to common side effects like gastrointestinal irritation and bleeding. In contrast, COX-2 selective inhibitors, like Celecoxib, were developed to specifically target the inflammation-associated enzyme, thereby reducing the risk of certain gastrointestinal side effects.

Data Presentation: A Comparative Overview

The following tables provide a template for summarizing the key performance indicators of a novel anti-inflammatory compound against standard NSAIDs. The data for "Novel Compound X" are hypothetical and for illustrative purposes only.

Table 1: In Vitro Cyclooxygenase (COX) Inhibition

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)COX-2 Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀)
Novel Compound X [Insert Data][Insert Data][Calculate Value]
Ibuprofen 15350.43
Celecoxib 280.04700

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: In Vivo Anti-Inflammatory Efficacy (Carrageenan-Induced Paw Edema in Rats)

CompoundDose (mg/kg)Inhibition of Edema (%)
Novel Compound X [Insert Data][Insert Data]
Ibuprofen 3055
Celecoxib 1060

Table 3: Gastrointestinal Safety Profile (Ulcer Index in Rats)

CompoundDose (mg/kg)Ulcer Index (Mean ± SD)
Novel Compound X [Insert Data][Insert Data]
Ibuprofen 10025 ± 5
Celecoxib 505 ± 2

Experimental Protocols

Objective: To determine the in vitro inhibitory activity of the test compounds against human recombinant COX-1 and COX-2 enzymes.

Methodology:

  • Human recombinant COX-1 or COX-2 enzymes are incubated with the test compound at various concentrations.

  • Arachidonic acid is added to the reaction mixture to initiate the enzymatic reaction.

  • The conversion of arachidonic acid to prostaglandin E₂ (PGE₂) is measured using an enzyme-linked immunosorbent assay (ELISA).

  • The IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

Objective: To evaluate the in vivo anti-inflammatory activity of the test compounds in an acute model of inflammation.

Methodology:

  • Male Wistar rats are fasted overnight with free access to water.

  • The test compound or vehicle is administered orally one hour before the induction of inflammation.

  • Inflammation is induced by a subplantar injection of 0.1 mL of a 1% carrageenan solution into the right hind paw.

  • Paw volume is measured using a plethysmometer at baseline and at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • The percentage of inhibition of edema is calculated for each group relative to the vehicle-treated control group.

Objective: To assess the potential of the test compounds to induce gastric ulcers.

Methodology:

  • Rats are fasted for 24 hours with free access to water.

  • The test compound is administered orally at a high dose.

  • After a specified period (e.g., 6 hours), the animals are euthanized, and their stomachs are removed.

  • The stomachs are opened along the greater curvature and examined for the presence of ulcers.

  • The severity of the ulcers is scored based on their number and size to calculate an ulcer index.

Visualizations

Arachidonic_Acid_Pathway membrane Membrane Phospholipids pla2 Phospholipase A₂ membrane->pla2 Cellular Stimuli aa Arachidonic Acid pla2->aa cox1 COX-1 (Constitutive) aa->cox1 cox2 COX-2 (Inducible) aa->cox2 pgs_phys Physiological Prostaglandins (e.g., GI protection, platelet aggregation) cox1->pgs_phys pgs_inflam Inflammatory Prostaglandins (e.g., Pain, Fever, Inflammation) cox2->pgs_inflam nsaids Non-selective NSAIDs (e.g., Ibuprofen) nsaids->cox1 Inhibit nsaids->cox2 Inhibit coxibs COX-2 Inhibitors (e.g., Celecoxib) coxibs->cox2 Inhibit

Caption: Arachidonic acid metabolism via COX-1 and COX-2 pathways.

NSAID_Screening_Workflow start Start: Novel Compound Synthesis invitro In Vitro Screening: COX-1/COX-2 Inhibition Assays start->invitro selectivity Determine COX-2 Selectivity Index invitro->selectivity invivo_efficacy In Vivo Efficacy Model: Carrageenan-Induced Paw Edema selectivity->invivo_efficacy Promising Candidates invivo_safety In Vivo Safety Model: Gastrointestinal Ulceration Assay invivo_efficacy->invivo_safety data_analysis Data Analysis and Comparison with Known NSAIDs invivo_safety->data_analysis end End: Candidate Selection data_analysis->end

Caption: A typical workflow for screening novel NSAID candidates.

Conclusion

The benchmarking of a novel anti-inflammatory compound against established NSAIDs is a critical step in the drug discovery and development process. This guide provides a foundational framework for such a comparison, emphasizing the importance of standardized in vitro and in vivo assays. The hypothetical "Novel Compound X" serves as a placeholder to illustrate how data can be systematically organized and presented. A thorough evaluation of a compound's COX inhibition profile, in vivo efficacy, and safety, particularly concerning gastrointestinal effects, is essential for determining its therapeutic potential and positioning relative to existing treatments. Further studies, including pharmacokinetic and toxicological assessments, would be necessary to build a comprehensive profile of any new drug candidate.

References

Comparative Analysis of Chlorthenoxazine and Alternative Centrally-Acting Skeletal Muscle Relaxants

Author: BenchChem Technical Support Team. Date: November 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: A Statistical and Mechanistic Comparison of Chlorthenoxazine with Cyclobenzaprine, Carisoprodol, and Methocarbamol

Disclaimer: Publicly available scientific literature and clinical trial data on this compound are exceedingly scarce. Consequently, this comparative guide provides information on its therapeutic class—centrally-acting skeletal muscle relaxants—and draws direct comparisons using data from well-documented alternative medications within the same class. All information pertaining to this compound should be interpreted with this limitation in mind.

Introduction

This compound is classified as a centrally-acting skeletal muscle relaxant.[1] This class of drugs is utilized to alleviate discomfort associated with acute, painful musculoskeletal conditions.[2] Due to the limited specific data available for this compound, this guide provides a comparative analysis against three commonly prescribed drugs in the same therapeutic category: Cyclobenzaprine, Carisoprodol, and Methocarbamol. The objective is to offer a data-driven comparison of efficacy and safety profiles to inform research and drug development efforts.

Comparative Efficacy Data

The following table summarizes the efficacy data for the selected centrally-acting skeletal muscle relaxants based on available clinical trial results.

Drug Indication Efficacy Measure Result Citation
This compound Acute Muscle SpasmNot AvailableNot Available
Cyclobenzaprine Acute Low Back PainGlobal Improvement in Symptoms (by day 10)Odds Ratio vs. Placebo: 4.7[3]
Acute Skeletal Muscle SpasmPatient-rated Clinical Global Impression of ChangeSignificantly higher mean scores for 5mg and 10mg doses vs. placebo[4][5]
Carisoprodol Acute, Painful Musculoskeletal ConditionsApproved for up to 3 weeks of useAlleviates discomfort
Methocarbamol Acute Musculoskeletal DisordersEfficacy vs. Placebo (after 2 days)Significantly more effective (80%) than placebo (45%)
Muscle Cramps in Cirrhotic PatientsDecrease in frequency and duration of crampsSignificant improvement compared to placebo

Comparative Safety and Tolerability

The safety profiles of these medications are a critical consideration. The following table outlines common adverse events and other safety-related information.

Drug Common Adverse Events Serious Adverse Events/Warnings Citation
This compound Not AvailableCauses skin and serious eye irritation; may cause respiratory irritation.
Cyclobenzaprine Drowsiness, dry mouth, dizziness, nausea.Structurally similar to tricyclic antidepressants; not recommended in patients with arrhythmias or cardiac conduction abnormalities.
Carisoprodol Drowsiness (up to 17% of patients), headache, dizziness.Potential for misuse, abuse, physical dependence, and withdrawal; risk of seizures.
Methocarbamol Drowsiness, dry mouth.Favorable safety profile; incidence of side effects does not exceed that of other commonly used muscle relaxants.

Experimental Protocols

Detailed methodologies for key cited experiments are provided below to ensure reproducibility and critical evaluation.

4.1. Cyclobenzaprine for Acute Skeletal Muscle Spasm

  • Study Design: Two randomized, double-blind, placebo-controlled, parallel-group trials.

  • Patient Population: Adult patients with acute painful muscle spasm of the lumbar or cervical region.

  • Intervention: Patients were randomly assigned to receive cyclobenzaprine (2.5 mg, 5 mg, or 10 mg TID) or placebo for 7 days.

  • Primary Efficacy Measures: Patient-rated clinical global impression of change, medication helpfulness, and relief from starting backache.

  • Results: The 5 mg and 10 mg TID regimens of cyclobenzaprine were associated with significantly higher mean efficacy scores compared to placebo. The 5 mg dose was as effective as the 10 mg dose with a lower incidence of sedation.

4.2. Methocarbamol for Muscle Cramps in Cirrhotic Patients

  • Study Design: Randomized, placebo-controlled trial.

  • Patient Population: 100 patients with liver cirrhosis and frequent muscle cramps (≥three cramps per week).

  • Intervention: Patients were randomized to receive either methocarbamol or a placebo.

  • Evaluation: Patients were evaluated before, after 1 month of treatment, and 2 weeks after washout for the severity, duration, and frequency of cramps. Liver and renal functions, as well as electrolytes, were analyzed.

  • Results: Patients treated with methocarbamol showed a significant decrease in the frequency and duration of cramps, as well as an improvement in pain scores, with few side effects.

Signaling Pathways and Mechanism of Action

While a specific signaling pathway for this compound is not well-documented, centrally-acting muscle relaxants as a class are understood to exert their effects by depressing the central nervous system, which may involve enhancing the action of the inhibitory neurotransmitter GABA.

Generalized Workflow for Assessing Muscle Relaxant Efficacy

The following diagram illustrates a typical workflow for a clinical trial evaluating the efficacy of a centrally-acting muscle relaxant.

G cluster_0 Patient Recruitment cluster_1 Randomization cluster_2 Treatment Period cluster_3 Data Collection & Analysis cluster_4 Outcome A Patient Screening with Acute Muscle Spasm B Randomized Allocation A->B C Treatment Group (e.g., this compound) B->C D Comparator Group 1 (e.g., Cyclobenzaprine) B->D E Comparator Group 2 (e.g., Placebo) B->E F Drug Administration (e.g., 7 days) C->F D->F E->F G Efficacy Assessment (Pain, Spasm Scales) F->G H Safety Assessment (Adverse Events) F->H I Statistical Analysis G->I H->I J Comparative Efficacy & Safety Profile I->J

A typical clinical trial workflow for muscle relaxants.
Generalized Signaling Pathway for Centrally-Acting Muscle Relaxants

The diagram below illustrates a generalized mechanism of action for many centrally-acting muscle relaxants, which involves the enhancement of GABAergic inhibition in the spinal cord.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron (Motor Neuron) cluster_3 Drug Action cluster_4 Physiological Outcome A Action Potential B GABA Release A->B C GABA-A Receptor B->C D Chloride Ion (Cl-) Influx C->D E Hyperpolarization D->E F Reduced Neuronal Excitability E->F H Muscle Relaxation F->H G Centrally-Acting Muscle Relaxant (e.g., this compound class) G->C Enhances GABA effect

Generalized GABAergic pathway for muscle relaxants.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Chlorthenoxazine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your laboratory environment are paramount. Understanding the proper disposal procedures for chemical compounds like Chlorthenoxazine is a critical component of responsible laboratory management. This guide provides essential, immediate safety and logistical information, offering a clear, step-by-step approach to the disposal of this compound, ensuring you remain at the forefront of laboratory safety and chemical handling.

This compound is a chemical compound that requires careful handling due to its potential hazards. It is known to cause skin and serious eye irritation, may lead to respiratory irritation, and is harmful if swallowed.[1] Furthermore, it is very toxic to aquatic life with long-lasting effects, making its proper disposal crucial to prevent environmental contamination.[2]

Core Principles of this compound Disposal in a Laboratory Setting

The primary and most critical step in the disposal of this compound is to adhere to all federal, state, and local regulations.[1] In a laboratory environment, this almost universally means utilizing a certified hazardous waste disposal service. Attempting to neutralize or degrade this compound in-house without validated procedures and specialized equipment can be dangerous, potentially creating hazardous byproducts and violating regulatory requirements.

Key Safety and Compliance Steps:

  • Waste Minimization: Before beginning any experiment, carefully plan the quantities of this compound needed to minimize excess and subsequent waste.

  • Segregation: Never mix this compound waste with other chemical waste streams unless explicitly instructed to do so by a hazardous waste professional. This compound is incompatible with strong acids, strong alkalis, and strong oxidizing or reducing agents.[3][4]

  • Proper Labeling: All containers with this compound waste must be clearly and accurately labeled. The label should include the full chemical name, "this compound," the CAS number (132-89-8), and appropriate hazard warnings.

  • Secure Containment: Use only approved, chemically compatible containers for storing this compound waste. Ensure containers are sealed to prevent leaks or spills.

  • Professional Disposal: Arrange for regular pickup of your hazardous waste by a licensed and certified disposal company.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative and identifying information for this compound.

PropertyValueSource
CAS Number 132-89-8
Molecular Formula C₁₀H₁₀ClNO₂
Molecular Weight 211.64 g/mol
Melting Point 146-147°C

Experimental Protocols: A Focus on Safe Collection and Disposal

Given the hazardous nature of this compound and the absence of a standardized, safe in-lab neutralization protocol, the most critical "experimental protocol" for its disposal is the systematic and compliant collection of the waste for professional removal.

Protocol for Collection of Solid this compound Waste:

  • Personal Protective Equipment (PPE): Before handling this compound, don appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Designated Waste Container: Use a clearly labeled, dedicated waste container for solid this compound and any materials contaminated with it (e.g., weighing paper, contaminated pipette tips).

  • Transfer of Waste: Carefully transfer the solid waste into the designated container, minimizing the creation of dust.

  • Container Sealing: Securely seal the container once it is full or at the end of the experimental procedure.

  • Storage: Store the sealed waste container in a designated, secure area for hazardous waste, away from incompatible materials.

Protocol for Collection of this compound in Solution:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Designated Liquid Waste Container: Use a dedicated, labeled, and chemically resistant container for liquid waste containing this compound.

  • Waste Transfer: Carefully pour or pipette the liquid waste into the designated container.

  • Container Sealing: Securely cap the container after each addition of waste.

  • Storage: Store the sealed liquid waste container in secondary containment to prevent spills and in a designated hazardous waste storage area.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound in a laboratory setting.

Chlorthenoxazine_Disposal_Workflow start Start: this compound Waste Generated decision_solid_liquid Is the waste solid or liquid? start->decision_solid_liquid collect_solid Collect in a labeled, dedicated solid waste container. decision_solid_liquid->collect_solid Solid collect_liquid Collect in a labeled, dedicated liquid waste container. decision_solid_liquid->collect_liquid Liquid storage Store securely in a designated hazardous waste area. collect_solid->storage collect_liquid->storage disposal_service Arrange for pickup by a certified hazardous waste disposal service. storage->disposal_service end End: Proper and Compliant Disposal disposal_service->end

This compound Disposal Workflow

This workflow underscores that the safest and most compliant method for disposing of this compound waste is through professional hazardous waste management services. By adhering to these guidelines, you contribute to a safer laboratory environment and ensure the protection of our ecosystem.

References

Comprehensive Safety Protocol for Handling Chlorthenoxazine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds such as Chlorthenoxazine. This guide provides essential safety and logistical information, including detailed personal protective equipment (PPE) requirements, handling procedures, and disposal plans to minimize risk and ensure operational integrity.

This compound is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Adherence to the following guidelines is critical to prevent exposure and ensure safe handling.

Hazard Identification and Classification

A thorough understanding of the hazards associated with this compound is the first step in establishing a safe handling protocol.

Hazard ClassificationGHS Hazard Statement
Skin Corrosion/IrritationH315: Causes skin irritation[1]
Serious Eye Damage/IrritationH319: Causes serious eye irritation[1]
Specific Target Organ ToxicityH335: May cause respiratory irritation[1]
Acute Oral ToxicityH302: Harmful if swallowed[2]
Aquatic Toxicity (Acute & Chronic)H410: Very toxic to aquatic life with long lasting effects
Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is required to provide comprehensive protection. The following table outlines the minimum PPE requirements for handling this compound.

Body PartRequired PPEStandard/Specification
Hands Chemical-resistant gloves (e.g., Nitrile rubber)Follow manufacturer's specifications for breakthrough time and permeation rate.
Eyes/Face Safety goggles with side-shields or a face shieldOSHA 29 CFR 1910.133 or European Standard EN166
Body Impervious laboratory coat or protective clothingEnsure clothing is buttoned and sleeves are down.
Respiratory Suitable respirator (e.g., N95 or higher for powders)Use in a well-ventilated area or under a chemical fume hood. A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed.
Operational Plan for Safe Handling

Follow these procedural steps to ensure the safe handling of this compound in a laboratory setting.

1. Preparation and Engineering Controls:

  • Ensure adequate ventilation in the work area. The use of a chemical fume hood is strongly recommended, especially when handling the solid form to avoid dust formation.

  • Locate the nearest safety shower and eye wash station before beginning work.

  • Prepare all necessary materials and equipment in advance to minimize movement and potential for spills.

2. Handling the Compound:

  • Avoid direct contact with skin, eyes, and clothing.

  • Do not breathe dust, fumes, gas, mist, vapors, or spray.

  • Wash hands thoroughly after handling the substance.

  • When weighing or transferring the solid compound, do so in a manner that minimizes dust generation.

3. In Case of Exposure:

  • Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water.

  • Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing. If breathing is difficult, provide respiratory support and seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.

  • Waste Chemical: Dispose of contents and container in accordance with local, state, and federal regulations. This may involve incineration in a licensed hazardous waste disposal facility.

  • Contaminated PPE: Used gloves, lab coats, and other disposable PPE should be collected in a designated, sealed container and disposed of as hazardous waste.

  • Spills: In the event of a spill, evacuate the area. Wearing full PPE, cover the spill with an inert absorbent material. Collect the material into a suitable container for disposal. Clean the affected area thoroughly.

Visual Workflow for PPE Selection and Disposal

The following diagram illustrates the decision-making process for the selection and disposal of Personal Protective Equipment when handling this compound.

PPE_Workflow cluster_0 Phase 1: Risk Assessment & PPE Selection cluster_1 Phase 2: Handling & Decontamination cluster_2 Phase 3: Waste Disposal A Identify Hazards: - Skin Irritant - Eye Irritant - Respiratory Irritant B Select Hand Protection: Chemical-Resistant Gloves A->B C Select Eye/Face Protection: Safety Goggles/Face Shield A->C D Select Body Protection: Laboratory Coat A->D E Select Respiratory Protection: Respirator (if handling powder or in poor ventilation) A->E F Don PPE in Correct Order G Handle this compound in Designated Area F->G H Decontaminate Work Area G->H I Doff PPE in Correct Order H->I J Segregate Contaminated PPE into Hazardous Waste K Dispose of Chemical Waste per Institutional Protocol J->K L Wash Hands Thoroughly K->L

Caption: PPE Selection and Disposal Workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Chlorthenoxazine
Reactant of Route 2
Reactant of Route 2
Chlorthenoxazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.